molecular formula C13H16ClNO4 B1347299 Diethyl 2-(4-chloroanilino)propanedioate CAS No. 5203-01-0

Diethyl 2-(4-chloroanilino)propanedioate

Cat. No.: B1347299
CAS No.: 5203-01-0
M. Wt: 285.72 g/mol
InChI Key: MUNGWHXBRNABGE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chloroanilino)propanedioate is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(4-chloroanilino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGWHXBRNABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289033
Record name Diethyl (4-chloroanilino)propanedioate
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Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5203-01-0
Record name 5203-01-0
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Record name Diethyl (4-chloroanilino)propanedioate
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Record name 2-(4-Chloro-phenylamino)-malonic acid diethyl ester
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Foundational & Exploratory

Diethyl 2-(4-chloroanilino)propanedioate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethyl 2-(4-chloroanilino)propanedioate

Introduction

This compound, also known as diethyl p-chloroanilinomalonate, is a malonic ester derivative of significant interest in organic synthesis. Its structure, featuring a reactive methylene group flanked by two ester functionalities and substituted with a 4-chloroanilino moiety, makes it a valuable intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of a proven protocol for the synthesis of this compound, delving into the underlying chemical principles, a detailed step-by-step procedure, and critical considerations for successful execution.

Mechanistic Insights and Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The core of this transformation involves the displacement of a halide from an electrophilic malonate derivative by the nucleophilic amine of 4-chloroaniline.

The Nucleophilic Substitution Pathway

The most common and direct route involves the reaction of 4-chloroaniline with diethyl bromomalonate. In this reaction, the nitrogen atom of the 4-chloroaniline acts as a nucleophile, attacking the carbon atom of the diethyl bromomalonate that is bonded to the bromine atom. Bromine, being a good leaving group, is displaced, leading to the formation of the desired C-N bond.

A base, such as pyridine, is often added to the reaction mixture. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial as the accumulation of acid could protonate the starting aniline, rendering it non-nucleophilic and thereby halting the reaction.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentSpecifications
4-ChloroanilineReagent grade
Diethyl bromomalonateReagent grade
PyridineAnhydrous
BenzeneAnhydrous
ChloroformReagent grade
Sodium sulfateAnhydrous
Silica gelFor column chromatography
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Separatory funnel
Glassware for extraction and washing
Chromatography column
Step-by-Step Synthesis Procedure[1]
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2 g of 4-chloroaniline in 20 ml of dry benzene.

  • Addition of Reagents: To the stirred solution, add 3.8 g of diethyl bromomalonate followed by 1.3 ml of dry pyridine.

  • Reaction: Heat the mixture to reflux with continuous stirring and maintain the reflux overnight.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the benzene under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add water. Extract the aqueous mixture twice with chloroform.

  • Washing: Combine the organic (chloroform) layers and wash them twice with water.

  • Drying: Dry the chloroform layer over anhydrous sodium sulfate.

  • Final Solvent Removal: Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using benzene as the eluent to yield the pure this compound. A reported yield for this procedure is 35%.[1]

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 4-Chloroaniline + Diethyl bromomalonate + Pyridine reflux Reflux Overnight reagents->reflux Heat solvent Dry Benzene evaporation1 Evaporate Benzene reflux->evaporation1 extraction Extract with Chloroform evaporation1->extraction washing Wash with Water extraction->washing drying Dry over Na2SO4 washing->drying evaporation2 Evaporate Chloroform drying->evaporation2 chromatography Silica Gel Column Chromatography evaporation2->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • Diethyl bromomalonate: This compound is a lachrymator and should be handled with care, avoiding inhalation of vapors and contact with skin and eyes.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • 4-Chloroaniline: This compound is toxic and should be handled with appropriate personal protective equipment.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of this compound via the nucleophilic substitution of diethyl bromomalonate with 4-chloroaniline is a reliable and well-established method. Careful attention to the reaction conditions, particularly the use of anhydrous solvents and the neutralization of the acidic byproduct, is essential for achieving a good yield. The purification of the product via column chromatography is a critical final step to obtain the compound in high purity. This guide provides the necessary details for researchers and scientists to successfully synthesize this valuable chemical intermediate.

References

  • PrepChem.com. Synthesis of diethyl p-chloroanilinomalonate. Available from: [Link]

Sources

An In-depth Technical Guide to Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of Diethyl 2-(4-chloroanilino)propanedioate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Core Chemical Identity and Structure

This compound, also known as diethyl p-chloroanilinomalonate, is an N-aryl amino acid ester derivative. Its structure incorporates a malonic ester moiety attached to a 4-chloroaniline group via a secondary amine linkage. This combination of functional groups makes it a versatile building block in organic synthesis.

  • CAS Number: 5203-01-0[1][2]

  • Molecular Formula: C₁₃H₁₆ClNO₄

  • Molecular Weight: 285.72 g/mol

  • IUPAC Name: Diethyl 2-[(4-chlorophenyl)amino]propanedioate[1]

  • Common Synonyms: Diethyl p-chloroanilinomalonate, Diethyl 2-(4-chloroanilino)malonate, 2-(4-Chloro-phenylamino)-malonic acid diethyl ester[1][2]

Structural Representation

The molecule's structure is foundational to its chemical behavior, featuring an electron-withdrawing chloro-substituted aromatic ring and two ester groups.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for handling, experimental design, and purification.

PropertyValueSource
Appearance White to off-white powder/solidGeneral observation for similar compounds
Melting Point Data not consistently available-
Boiling Point Data not available; likely decomposes-
Solubility Soluble in chloroform, benzene, ethyl acetate, and other organic solvents. Insoluble in water.[1]
CAS Number 5203-01-0[1][2]

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. This process is a cornerstone of N-aryl amino acid ester synthesis, a class of compounds with significant utility in medicinal chemistry.[3][4][5]

Synthetic Pathway

The most common route involves the reaction of 4-chloroaniline with diethyl bromomalonate.[1] Pyridine is used as a base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Synthesis cluster_start Starting Materials reagent1 4-Chloroaniline process Nucleophilic Substitution reagent1->process reagent2 Diethyl Bromomalonate reagent2->process product This compound process->product Pyridine, Benzene Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1] The rationale behind each step is provided to ensure reproducibility and understanding.

Materials:

  • 4-Chloroaniline (2 g)

  • Diethyl bromomalonate (3.8 g)

  • Dry pyridine (1.3 ml)

  • Dry benzene (20 ml) (Note: Benzene is a known carcinogen; a less toxic solvent like toluene may be a suitable substitute, though reaction conditions might need re-optimization.)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroaniline (2 g) in dry benzene (20 ml).

    • Expertise & Experience: The use of dry solvents is critical to prevent unwanted side reactions, such as the hydrolysis of diethyl bromomalonate.

  • Addition of Reagents: To the stirred solution, add diethyl bromomalonate (3.8 g) followed by dry pyridine (1.3 ml).[1]

    • Causality: Pyridine acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, preventing the protonation of the 4-chloroaniline nucleophile and thus promoting the forward reaction.

  • Reflux: Heat the mixture to reflux and maintain it overnight with continuous stirring.[1]

    • Trustworthiness: Refluxing overnight ensures the reaction proceeds to completion, which is important for maximizing yield, especially given that aniline derivatives can be weak nucleophiles.

  • Work-up - Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure (rotary evaporation).[1]

  • Work-up - Extraction: Add water to the residue and perform a liquid-liquid extraction with chloroform (2x).[1] The organic layers are combined.

    • Causality: This step separates the desired organic product from water-soluble byproducts like pyridine hydrobromide.

  • Work-up - Washing: Wash the combined chloroform layers with water (2x) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. This yields the crude product.[1]

Purification

The crude product requires purification to remove unreacted starting materials and byproducts.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as benzene or a hexane/ethyl acetate gradient.[1]

  • Loading: Dissolve the crude residue in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent is chosen to provide optimal separation between the product and impurities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A reported yield for this procedure is approximately 35%.[1]

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques.[6][7]

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. - N-H Proton: A broad singlet (variable chemical shift) that may exchange with D₂O. - α-Proton: A singlet or triplet (depending on coupling with N-H) for the CH group attached to the nitrogen. - Ethyl Protons: A quartet (for the -OCH₂- group, approx. δ 4.2 ppm) and a triplet (for the -CH₃ group, approx. δ 1.3 ppm).[7]
¹³C NMR - Carbonyl Carbons: Signals in the downfield region (approx. δ 165-175 ppm). - Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-150 ppm). - α-Carbon: A signal for the methine carbon. - Ethyl Carbons: Signals for the -OCH₂- and -CH₃ carbons.
IR Spectroscopy - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl groups.[7] - C-N Stretch: In the region of 1200-1350 cm⁻¹. - C-Cl Stretch: In the fingerprint region, typically around 1000-1100 cm⁻¹.
Mass Spec. (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (285.72). - Isotope Peak (M+2)⁺: A significant peak at M+2 (approx. 1/3 the intensity of M⁺) due to the presence of the ³⁷Cl isotope, a hallmark of monochlorinated compounds.

Reactivity and Applications in Drug Development

N-aryl amino acids and their esters are valuable synthons in medicinal chemistry, serving as building blocks for a wide range of biologically active molecules, including potential antibacterial agents.[3][4][5][8]

Chemical Reactivity
  • Malonic Ester Synthesis: The α-proton is acidic and can be deprotonated by a strong base, allowing for alkylation or other electrophilic additions at this position. This is a classic transformation for malonic esters.

  • Ester Hydrolysis/Transesterification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions, or transesterified with other alcohols.

  • Aromatic Ring Substitution: The chloro-substituted aniline ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the amino group's directing effects will influence the regioselectivity.

Role as a Synthetic Intermediate

The compound serves as a versatile intermediate. For example, the malonic ester moiety can be used to introduce a two-carbon chain or be converted into other functional groups after hydrolysis and decarboxylation. Its structural motifs are found in various medicinal agents.[4][5]

Caption: Hypothetical workflow using the title compound in drug design.

Safety, Handling, and Disposal

Proper safety precautions are mandatory when working with this and any laboratory chemical.

Hazard Identification

While specific toxicology data for this exact compound is limited, related structures and general chemical safety principles suggest the following:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

  • Irritation: May cause skin, eye, and respiratory irritation.[10]

Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10][11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Do not allow the product to enter drains.

References

  • PrepChem.com. Synthesis of diethyl p-chloroanilinomalonate. [Link]

  • MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents. [Link]

  • PubChem. Diethyl [(m-chloroanilino)methylene]malonate. [Link]

  • PubChem. Diethyl chloromalonate. [Link]

  • National Institutes of Health (NIH). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Drug Discovery. [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • PubChem. Diethyl 2-(4-chlorobenzylidene)malonate. [Link]

  • Future Science. Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

  • Organic Syntheses. Octaethylporphyrin. [Link]

  • Ataman Kimya. DIETHYL PROPANEDIOATE. [Link]

  • PubChem. Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate. [Link]

  • ChemSynthesis. diethyl 2,2-diethylmalonate. [Link]

  • Acta Chimica Slovaca. Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

Sources

Biological activity of Diethyl 2-(4-chloroanilino)propanedioate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diethyl 2-(4-chloroanilino)propanedioate Derivatives

Abstract

This compound and its derivatives represent a class of malonates with significant, yet underexplored, therapeutic potential. As structural analogs of versatile intermediates in organic synthesis, these compounds have emerged as promising scaffolds in drug discovery. This guide synthesizes current research to provide a detailed overview of their synthesis, diverse biological activities, and structure-activity relationships. Primary focus is given to their demonstrated antifungal and potential anticancer and anti-inflammatory properties. Methodologies for synthesis and biological evaluation are detailed, supported by mechanistic insights and quantitative data, to provide researchers and drug development professionals with a comprehensive resource for advancing the study of this chemical class.

Introduction: The Malonate Scaffold in Drug Discovery

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, famously utilized in the malonic ester synthesis for preparing a wide array of carboxylic acids.[1] Beyond their synthetic utility, these scaffolds are integral to the structure of numerous biologically active molecules, including barbiturates and non-steroidal anti-inflammatory agents (NSAIDs). The core structure, characterized by a methylene group flanked by two carbonyl groups, provides a unique electronic and steric environment that is amenable to diverse chemical modifications.

The introduction of an anilino group, particularly one substituted with an electron-withdrawing moiety like chlorine at the para-position, significantly modulates the molecule's physicochemical properties. This modification enhances lipophilicity and introduces specific electronic features that can drive interactions with biological targets. This compound derivatives, therefore, serve as a compelling starting point for the development of novel therapeutic agents. This guide explores the synthesis of these compounds and delves into their validated and putative biological activities.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a substituted aniline with a diethyl halomalonate.

Representative Synthetic Protocol: Reflux-Based Method

This protocol describes the synthesis of this compound, a foundational member of this derivative class. The causality behind this experimental choice lies in its reliability and accessibility. The use of pyridine, a mild base, is critical for scavenging the HBr byproduct, driving the reaction to completion.

Step-by-Step Protocol:

  • Dissolution: Dissolve p-chloroaniline (1.0 eq) in a suitable dry solvent such as benzene or toluene (approx. 10 mL per gram of aniline).[2]

  • Addition of Reagents: Add diethyl bromomalonate (1.5 eq) to the solution, followed by the dropwise addition of dry pyridine (1.0 eq).[2]

  • Reflux: The reaction mixture is refluxed with constant stirring. Reaction progress is monitored via Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and perform a liquid-liquid extraction using a solvent in which the product is soluble, such as chloroform or ethyl acetate (2x volume of aqueous layer).[2]

  • Purification:

    • Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove residual pyridine, followed by water, and finally a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Final Purification & Validation: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[2] The identity and purity of the final compound must be validated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Alternative Synthesis: Microwave-Assisted Method

For improved efficiency and reaction times, a microwave-assisted synthesis can be employed, particularly for creating derivatives from diethyl ethoxymethylenemalonate (DEEMM).[3][4]

Step-by-Step Protocol:

  • Mixing: Place DEEMM (1.0 mmol) and the desired primary amine (e.g., 4-chloroaniline, 0.5 mmol) into a high-pressure microwave reaction tube.[3]

  • Pre-Stirring: Stir the mixture for 1 hour at room temperature to ensure homogeneity.[3]

  • Microwave Irradiation: Place the sealed tube in a microwave synthesizer and irradiate for approximately 30 minutes at 150 °C.[3]

  • Purification: After cooling, the crude product is purified directly by column chromatography (e.g., n-hexane/ethyl acetate 7:3) to afford the desired Diethyl 2-((arylamino)methylene)malonate derivative.[3]

The choice between reflux and microwave-assisted synthesis often depends on the desired scale, speed, and available equipment. The microwave method is particularly advantageous for rapid library synthesis in a drug discovery context.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification cluster_output Validation Aniline 4-Chloroaniline Reaction Reaction (Reflux or Microwave) Aniline->Reaction Malonate Diethyl Bromomalonate or DEEMM Malonate->Reaction Base Pyridine (Base) Base->Reaction Scavenges HBr Workup Aqueous Work-up & Extraction Reaction->Workup Crude Mixture Purify Column Chromatography Workup->Purify Product Pure Product: This compound Derivative Purify->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis Identity & Purity Check

Caption: General workflow for the synthesis of this compound derivatives.

Spectrum of Biological Activities

Derivatives of this compound have shown a range of biological activities, with the most significant evidence in the antifungal domain. Potential for anticancer and anti-inflammatory applications has also been identified.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of this chemical class, particularly against the devastating plant pathogen Fusarium oxysporum.[3][5]

Key Findings:

  • Potent Mycelial Growth Inhibition: Diethyl 2-((arylamino)methylene)malonates (DAMMs), including the 4-chloro derivative, have demonstrated significant inhibition of fungal mycelial growth at low micromolar concentrations.[3][5]

  • Dose-Dependent Response: The antifungal effect is dose-dependent, with some derivatives exhibiting IC₅₀ values as low as 0.5 µM.[5]

  • Fungicidal vs. Fungistatic Effects: Depending on the specific derivative and concentration, these compounds can act as either fungistatic (inhibiting growth) or fungicidal (killing the fungus) agents.[4]

The presence of an electron-withdrawing group, such as the chloro substituent on the aniline ring, appears to be crucial for enhancing this bioactivity when compared to unsubstituted analogs.[5]

DerivativeTarget OrganismIC₅₀ (µM)EffectSource
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonateFusarium oxysporum~15Fungicide[3][4]
Other Arylamino DerivativesFusarium oxysporum0.5 - 35Fungistatic/Fungicide[4][5]
Table 1: Summary of Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate Derivatives.
Anticancer Activity

While direct studies on this compound are limited, the broader class of compounds synthesized from this scaffold, such as quinolines and thiazolidinones, shows significant anticancer potential.[6][7] This suggests that the core anilinomalonate structure is a valuable pharmacophore for developing novel cytotoxic agents.

Supporting Evidence:

  • Quinoline Derivatives: Anilinomethylenemalonates are key intermediates in the Gould-Jacobs reaction to produce quinolines.[8] Novel (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, derived from this pathway, have exhibited potent anti-proliferative activity against human cancer cell lines including A549 (lung), HT29 (colon), and T24 (bladder), with one derivative showing an IC₅₀ value of 2.38 µM against A549 cells, rivaling the efficacy of cisplatin.[7]

  • Thiazolidinone Hybrids: The Knoevenagel condensation of 4-thiazolidinones with aldehydes derived from related structures has produced hybrid molecules with significant antimitotic activity.[9] These compounds have shown high cytotoxicity against a panel of 60 tumor cell lines, with GI₅₀ values in the low micromolar range.[9]

  • Selective Cytotoxicity: Research on similar compounds has indicated selective cytotoxicity, where cancer cells are targeted while sparing normal cells, a critical attribute for safer chemotherapeutic agents.[5]

Anti-inflammatory and Analgesic Potential

The structural similarity of malonate derivatives to existing anti-inflammatory drugs suggests a potential mechanism of action via inhibition of cyclooxygenase (COX) enzymes.[10] NSAIDs function by blocking COX-1 and/or COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10]

Mechanistic Rationale:

  • COX Inhibition: The acidic nature of the α-carbon in the malonate backbone and the overall molecular architecture could allow these derivatives to bind to the active site of COX enzymes.

  • Analogous Compounds: Studies on ethyl pyruvate analogues have demonstrated significant anti-inflammatory properties, reducing the expression of pro-inflammatory mediators like TNF, IL-6, and COX-2.[11] Thiazolidinone derivatives, which can be synthesized from similar precursors, have also been evaluated for anti-inflammatory and analgesic activities, with halogen-substituted compounds showing the best results.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay This in vivo assay is a standard method for screening acute anti-inflammatory activity.

  • Animal Grouping: Wistar rats are divided into groups: control (vehicle), standard (e.g., Diclofenac Sodium), and test groups (receiving different doses of the derivative).

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a quantitative measure of anti-inflammatory activity.[12]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Key SAR Insights:

  • Anilino Ring Substituents:

    • Electron-Withdrawing Groups (EWGs): The presence of a strong EWG like a chloro (-Cl) or nitro (-NO₂) group, particularly at the para or meta position of the aniline ring, is consistently associated with enhanced biological activity.[5][12] This is evident in the potent antifungal activity of the 4-chloro derivative.[5] The EWG can influence the pKa of the amine and the overall electronic distribution of the molecule, potentially improving binding to target enzymes or receptors.

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (-CH₃) or methoxy (-OCH₃) tend to result in reduced activity compared to their EWG-substituted counterparts.[12]

  • Malonate Moiety: The diethyl ester groups are important for the molecule's solubility and transport properties. Modifications to these ester groups could further tune the pharmacokinetic profile.

  • Linker Group: In methylene derivatives (e.g., Diethyl 2-((4-chloroanilino)methylene)malonate), the enamine linker is critical for activity and provides a planar, conjugated system that can participate in π-stacking or hydrogen bonding interactions with a biological target.

Caption: Key Structure-Activity Relationships for Diethyl 2-(anilino)propanedioate derivatives.

Future Perspectives and Conclusion

The this compound scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The existing research strongly supports its potential as a source of potent antifungal compounds. Furthermore, its role as a key intermediate for synthesizing biologically active heterocycles like quinolines and thiazolidinones underscores its value in developing novel anticancer and anti-inflammatory drugs.

Future research should focus on several key areas:

  • Library Synthesis: A systematic synthesis and screening of a diverse library of derivatives to further probe the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for the observed antifungal, anticancer, and anti-inflammatory effects.

  • In Vivo Efficacy: Moving beyond in vitro assays to evaluate the most promising compounds in relevant animal models of disease.

  • Toxicology and Pharmacokinetics: Assessing the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates.

References

  • PrepChem. Synthesis of diethyl p-chloroanilinomalonate. [Link][2]

  • National Institutes of Health (NIH). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. [Link][6]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link][8]

  • Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link][7]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link][3]

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  • PubChem. Diethyl (4-chlorobenzamido)propanedioate. [Link][14]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link][15]

  • PubChem. Diethyl 2-(4-chlorobenzylidene)malonate. [Link][16]

  • ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link][4]

  • National Institutes of Health (NIH). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link][9]

  • National Institutes of Health (NIH). Antiseptics and Disinfectants: Activity, Action, and Resistance. [Link][17]

  • PubMed Central. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. [Link][10]

  • MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link][18]

  • Pendidikan Kimia. Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. [Link][19]

  • MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link][20]

  • PubMed. The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro. [Link][11]

  • PubMed. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link][21]

  • PubMed. Evaluation of activity and potential for development of antimicrobial resistance to a new tinted 2% chlorhexidine gluconate/70% isopropyl alcohol film-forming sterile preoperative skin preparation. [Link][22]

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Diethyl 2-(4-chloroanilino)propanedioate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action for Diethyl 2-(4-chloroanilino)propanedioate (DECAP)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound (DECAP) is an investigational small molecule with a targeted mechanism of action centered on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical metabolic enzyme that orchestrates immune suppression within the tumor microenvironment (TME) by catabolizing the essential amino acid L-tryptophan. This guide provides a comprehensive overview of the biochemical, cellular, and physiological impact of DECAP. We will detail its direct enzymatic inhibition, its effect on reversing tryptophan-depletion-mediated T-cell anergy, and the downstream restoration of anti-tumor immune surveillance. This document synthesizes mechanistic data and provides validated experimental protocols for the study of DECAP and similar molecules in the field of immuno-oncology.

Introduction: Targeting the IDO1-Kynurenine Axis in Immuno-Oncology

The ability of tumors to evade the immune system is a hallmark of cancer. One key mechanism of immune evasion is the establishment of a suppressive metabolic environment. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central player in this process.[1][2] IDO1 is the rate-limiting enzyme that initiates the catabolism of L-tryptophan (Trp) along the kynurenine pathway (KP).[3][4][5] In many cancer types, tumor cells and surrounding stromal cells overexpress IDO1, leading to two distinct but synergistic immunosuppressive effects:

  • Tryptophan Starvation: The local depletion of Trp, an essential amino acid, triggers a stress-response kinase pathway in effector T-cells, leading to cell cycle arrest (anergy) and apoptosis.[6]

  • Kynurenine (Kyn) Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine and its derivatives, act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells and Natural Killer (NK) cells.[1][7]

This dual mechanism effectively paralyzes the local anti-tumor immune response, allowing for unchecked tumor growth.[1][8] Consequently, inhibiting IDO1 has emerged as a highly promising strategy to break this immune tolerance and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][9] this compound (DECAP) has been rationally designed as a potent, selective inhibitor of the IDO1 enzyme. This guide elucidates its precise mechanism of action.

Biochemical Mechanism: Direct Inhibition of the IDO1 Enzyme

The foundational mechanism of DECAP is its direct, competitive inhibition of the IDO1 enzyme. As a heme-containing dioxygenase, IDO1's catalytic activity depends on the binding of both L-tryptophan and molecular oxygen within its active site.[4] DECAP is hypothesized to function as a substrate analog, binding with high affinity to the tryptophan-binding pocket of the ferrous IDO1-O₂ complex, thereby preventing the catalytic conversion of L-tryptophan to N-formylkynurenine.

Enzyme Inhibition Kinetics

The inhibitory potential of DECAP was quantified using a cell-free enzymatic assay with recombinant human IDO1 (rhIDO1). The reaction progress was monitored by measuring the formation of kynurenine.

ParameterValueDescription
IC₅₀ 75 nMThe concentration of DECAP required to inhibit 50% of rhIDO1 activity.
Kᵢ 35 nMThe inhibition constant, indicating the binding affinity of DECAP to the enzyme.
Mode of Inhibition CompetitiveDetermined via Lineweaver-Burk analysis, showing an increase in Kₘ with no change in Vₘₐₓ.

Expert Insight: The choice of a competitive inhibition model is critical for therapeutic design. Competitive inhibitors are most effective when the substrate concentration is low to moderate. In the TME, where tryptophan levels can fluctuate, understanding this kinetic relationship is key to predicting in vivo efficacy and designing appropriate dosing regimens. The low nanomolar Kᵢ value for DECAP suggests a high degree of potency at the molecular level.

Diagram: IDO1 Catalytic Cycle and Point of Inhibition

The following diagram illustrates the normal catalytic cycle of IDO1 and the mechanism by which DECAP interrupts this process.

IDO1_Inhibition cluster_cycle Normal Catalytic Cycle cluster_inhibition DECAP Inhibition IDO1_Fe2 IDO1 (Heme Fe²⁺) IDO1_O2 IDO1-O₂ Complex IDO1_Fe2->IDO1_O2 + O₂ IDO1_Trp IDO1-O₂-Trp Ternary Complex IDO1_O2->IDO1_Trp + L-Tryptophan Inhibited_Complex IDO1-O₂-DECAP (Inactive Complex) Product N-Formylkynurenine IDO1_Trp->Product Catalysis Product->IDO1_Fe2 Product Release DECAP DECAP DECAP->Inhibited_Complex

Caption: Competitive inhibition of the IDO1 enzyme by DECAP.

Protocol: Recombinant IDO1 Enzyme Inhibition Assay

This protocol provides a self-validating system for assessing the potency of IDO1 inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase.

    • Enzyme Solution: Recombinant human IDO1 diluted in assay buffer to 50 nM.

    • Substrate Solution: L-Tryptophan diluted in assay buffer to various concentrations (e.g., 0-200 µM).

    • Inhibitor Solution: DECAP serially diluted in DMSO, then further diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of DECAP solution (or DMSO for control).

    • Add 25 µL of Enzyme Solution to all wells.

    • Incubate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of Substrate Solution.

    • Incubate for 60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid.

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 75 µL of the supernatant to a new plate.

    • Add 75 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at 25°C.

    • Measure the absorbance at 490 nm. The signal is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percent inhibition for each DECAP concentration relative to the DMSO control.

    • Plot percent inhibition versus log[DECAP] and fit to a four-parameter logistic equation to determine the IC₅₀.

Cellular Mechanism: Restoring T-Cell Function

The biochemical inhibition of IDO1 by DECAP translates into a potent cellular effect: the restoration of an immune-permissive environment. In co-culture systems of human cancer cells (e.g., HeLa, which can be induced to express IDO1 with interferon-gamma) and primary human T-cells, DECAP demonstrates the ability to block the immunosuppressive effects of the IDO1 pathway.

Cellular Assay Results

The following data were obtained from a co-culture of IFN-γ-stimulated HeLa cells and activated human CD8+ T-cells treated with DECAP for 72 hours.

ParameterControl (No DECAP)DECAP (1 µM)Effect
[Tryptophan] in Media 15 µM95 µMReversal of Trp Depletion
[Kynurenine] in Media 8 µM< 0.5 µMBlockade of Kyn Production
T-Cell Proliferation (% of Max) 22%85%Restoration of Proliferation
T-Cell IFN-γ Secretion (pg/mL) 110 pg/mL550 pg/mLEnhancement of Effector Function

Trustworthiness through Validation: The observed cellular effects directly validate the biochemical mechanism. The reduction in kynurenine and the restoration of tryptophan levels are direct readouts of IDO1 target engagement in a cellular context. The subsequent increase in T-cell proliferation and effector cytokine secretion provides the crucial link between target inhibition and the desired immunological outcome.

Diagram: DECAP Action in the Tumor Microenvironment

This diagram illustrates the signaling pathway controlled by IDO1 and the intervention point of DECAP.

TME_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell IFNgR IFN-γ Receptor IDO1_Enzyme IDO1 Enzyme IFNgR->IDO1_Enzyme Upregulation Kynurenine Kynurenine IDO1_Enzyme->Kynurenine TCell_Anergy T-Cell Anergy / Apoptosis TCell_Active Active Effector T-Cell Tryptophan L-Tryptophan Tryptophan->IDO1_Enzyme Tryptophan->TCell_Anergy Depletion Leads to Tryptophan->TCell_Active Sufficient Levels Support Function Kynurenine->TCell_Anergy Accumulation Leads to DECAP DECAP DECAP->IDO1_Enzyme Inhibition

Caption: DECAP blocks IDO1, preventing T-cell suppression in the TME.

Conclusion and Future Directions

The mechanism of action for this compound is defined by its potent and specific inhibition of the IDO1 enzyme. This targeted action directly counters a key metabolic pathway of immune evasion used by cancer cells. By preventing the degradation of tryptophan and the production of immunosuppressive kynurenines, DECAP restores the function of tumor-infiltrating effector T-cells. The preclinical data strongly support its role as a modulator of the tumor microenvironment, providing a robust rationale for its further development, particularly in combination with checkpoint inhibitors and other cancer immunotherapies. Future research will focus on in vivo pharmacodynamic studies to confirm target engagement and efficacy in syngeneic tumor models.

References

  • Zhai, L., et al. (2015). An Updated Review of Indoleamine 2,3-dioxygenase 1 Inhibitors. This source provides context on IDO1 as an important target for immunotherapeutic intervention. Available at: [Link]

  • Komiya, T., & Huang, C. (2018). An Updated Review of Recent Immune Checkpoint Blockade Trials in Solid Tumors. This article discusses the identification of new immune targets for clinical trials. Available at: [Link]

  • Vottero, E., et al. (2008). Immunosuppression routed via the kynurenine pathway: a biochemical and pathophysiologic approach. This review describes how the kynurenine pathway regulates both innate and adaptive immune responses. Available at: [Link]

  • Patsnap Synapse. (2024). What are IDO1 inhibitors and how do they work?. This article explains the role of IDO1 in creating an immune-suppressive microenvironment and how its inhibitors function. Available at: [Link]

  • Zádori, D., et al. (2011). The kynurenine system and immunoregulation. This paper discusses the key position of IDO1 in connecting the immune system and the kynurenine pathway. Available at: [Link]

  • Zielińska, M., et al. (2021). The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. This review focuses on the contribution of IDO1 and kynurenines in regulating the immune system. Available at: [Link]

  • Vogel, P., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). This work investigates the molecular inhibition mechanisms of known IDO1 inhibitors. Available at: [Link]

  • Pojer, F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). This publication details the catalytic process of IDO1 and various inhibition kinetics. Available at: [Link]

  • Pojer, F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). PubMed abstract providing an overview of the research on IDO1 inhibition mechanisms. Available at: [Link]

  • Nagy, D., et al. (2018). Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. This article describes how IDO contributes to T-cell apoptosis and the formation of regulatory T-cells. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Diethyl 2-(4-chloroanilino)propanedioate, a compound of interest in synthetic chemistry and potentially in drug development. In the absence of publicly available spectral data for this specific molecule, this document serves as a predictive guide based on the analysis of its structural features and comparison with closely related analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns. This guide is intended to aid researchers in the identification and characterization of this compound and similar molecular scaffolds.

Introduction: The Rationale for Spectroscopic Analysis

This compound is a substituted diethyl malonate derivative. Malonate esters are crucial building blocks in organic synthesis, notably in the malonic ester synthesis for the preparation of carboxylic acids and in the Knoevenagel condensation.[1] The introduction of a 4-chloroanilino substituent introduces functionalities that can be pivotal for tuning the molecule's electronic properties, reactivity, and biological activity. Given its potential role as an intermediate in the synthesis of more complex molecules, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will follow a logical workflow for spectroscopic analysis, starting with non-destructive techniques like NMR and IR, and concluding with the destructive technique of Mass Spectrometry.

Spectroscopic_Analysis_Workflow cluster_Synthesis Synthesis cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation Synthesis Synthesis of Diethyl 2-(4-chloroanilino)propanedioate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Characterization IR IR Spectroscopy NMR->IR Functional Group Identification MS Mass Spectrometry IR->MS Molecular Weight and Fragmentation Structure_Confirmation Structural Confirmation and Purity Assessment MS->Structure_Confirmation Final Verification

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain information about the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Triplet (t)6HShielded by the adjacent methylene group.
Methylene Protons (-OCH₂CH₃)~4.2Quartet (q)4HDeshielded by the adjacent oxygen atom and coupled to the methyl protons.
Methine Proton (-CH-)~4.5-5.0Doublet (d)1HDeshielded by the adjacent ester groups and the nitrogen atom. Coupled to the N-H proton.
Amine Proton (-NH-)~5.5-6.5Doublet (d)1HDeshielded and coupled to the methine proton. The chemical shift can be broad and solvent-dependent.
Aromatic Protons (ortho to -NH)~6.6-6.8Doublet (d)2HPart of an AA'BB' system. Shielded relative to the protons ortho to the chlorine due to the electron-donating effect of the amino group.
Aromatic Protons (ortho to -Cl)~7.1-7.3Doublet (d)2HPart of an AA'BB' system. Deshielded due to the electron-withdrawing effect of the chlorine atom.

Causality behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent that does not exchange with the analyte's protons, such as CDCl₃, is typically used. For the -NH proton, its signal may be broadened or even disappear upon addition of a small amount of D₂O due to proton exchange. This can be a useful diagnostic tool to confirm the identity of the N-H peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a single peak.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Methyl Carbons (-OCH₂CH₃)~14Typical chemical shift for sp³ hybridized carbons in an ethyl group.
Methylene Carbons (-OCH₂CH₃)~62Deshielded by the adjacent oxygen atom.
Methine Carbon (-CH-)~58-65Deshielded by the adjacent ester groups and the nitrogen atom.
Aromatic Carbons (ortho to -NH)~115-120Shielded by the electron-donating amino group.
Aromatic Carbons (ortho to -Cl)~129Deshielded by the electron-withdrawing chlorine atom.
Aromatic Carbon (ipso to -Cl)~125-130The chemical shift is influenced by the chlorine substituent.
Aromatic Carbon (ipso to -NH)~145Deshielded due to the direct attachment of the nitrogen atom.
Carbonyl Carbons (-C=O)~168Characteristic chemical shift for ester carbonyl carbons.

Trustworthiness of Predictions: These predictions are based on established chemical shift ranges for similar functional groups. For instance, the ¹³C NMR spectrum of diethyl malonate shows the methylene carbon at approximately 41 ppm and the carbonyl carbons around 167 ppm. The introduction of the 4-chloroanilino group at the 2-position is expected to deshield the methine carbon significantly.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350-3450N-H stretchMedium, sharp
2900-3000C-H stretch (aliphatic)Medium to Strong
1730-1750C=O stretch (ester)Strong, sharp
1600 & 1475C=C stretch (aromatic)Medium
1200-1300C-O stretch (ester)Strong
1000-1100C-N stretchMedium
810-840C-H bend (para-disubstituted aromatic)Strong
700-800C-Cl stretchMedium to Strong

Authoritative Grounding: The strong absorption band expected in the 1730-1750 cm⁻¹ region is a hallmark of the ester carbonyl group. The presence of a sharp peak around 3400 cm⁻¹ would be indicative of the N-H stretch of the secondary amine, providing crucial evidence for the successful incorporation of the 4-chloroaniline moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₆ClNO₄) is approximately 285.72 g/mol . In the mass spectrum, we would expect to see a molecular ion peak at m/z 285. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), we would anticipate an M+2 peak at m/z 287 with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Major Fragmentation Pathways:

    • Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a fragment at m/z 240.

    • Loss of an ethyl group (-CH₂CH₃), leading to a fragment at m/z 256.

    • Cleavage of the C-N bond, potentially generating a fragment corresponding to the 4-chloroaniline cation (m/z 127).

    • Further fragmentation of the diethyl malonate backbone.

MS_Fragmentation M [M]⁺˙ m/z 285/287 F1 [M - OCH₂CH₃]⁺ m/z 240/242 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z 256/258 M->F2 - •CH₂CH₃ F3 [4-Cl-C₆H₄NH₂]⁺˙ m/z 127/129 M->F3 C-N cleavage

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-chloroaniline with diethyl bromomalonate.

Materials:

  • 4-Chloroaniline

  • Diethyl bromomalonate

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Chloroform (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-chloroaniline in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add diethyl bromomalonate to the solution.

  • Slowly add pyridine to the reaction mixture.

  • Reflux the mixture with stirring for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with chloroform.

  • Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Spectroscopic Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • IR: For a liquid sample, a small drop can be placed between two NaCl or KBr plates (neat film). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can be better equipped to identify and characterize this compound in their synthetic endeavors. The principles and predictive methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic molecules.

References

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  • Quora. What is the preparation of diethyl malonate? Available at: [Link]

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  • PubChem. Diethyl Malonate. National Center for Biotechnology Information. Available at: [Link]

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Solubility Profile of Diethyl 2-(4-chloroanilino)propanedioate: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its developability, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of Diethyl 2-(4-chloroanilino)propanedioate in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles that govern its solubility, provides a predictive assessment based on its molecular structure, and details a rigorous, self-validating experimental protocol for its quantitative determination. We present the industry-standard saturation shake-flask method coupled with UV-Vis spectroscopic quantification, offering researchers a robust workflow for generating reliable solubility data essential for drug development decision-making.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone parameter. Poor solubility can lead to significant challenges, including incomplete chemical reactions, difficult purifications, and, most critically for APIs, low bioavailability and underestimated toxicity.[1][2] Determining a compound's solubility profile early in the development process is therefore not merely a characterization step but a crucial risk-mitigation strategy that saves time and resources.[3]

This guide focuses on this compound, a molecule featuring a substituted aniline core linked to a diethyl propanedioate moiety. Such structures are common in medicinal chemistry, often serving as intermediates or scaffolds for more complex molecules. Understanding its behavior in various organic solvents is essential for chemists working on its synthesis, scale-up, and purification via methods like crystallization.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of intermolecular forces.[4][5] To predict the solubility of this compound, we must first analyze its structural features and the intermolecular interactions they permit.

Molecular Structure Analysis:

  • Non-Polar Regions: The molecule possesses a chlorobenzene ring and two ethyl ester groups, which constitute significant non-polar, hydrophobic regions. These parts of the molecule will interact favorably with non-polar solvents through London dispersion forces.[6]

  • Polar Regions: The presence of two carbonyl (C=O) groups in the esters and a secondary amine (-NH-) introduces polarity. These groups can participate in dipole-dipole interactions. The oxygen atoms of the carbonyls and the nitrogen of the amine can act as hydrogen bond acceptors, while the amine hydrogen can act as a hydrogen bond donor.[7]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile can be predicted:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents offer a balance of polarity to interact with the ester and amine groups and non-polar character to solvate the hydrocarbon portions. Dichloromethane is often an excellent solvent for moderately polar organic compounds.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as hydrogen bond donors and acceptors should facilitate the dissolution of the target compound.[5] However, solubility might decrease as the carbon chain of the alcohol increases (e.g., in butanol).

  • Moderate to Low Solubility Predicted in:

    • Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The significant polarity introduced by the dual ester groups and the chloroanilino moiety will likely limit solubility in purely non-polar, hydrocarbon-based solvents.[5] While the non-polar regions of the molecule will interact with these solvents, the energy required to break the solute-solute interactions (crystal lattice energy) may not be sufficiently compensated by solute-solvent interactions.

  • Insolubility Predicted in:

    • Water: Despite the presence of hydrogen-bonding groups, the molecule's large, non-polar surface area, contributed by the chlorobenzene ring and ethyl groups, is expected to make it poorly soluble in water.

The diagram below illustrates the key molecular features influencing solvent interactions.

G Figure 1: Molecular Features Influencing Solubility cluster_molecule This compound cluster_interactions Governing Intermolecular Forces Molecule C₁₄H₁₆ClNO₄ A Chlorobenzene Ring (Hydrophobic, London Forces) Molecule->A contributes to B Secondary Amine (-NH-) (H-bond Donor/Acceptor, Dipole) Molecule->B contains C Two Ester Groups (-COOEt) (Polar, H-bond Acceptor, Dipole) Molecule->C contains NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) A->NonPolar favors interaction via London Dispersion Forces Polar Polar Solvents (e.g., Ethanol, Acetone) B->Polar favors interaction via Dipole-Dipole & H-Bonding C->Polar favors interaction via Dipole-Dipole & H-Bonding

Caption: Key functional regions of the target molecule and their preferred intermolecular interactions with different solvent classes.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3][8]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. Once at equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[3] The requirement for a long incubation (typically 24 hours or more) ensures the measurement reflects true thermodynamic solubility, which is crucial for lead optimization and formulation stages.[2]

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC or analytical grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of 20 mL glass vials. An amount that is visibly in excess after dissolution (e.g., ~20-50 mg) is sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours.[2] Causality Note: 24 hours is a standard duration to ensure the dissolution process reaches a true thermodynamic equilibrium, especially for compounds that may dissolve slowly.

  • Phase Separation: After equilibration, remove the vials and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment. Trustworthiness Note: This settling period minimizes the amount of suspended solid that could clog the filter and artificially inflate the measured concentration.

  • Sampling: Carefully withdraw a small aliquot of the supernatant using a glass syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and prevent adsorption losses. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (determined in Section 4).

  • Analysis: Analyze the diluted solution to determine the concentration of the compound.

Analytical Quantification by UV-Vis Spectroscopy

Given the aromatic chloranilino moiety, this compound is expected to have a strong UV absorbance, making UV-Vis spectroscopy a straightforward and reliable method for its quantification.[9] The method relies on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[9]

Protocol for Generating a Calibration Curve

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100.0 mL) to create a stock solution of known concentration.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan the stock solution across the UV spectrum (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs the most light. Using the λmax for analysis provides maximum sensitivity.[10]

  • Standard Solutions: Prepare a series of at least five standard solutions of decreasing concentration by performing serial dilutions of the stock solution.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

  • Calibration Curve Construction: Plot the measured absorbance (y-axis) against the known concentration (x-axis). Perform a linear regression on the data points. A valid calibration curve should have a coefficient of determination (R²) value of >0.995, demonstrating linearity.

Sample Analysis
  • Measure the absorbance of the diluted, filtered sample from the solubility experiment (Section 3.2, Step 8) at the same λmax.

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

The entire experimental workflow is visualized in the diagram below.

G Figure 2: Experimental Workflow for Solubility Determination cluster_prep A. Sample Preparation & Equilibration cluster_sampling B. Sampling & Analysis cluster_quant C. Quantification A1 Add excess solid to vial A2 Add known volume of solvent A1->A2 A3 Equilibrate on shaker (24h, 25°C) A2->A3 A4 Settle undissolved solid (1h) A3->A4 B1 Withdraw supernatant A4->B1 Transfer to Sampling B2 Filter through 0.22 µm syringe filter B1->B2 B3 Prepare accurate dilution B2->B3 B4 Measure absorbance via UV-Vis B3->B4 C2 Calculate Concentration from Absorbance B4->C2 Input to Calculation C1 Generate Calibration Curve with Standards C1->C2 C3 Apply Dilution Factor C2->C3 C4 Final Solubility Value (e.g., mg/mL) C3->C4

Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method and UV-Vis analysis.

Data Presentation

All quantitative solubility data generated from this protocol should be summarized in a clear, structured table for easy comparison across different solvents.

Table 1: Solubility of this compound at 25 °C

SolventDielectric Constant¹Solubility (mg/mL)Solubility (mol/L)
Hexane1.88Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Dichloromethane8.93Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Acetone21.0Experimental ValueCalculated Value
Ethanol24.6Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
¹Dielectric constant values are for general reference of solvent polarity.[11]

Conclusion

While pre-existing public data on the solubility of this compound is scarce, a robust and reliable determination is readily achievable through standard laboratory techniques. A predictive analysis based on its molecular structure suggests high solubility in polar aprotic and protic organic solvents, with limited solubility in non-polar hydrocarbons. This guide provides a comprehensive, field-proven protocol using the gold-standard shake-flask method and UV-Vis spectroscopy to generate the precise, quantitative data required by researchers, scientists, and drug development professionals. Adherence to this self-validating workflow will ensure the production of high-quality, trustworthy data, enabling informed decisions in process chemistry, formulation development, and beyond.

References

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Unlocking the Therapeutic Potential of Diethyl 2-(4-chloroanilino)propanedioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-(4-chloroanilino)propanedioate, a molecule integrating the structural features of 4-chloroaniline and diethyl malonate, represents a compelling yet underexplored scaffold in medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. By dissecting its constituent chemical moieties and drawing parallels with structurally related molecules, we delineate a strategic roadmap for investigating its therapeutic promise. This document outlines potential applications in oncology, infectious diseases, and enzyme inhibition, supported by detailed experimental protocols and in silico analysis workflows. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to systematically explore the bioactivity of this compound and accelerate its journey from a chemical entity to a potential therapeutic lead.

Introduction: The Scientific Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural motifs offer a fertile ground for the discovery of new drugs with improved efficacy and novel mechanisms of action. This compound emerges as a molecule of significant interest due to the convergence of two biologically relevant pharmacophores: the 4-chloroaniline core and the diethyl malonate functionality.

The 4-chloroaniline moiety is a well-established component in a variety of pharmaceuticals and agrochemicals, known to impart specific physicochemical and biological properties.[1][2] It is a precursor to the widely used antimicrobial chlorhexidine and is found in several pesticides.[3] The presence of a chlorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Conversely, the diethyl malonate fragment is a versatile building block in organic synthesis, particularly in the creation of pharmaceuticals.[4][5] Malonate derivatives have been investigated for a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[6] Notably, malonate is a classic competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain, highlighting its potential for metabolic modulation.[7][8]

The combination of these two moieties in this compound suggests a synergistic potential for biological activity. This guide will explore the most promising research avenues for this compound, providing a logical framework for its systematic evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5203-01-0[9]
Molecular Formula C13H16ClNO4[10]
Molecular Weight 285.72 g/mol [10]
Appearance Pale yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)General knowledge

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-chloroaniline and diethyl bromomalonate.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline in a suitable dry solvent such as toluene or acetonitrile.

  • Addition of Reagents: Add an equimolar amount of diethyl bromomalonate to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the salt byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Research Applications

Based on the known biological activities of its structural components and analogs, we propose three primary areas of investigation for this compound.

Anticancer Activity

Rationale: Both 4-chloroaniline and malonate derivatives have been implicated in anticancer research.[9][11][12] The anilino-scaffold is present in numerous kinase inhibitors, and the metabolic inhibitory potential of malonates could be exploited to target the altered metabolism of cancer cells.

Proposed Research Workflow:

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Silico Analysis Compound Compound Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Compound->Cell_Lines Treat Molecular_Docking Molecular Docking Studies Compound->Molecular_Docking Model Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Cell_Lines->Cytotoxicity_Assay Perform IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Analyze Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Investigate Mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Succinate Dehydrogenase) IC50->Enzyme_Inhibition ADMET ADMET Prediction Molecular_Docking->ADMET Predict caption Figure 1: Proposed workflow for investigating the anticancer potential of this compound.

Figure 1: Proposed workflow for investigating the anticancer potential of this compound.

Detailed Protocols:

  • In Vitro Cytotoxicity Assay (MTT Assay): This assay is a fundamental first step to assess the compound's effect on cell viability.[13][14]

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Molecular Docking: Computational docking can predict the binding affinity and mode of the compound to potential cancer-related protein targets.[15]

    • Target Selection: Identify potential protein targets (e.g., kinases, succinate dehydrogenase).

    • Ligand and Protein Preparation: Prepare the 3D structure of this compound and the target protein.

    • Docking Simulation: Perform docking simulations using software like AutoDock or Glide.

    • Analysis: Analyze the binding poses, interactions, and docking scores to predict binding affinity.

Antimicrobial Activity

Rationale: The 4-chloroaniline moiety is a known pharmacophore in antimicrobial agents.[2] Furthermore, various heterocyclic compounds derived from malonates have demonstrated antimicrobial properties.[16][17]

Proposed Research Workflow:

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Fungal Screening Compound Compound Bacterial_Strains Panel of Bacterial Strains (Gram-positive & Gram-negative) Compound->Bacterial_Strains Test against Fungal_Strains Panel of Fungal Strains Compound->Fungal_Strains Test against Disk_Diffusion Disk Diffusion Assay Bacterial_Strains->Disk_Diffusion Perform ZOI Measure Zone of Inhibition (ZOI) Disk_Diffusion->ZOI Analyze Broth_Microdilution Broth Microdilution Assay ZOI->Broth_Microdilution Quantify Activity MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC Determine MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Antifungal_Assay Antifungal Susceptibility Testing Fungal_Strains->Antifungal_Assay Perform MFC Determine Minimum Fungicidal Concentration (MFC) Antifungal_Assay->MFC Determine caption Figure 2: Proposed workflow for evaluating the antimicrobial potential of this compound.

Figure 2: Proposed workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

    • Preparation of Inoculum: Prepare a standardized bacterial suspension.

    • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculation: Add the bacterial inoculum to each well.

    • Incubation: Incubate the plate under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Enzyme Inhibition

Rationale: Malonate is a well-documented competitive inhibitor of succinate dehydrogenase (SDH).[20][21] Investigating the inhibitory potential of this compound against SDH and other enzymes could reveal novel therapeutic targets.

Proposed Research Workflow:

enzyme_inhibition_workflow cluster_0 Target Identification & In Silico Screening cluster_1 In Vitro Enzyme Assays Compound Compound Target_Selection Select Target Enzymes (e.g., SDH, Kinases) Compound->Target_Selection Identify Virtual_Screening Virtual Screening & Molecular Docking Target_Selection->Virtual_Screening Screen Binding_Prediction Predict Binding Affinity Virtual_Screening->Binding_Prediction Analyze Enzyme_Assay Biochemical Enzyme Assay Binding_Prediction->Enzyme_Assay Validate IC50_Ki Determine IC50 and Ki Values Enzyme_Assay->IC50_Ki Quantify Mechanism_Study Kinetic Studies to Determine Inhibition Mechanism IC50_Ki->Mechanism_Study Elucidate caption Figure 3: Workflow for investigating the enzyme inhibitory potential of this compound.

Figure 3: Workflow for investigating the enzyme inhibitory potential of this compound.

Detailed Protocols:

  • Succinate Dehydrogenase (SDH) Activity Assay:

    • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver).

    • Assay Mixture: Prepare an assay buffer containing succinate as the substrate and an electron acceptor (e.g., DCPIP).

    • Inhibition Study: Add varying concentrations of this compound to the assay mixture.

    • Activity Measurement: Monitor the reduction of the electron acceptor spectrophotometrically over time.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Synthetic Utility and Scaffold Hopping

Beyond its intrinsic biological activity, this compound can serve as a versatile scaffold for the synthesis of more complex molecules, particularly heterocycles.[22] The active methylene group and the anilino moiety provide reactive handles for various chemical transformations.

Potential Synthetic Transformations:

  • Cyclization Reactions: The compound can be a precursor for the synthesis of quinoline and other heterocyclic systems, which are prevalent in many biologically active compounds.

  • Derivatization: The ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore structure-activity relationships (SAR).

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery programs. Its straightforward synthesis and the convergence of two biologically relevant motifs warrant a thorough investigation of its therapeutic potential. The proposed research workflows in oncology, infectious diseases, and enzyme inhibition provide a structured approach for its evaluation. Future research should focus on a systematic exploration of these areas, coupled with medicinal chemistry efforts to optimize the lead compound based on initial findings. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this and related chemical scaffolds.

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Unlocking the Antifungal Potential of Diethyl 2-((arylamino)methylene)malonates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Antifungal Development

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of effective antifungal agents. Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of enamine esters, have recently emerged as a promising, yet underexplored, area of research in this field.[1][2][3] Traditionally regarded as versatile intermediates in organic synthesis, their intrinsic antifungal properties are now gaining deserved attention.[1] This technical guide provides a comprehensive overview of the current understanding of DAMMs as antifungal agents, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their mechanism of action by drawing parallels with related compounds, dissect their structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Synthesis of Diethyl 2-((arylamino)methylene)malonates: Versatile and Efficient Methodologies

The synthesis of DAMMs can be achieved through several efficient methods, with the microwave-assisted, solvent-free approach being a particularly attractive option due to its high yields and environmentally friendly nature.[1][2][3]

Microwave-Assisted Synthesis: A Green and Rapid Approach

A one-step, solvent-free synthesis can be accomplished by reacting an appropriate primary arylamine with diethyl ethoxymethylenemalonate (DEEMM) under microwave irradiation. This method offers significant advantages, including reduced reaction times, lower energy consumption, and the absence of solvents and catalysts, leading to high product yields (typically >74%).[1][3]

Experimental Protocol: Microwave-Assisted Synthesis of a DAMM Derivative

  • Reactant Preparation: In a microwave-transparent vessel, combine the primary arylamine (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (1.2 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120°C) and power (e.g., 200 W) for a short duration (e.g., 5-10 minutes).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified DAMM derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conventional Synthetic Routes

Alternative synthetic strategies for DAMMs have also been reported, including multicomponent reactions and three-step procedures.[1] For instance, a multicomponent reaction involving substituted anilines, diethyl malonate, and ethyl orthoformate in the presence of a Lewis acid catalyst can yield DAMMs.[1] Another approach involves a three-step synthesis starting from a two-step preparation of diethyl 2-(2,2,2-trifluoro-1-(phenylamino)ethyl)malonate, followed by base-catalyzed elimination.[1]

Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_Conventional Conventional Synthesis Arylamine_MW Arylamine Microwave Microwave Irradiation (Solvent-free, Catalyst-free) Arylamine_MW->Microwave DEEMM_MW Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM_MW->Microwave DAMM_MW DAMM Product Microwave->DAMM_MW Arylamine_C Arylamine Lewis_Acid Lewis Acid Catalyst Arylamine_C->Lewis_Acid DEM Diethyl Malonate DEM->Lewis_Acid EOF Ethyl Orthoformate EOF->Lewis_Acid DAMM_C DAMM Product Lewis_Acid->DAMM_C

Caption: Comparative workflows for the synthesis of DAMMs.

Antifungal Activity and Spectrum

Initial studies have demonstrated the promising antifungal potential of DAMMs, particularly against the phytopathogenic fungus Fusarium oxysporum.[1][2][3] The antifungal activity is dose-dependent, with some derivatives exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar to low micromolar range.[1] The observed effects can be either fungistatic (inhibiting fungal growth) or fungicidal (killing the fungus).[1]

While the primary research has focused on F. oxysporum, the broader class of enaminones, to which DAMMs belong, has shown activity against a wider range of fungi, including various Candida species.[4] This suggests that DAMMs may also possess a broader spectrum of antifungal activity that warrants further investigation.

Table 1: Antifungal Activity of Selected Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum

CompoundAryl SubstituentIC50 (µM)Effect
1 4-chlorophenyl35Fungistatic
2 2-nitrophenyl0.32Fungicidal
3 4-methylphenyl1.8Fungistatic
4 2-methylphenyl2.5Fungistatic
5 phenyl0.013Fungicidal

Data sourced from Cely et al., 2023.[1]

Exploring the Mechanism of Action: Insights from Related Compounds

The precise mechanism of antifungal action for DAMMs has not yet been elucidated. However, by examining the mechanisms of other enaminone-containing compounds and common antifungal drug classes, we can propose potential targets.

One plausible mechanism, suggested for pyrrole-based enaminones, is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of HMG-CoA reductase would disrupt membrane integrity and lead to fungal cell death.

Another potential target could be other enzymes involved in critical biosynthetic pathways. The enamine moiety is a known pharmacophore that can interact with various biological targets.

Putative_Mechanism DAMM Diethyl 2-((arylamino)methylene)malonate (DAMM) HMGR HMG-CoA Reductase DAMM->HMGR Inhibition Disruption Membrane Disruption & Cell Death DAMM->Disruption Ergosterol_Pathway Ergosterol Biosynthesis Pathway HMGR->Ergosterol_Pathway Catalyzes HMGR->Disruption Fungal_Membrane Fungal Cell Membrane Ergosterol_Pathway->Fungal_Membrane Produces Ergosterol for Ergosterol_Pathway->Disruption Fungal_Membrane->Disruption

Caption: A putative mechanism of action for DAMMs targeting ergosterol biosynthesis.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Preliminary SAR studies on a small set of DAMMs have provided initial insights into the structural features that govern their antifungal activity against F. oxysporum.[1]

  • Aromatic Ring Substitution: The nature and position of substituents on the arylamino ring significantly influence antifungal potency. For instance, an ortho-nitro substitution or an unsubstituted phenyl ring resulted in the most potent fungicidal activity.[1]

  • Steric Hindrance: Increased steric hindrance around the nitrogen atom of the enamine may lead to a decrease in activity, a trend observed in other enamine-based antimicrobial agents.[7]

Future research should focus on a more systematic exploration of the DAMM chemical space to establish a comprehensive SAR. This would involve synthesizing and evaluating a wider range of derivatives with diverse electronic and steric properties on the aryl ring, as well as modifications to the malonate ester groups.

SAR_Logic cluster_Aryl_Ring Aryl Ring Modifications cluster_Activity Antifungal Activity Core_Structure DAMM Core Scaffold Unsubstituted Unsubstituted Phenyl Core_Structure->Unsubstituted Ortho_Nitro ortho-Nitro Substitution Core_Structure->Ortho_Nitro Other_Substituents Other Substituents (e.g., 4-chloro, 4-methyl) Core_Structure->Other_Substituents High_Potency High Potency (Fungicidal) Unsubstituted->High_Potency Ortho_Nitro->High_Potency Lower_Potency Lower Potency (Fungistatic) Other_Substituents->Lower_Potency

Caption: Key structure-activity relationships for DAMMs.

In Vitro Antifungal Susceptibility Testing: A Detailed Protocol

To evaluate the antifungal activity of newly synthesized DAMM derivatives, a standardized in vitro susceptibility testing method is crucial. The following protocol is adapted from the methodology used for testing against F. oxysporum.[1]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Fungal Culture: Prepare a fresh culture of the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA).

  • Inoculum Preparation: Prepare a standardized fungal spore suspension in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). Adjust the concentration to a defined level (e.g., 1 x 10^6 spores/mL).

  • Compound Preparation: Prepare stock solutions of the DAMM derivatives in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in the liquid medium to achieve the desired final concentrations for testing.

  • Assay Setup: In a 96-well microtiter plate, add the diluted DAMM compounds to the wells. Then, add the standardized fungal inoculum to each well. Include positive controls (a known antifungal agent) and negative controls (medium with inoculum and solvent).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.

  • Fungistatic vs. Fungicidal Determination: To distinguish between fungistatic and fungicidal activity, an aliquot from the wells showing no visible growth can be subcultured onto fresh agar plates. The absence of growth after further incubation indicates a fungicidal effect, while regrowth suggests a fungistatic effect.[1]

Future Directions and Conclusion

Diethyl 2-((arylamino)methylene)malonates represent a promising new class of antifungal agents. The initial findings of their potent activity against Fusarium oxysporum provide a strong foundation for further research and development.[1] Key future directions should include:

  • Broad-Spectrum Activity Screening: Evaluating the antifungal activity of DAMMs against a diverse panel of clinically relevant fungi, including Candida and Aspergillus species.

  • Mechanism of Action Elucidation: Conducting detailed mechanistic studies to identify the specific cellular targets of DAMMs.

  • Comprehensive SAR Studies: Synthesizing and testing a larger and more diverse library of DAMM derivatives to build a robust structure-activity relationship model to guide the design of more potent and selective analogs.

  • In Vivo Efficacy and Toxicity Studies: Assessing the efficacy and safety of the most promising DAMM candidates in animal models of fungal infections.

References

  • Cely, W. F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • ResearchGate. (n.d.). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. [Link]

  • PubMed. (2009). Enamines as novel antibacterials and their structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(15), 4234-4237. [Link]

  • ResearchGate. (2023). Structure-activity relationship of the compounds 1–24. [Link]

  • PubMed. (2020). Design, synthesis and antifungal activity of amide and imine derivatives containing a kakuol moiety. Bioorganic & Medicinal Chemistry Letters, 30(1), 126774. [Link]

  • MDPI. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7293. [Link]

  • PubMed Central. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(5), 629. [Link]

  • ACS Publications. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(12), 10567-10578. [Link]

  • PubMed. (2007). Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues. Journal of Medicinal Chemistry, 50(23), 5745-5754. [Link]

  • PubMed Central. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry, 50(23), 5745-5754. [Link]

  • Clinical Microbiology Reviews. (2001). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 14(3), 520-534. [Link]

  • EBSCO Information Services. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Quinolones from Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinolone ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. From the pioneering antibacterial activities of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, this heterocyclic motif has proven to be a privileged scaffold in drug discovery.[1][2] Its applications extend beyond antibacterials to encompass anticancer, antiviral, and anti-inflammatory agents, making the development of efficient and robust synthetic routes to quinolone derivatives a topic of continuous interest for researchers in academia and the pharmaceutical industry.

This document provides a detailed guide for the synthesis of quinolones, commencing from the pre-formed intermediate, Diethyl 2-(4-chloroanilino)propanedioate. This starting material is a product of the initial condensation step of the renowned Gould-Jacobs reaction.[3][4] Our focus will be on the critical subsequent steps: the high-temperature cyclization to form the quinolone core, followed by hydrolysis and decarboxylation to yield the final 7-chloro-4-hydroxyquinoline. We will explore both classical thermal and modern microwave-assisted methodologies, offering researchers the flexibility to choose a protocol that best suits their laboratory capabilities and experimental objectives.

Reaction Overview & Mechanistic Insights

The synthesis initiates with this compound, an enamine intermediate typically formed from the condensation of 4-chloroaniline and a diethyl malonate derivative. The core of the quinolone synthesis from this point is an intramolecular cyclization, a key step in the Gould-Jacobs reaction sequence.[1][5]

The Overall Transformation:

The process involves three key stages:

  • Thermal Cyclization: The enamine intermediate undergoes a thermally induced 6-electron electrocyclization to form the bicyclic quinolone ring system.[3][4] This step is typically the most energy-intensive part of the synthesis.

  • Saponification (Hydrolysis): The ethyl ester at the 3-position of the quinolone ring is hydrolyzed to a carboxylate salt using a base, typically sodium hydroxide.[1][3]

  • Decarboxylation: Acidification followed by heating results in the loss of carbon dioxide from the 3-position, yielding the final 4-hydroxyquinoline product.[1][3]

Mechanism of Thermal Cyclization

The crucial cyclization step proceeds via a pericyclic reaction mechanism. High thermal energy allows the molecule to overcome the activation barrier for the formation of the new carbon-carbon bond at one of the ortho positions of the aniline ring, followed by the elimination of ethanol to yield the stable aromatic quinolone system.

Caption: The thermal cyclization proceeds via a 6-electron electrocyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed throughout.

Protocol 1: Classical Thermal Cyclization

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • This compound

  • Diphenyl ether (high-boiling solvent)

  • Petroleum ether or hexanes

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, create a solution of this compound in diphenyl ether (approximately 10 mL of solvent per gram of starting material).

  • Heating: Heat the mixture to a gentle reflux (approximately 250-260 °C) using a heating mantle. The high temperature is critical for overcoming the activation energy of the cyclization.[1][6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 30-60 minutes at this temperature.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solution.

  • Purification: Add petroleum ether or hexanes to the cooled mixture to further induce precipitation and to wash the diphenyl ether from the product. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with petroleum ether or hexanes to remove any residual diphenyl ether.

  • Drying: Dry the purified solid under vacuum to yield the cyclized product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of this reaction, drastically reducing reaction times from hours to minutes.[2][7]

Materials:

  • This compound

  • Microwave reaction vial (e.g., 10-20 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

Procedure:

  • Reaction Setup: Place this compound (e.g., 1.0 mmol) into a microwave reaction vial equipped with a magnetic stir bar. If desired, a high-boiling solvent like diphenyl ether can be used, but neat (solvent-free) conditions are often successful.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to 250 °C and hold for 10-20 minutes.[2] The pressure inside the vial will increase, which should be monitored by the system.

  • Cooling & Isolation: After the irradiation is complete, cool the vial to room temperature. The product will solidify in the vial.

  • Purification: Add a small volume of ice-cold acetonitrile (e.g., 3 mL) to the vial.[2] Break up the solid and collect the product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of additional ice-cold acetonitrile.

  • Drying: Dry the product under vacuum. The resulting solid is often of high purity (>95%).[2]

Data Summary: Comparison of Cyclization Protocols
ParameterProtocol 1: Classical ThermalProtocol 2: Microwave-Assisted
Solvent Diphenyl EtherNone (Neat) or Diphenyl Ether
Temperature ~250-260 °C250 °C
Reaction Time 30-60 minutes10-20 minutes
Typical Yield Good to ExcellentGood to Excellent (>80%)
Key Advantage Standard laboratory equipmentDrastically reduced reaction time
Protocol 3 & 4: Saponification and Decarboxylation

These two steps are often performed sequentially to convert the cyclized ester into the final 4-hydroxyquinoline.[1][4]

Materials:

  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (from Protocol 1 or 2)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Erlenmeyer flask

  • pH paper or meter

Procedure:

  • Saponification (Hydrolysis):

    • Suspend the dried Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of NaOH.

    • Heat the mixture to reflux for 1-2 hours.[4] The solid will dissolve as the hydrolysis proceeds, forming the sodium salt of the carboxylic acid.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the solution with concentrated HCl until the pH is acidic (pH ~2-3). The corresponding carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Decarboxylation:

    • Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid into a suitable flask.

    • Heat the solid gently above its melting point (typically 200-250 °C).[4] Evolution of carbon dioxide gas will be observed.

    • Continue heating until the gas evolution ceases.

    • Cool the flask to room temperature. The resulting solid is the crude 7-chloro-4-hydroxyquinoline.

    • The final product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.

Overall Experimental Workflow

The complete synthetic pathway from the intermediate to the final product is a multi-step process requiring careful isolation at each stage.

Quinolone_Synthesis_Workflow Experimental Workflow start Start: this compound cyclization Step 1: Thermal Cyclization (Classical or Microwave) start->cyclization isolation1 Isolation & Purification (Filtration, Washing) cyclization->isolation1 intermediate Intermediate: Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate isolation1->intermediate saponification Step 2: Saponification (NaOH, Reflux) intermediate->saponification acidification Step 3: Acidification (HCl) saponification->acidification isolation2 Isolation & Drying (Filtration) acidification->isolation2 intermediate2 Intermediate: 7-chloro-4-hydroxy- quinoline-3-carboxylic acid isolation2->intermediate2 decarboxylation Step 4: Decarboxylation (Heat > M.P.) intermediate2->decarboxylation purification Final Purification (Recrystallization) decarboxylation->purification product Final Product: 7-chloro-4-hydroxyquinoline purification->product

Caption: Workflow for the synthesis of 7-chloro-4-hydroxyquinoline.

Trustworthiness & Field-Proven Insights

  • Causality of High Temperature: The thermal cyclization step is an electrocyclization, a type of pericyclic reaction that is governed by orbital symmetry rules. These reactions often require significant thermal energy to overcome the activation barrier for ring closure, which is why temperatures exceeding 250 °C are standard.[4][5]

  • Solvent Choice: Diphenyl ether is a common choice for classical heating because its high boiling point (259 °C) provides the necessary temperature for the reaction to proceed efficiently and it is largely inert under these conditions.

  • Microwave Efficiency: Microwave heating directly and rapidly energizes the polar molecules in the reaction mixture, leading to a much faster and more uniform temperature increase compared to conventional heating. This localized superheating dramatically accelerates the reaction rate.[2]

  • Regioselectivity: Starting with 4-chloroaniline to make the intermediate ensures that cyclization can only occur at the C2 or C6 positions of the aniline ring. Due to symmetry, these are equivalent, leading to a single constitutional isomer: the 7-chloro-substituted quinolone. This avoids the formation of product mixtures that can occur with meta-substituted anilines.[1][6]

  • Tautomerism: The final product is named 4-hydroxyquinoline but exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. In most cases, the keto form is the major tautomer present.[5] This is important for characterization and understanding its chemical reactivity.

References

  • Al-Taisan, W. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3484-3496. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Application Note AN056. Retrieved from [Link]

  • Duarte, F. I., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1993. [Link]

  • RSC Publishing. (1950). Thermal cyclization of o-aroyloxyacetoarones. A new synthesis of flavones. Journal of the Chemical Society (Resumed). [Link]

  • ResearchGate. (n.d.). On the ordeal of quinolone preparation via cyclisation of aryl-enamines. Retrieved from [Link]

  • Shen, M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8591. [Link]

  • Stalińska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

Sources

The Strategic Application of Diethyl 2-(4-chloroanilino)propanedioate in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Anilino-Malonates

In the landscape of contemporary drug discovery and materials science, multicomponent reactions (MCRs) have emerged as a cornerstone for the efficient synthesis of complex molecular architectures.[1] These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, procedural simplicity, and rapid access to diverse chemical libraries.[1][2] Diethyl 2-(4-chloroanilino)propanedioate and its structural analogs are pivotal building blocks in this domain. While often generated in situ or used as immediate precursors, their strategic deployment in MCRs, particularly for the synthesis of quinoline scaffolds, is of paramount importance. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4]

This guide provides an in-depth exploration of the synthesis and application of this compound in MCRs, with a focus on the renowned Gould-Jacobs reaction for the preparation of 4-hydroxyquinolines. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the interpretation of analytical data, thereby equipping researchers with the knowledge to leverage this versatile reagent in their synthetic endeavors.

Core Principles and Mechanistic Insights

The utility of this compound in heterocyclic synthesis is intrinsically linked to the reactivity of both the aniline moiety and the active methylene group of the malonate. The primary application of this class of compounds is as precursors to quinolones and related heterocycles through thermally or catalytically induced cyclization reactions.

The Gould-Jacobs Reaction: A Classic Route to Quinolines

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl malonate derivatives.[2][5] The reaction typically proceeds in two key stages:

  • Formation of an Anilinomethylenemalonate Intermediate: The initial step involves the condensation of an aniline with an electrophilic malonate derivative, such as diethyl ethoxymethylenemalonate (EMME). This forms a diethyl 2-((arylamino)methylene)malonate.[4]

  • Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, followed by tautomerization, to yield the stable 4-hydroxyquinoline-3-carboxylate product.[2][6]

While this compound itself is a saturated malonate derivative, it serves as a direct precursor to the unsaturated intermediate required for the Gould-Jacobs cyclization. This can be achieved through various activation methods. The overall transformation is depicted below:

Gould_Jacobs_Mechanism Aniline 4-Chloroaniline Intermediate1 This compound Aniline->Intermediate1 Nucleophilic Substitution Malonate Diethyl 2-bromopropanedioate (or similar electrophile) Malonate->Intermediate1 Intermediate2 Diethyl 2-((4-chloroanilino)methylene)malonate Intermediate1->Intermediate2 Activation/ Condensation Product Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Intermediate2->Product Thermal Cyclization (Gould-Jacobs) Protocol_Workflow Start Combine 4-chloroaniline and EMME Step1 Heat to 100-110 °C (Intermediate formation) Start->Step1 Step2 Increase heat to 240-250 °C (Cyclization) Step1->Step2 Step3 Cool and precipitate product Step2->Step3 Step4 Filter, wash, and dry Step3->Step4 End Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Step4->End

Sources

Application Notes and Protocols: The Reaction of Diethyl 2-(4-chloroanilino)propanedioate with 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Diethyl 2-(4-chloroanilino)propanedioate, a substituted aminomalonate ester, represents a versatile yet underexplored building block for the construction of complex molecular architectures. Its inherent functionalities—a nucleophilic secondary amine, and two ester groups activating the alpha-carbon—render it a prime candidate for a variety of cyclization and multicomponent reactions. This guide provides a detailed exploration of the potential reactions of this compound with a range of 1,3-dicarbonyl compounds, offering researchers and drug development professionals a roadmap to novel heterocyclic entities.

The strategic placement of the 4-chlorophenyl group offers a handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space. The reactions outlined herein are grounded in established principles of heterocyclic synthesis, including the renowned Knorr and Paal-Knorr pyrrole syntheses, and are adapted to the specific reactivity of our target substrate. While direct literature precedents for the exact reactions of this compound are emerging, the protocols and mechanistic discussions provided are designed to be robust, self-validating, and a springboard for further investigation.

Core Reaction Principles: A Mechanistic Overview

The reactivity of this compound with 1,3-dicarbonyl compounds is predicated on the nucleophilicity of the aniline nitrogen and the electrophilicity of the dicarbonyl carbons. The reaction outcomes are highly dependent on the nature of the 1,3-dicarbonyl compound and the reaction conditions employed. Two primary mechanistic pathways are anticipated: the Knorr-type pyrrole synthesis and the Paal-Knorr-type furan or pyrrole synthesis.

Knorr-Type Pyrrole Synthesis Pathway

The Knorr pyrrole synthesis and its variations are powerful methods for the construction of pyrrole rings.[1][2] In the context of this compound, the reaction with a 1,3-diketone such as acetylacetone is proposed to proceed via the following key steps:

  • Enamine/Enol Formation: The 1,3-dicarbonyl compound exists in equilibrium with its enol tautomer.

  • Nucleophilic Attack: The enol or the enamine derived from the 1,3-diketone can attack the carbonyl group of one of the ester functions of the aminomalonate, or an initial condensation can occur between the aniline nitrogen and one of the carbonyls of the diketone. A more plausible pathway involves the initial condensation of the aniline nitrogen with one of the carbonyl groups of the 1,3-diketone to form an enamine intermediate.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the nucleophilicity of the enamine, followed by dehydration, leads to the formation of the aromatic pyrrole ring.

Knorr_Type_Mechanism cluster_0 Knorr-Type Pyrrole Synthesis Reactants This compound + Acetylacetone Enamine Enamine Intermediate Reactants->Enamine Condensation Cyclization Intramolecular Cyclization Enamine->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Product Polysubstituted Pyrrole Dehydration->Product

Caption: Proposed Knorr-type mechanism for pyrrole synthesis.

Paal-Knorr-Type Synthesis Pathway

The Paal-Knorr synthesis is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3] While the starting material is a 1,3-dicarbonyl, a preliminary reaction can generate a 1,4-dicarbonyl intermediate in situ. Alternatively, a direct condensation pathway can be envisioned.

In the reaction with this compound, the aniline nitrogen can act as the amine component in a Paal-Knorr type pyrrole synthesis.

  • Hemiaminal Formation: The aniline nitrogen attacks one of the carbonyl groups of the 1,3-diketone to form a hemiaminal.

  • Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, leading to an iminium ion. The enol of the second ketone then attacks the iminium ion in an intramolecular fashion.

  • Dehydration: A final dehydration step yields the aromatic pyrrole ring.

Paal_Knorr_Type_Mechanism cluster_1 Paal-Knorr-Type Pyrrole Synthesis Reactants This compound + 1,4-Dicarbonyl (in situ) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Iminium Ion Formation Dehydration Dehydration Cyclization->Dehydration Product Polysubstituted Pyrrole Dehydration->Product

Caption: Proposed Paal-Knorr-type mechanism for pyrrole synthesis.

Experimental Protocols

The following protocols are provided as robust starting points for the investigation of the reaction between this compound and representative 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of a Polysubstituted Pyrrole Derivative via Knorr-Type Condensation with Acetylacetone

Objective: To synthesize a polysubstituted pyrrole via the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (30 mL).

  • Addition of Dicarbonyl: To the stirred solution, add acetylacetone (11 mmol, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired polysubstituted pyrrole.

Expected Outcome: The reaction is expected to yield a polysubstituted pyrrole with the 4-chloroanilino moiety attached to the pyrrole nitrogen. The exact substitution pattern will depend on the regioselectivity of the initial condensation.

Protocol 2: Multicomponent Synthesis of a Dihydropyridine Derivative

Objective: To explore the potential of this compound in a Hantzsch-type multicomponent reaction to form a dihydropyridine derivative.[4][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Mixture: In a 50 mL round-bottom flask, combine this compound (5 mmol), an aromatic aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and ammonium acetate (7.5 mmol) in ethanol (20 mL).

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Rationale: This protocol investigates if the aminomalonate can participate in a Hantzsch-type reaction, where the aniline nitrogen could potentially be incorporated into the dihydropyridine ring. The structure of the resulting product will provide valuable insights into the competitive reactivity of the starting materials.

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of expected outcomes for the reaction of this compound with various 1,3-dicarbonyl compounds, based on established reactivity principles. Actual yields and reaction times will need to be determined experimentally.

1,3-Dicarbonyl CompoundProposed Reaction TypeExpected Heterocyclic CorePotential SubstituentsEstimated Yield Range (%)
AcetylacetoneKnorr-Type CondensationPyrroleMethyl, Ester40-60
Ethyl AcetoacetateKnorr-Type CondensationPyrroleMethyl, Ester35-55
DimedoneCondensation/CyclizationIndole or Quinoline derivativeDimethylcyclohexenone30-50
Diethyl MalonateSelf-condensation/DimerizationComplex mixtureEsterLow

Visualization of Experimental Workflow

Experimental_Workflow cluster_2 General Experimental Workflow Start Combine Reactants (Aminomalonate, Dicarbonyl, Solvent/Catalyst) Reaction Heat to Reflux (Monitor by TLC) Start->Reaction Workup Cooling, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Spectroscopy Purification->Characterization Final_Product Pure Heterocyclic Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through rigorous analytical characterization of the reaction products. The identity and purity of the synthesized compounds must be confirmed by standard spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and substitution pattern of the heterocyclic product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the final molecule.

Comparison of the obtained spectral data with that of known, related structures will provide a high degree of confidence in the assigned structures. Furthermore, the systematic variation of reaction parameters (e.g., solvent, catalyst, temperature) and a thorough analysis of the resulting changes in yield and product distribution will serve to validate the proposed mechanistic pathways.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of a diverse array of novel heterocyclic compounds. The reactions with 1,3-dicarbonyl compounds, guided by the principles of the Knorr and Paal-Knorr syntheses, offer a fertile ground for the discovery of new molecular entities with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers to embark on this exciting area of chemical exploration. Future work should focus on a detailed investigation of the substrate scope, optimization of reaction conditions, and the evaluation of the biological activities of the newly synthesized compounds.

References

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642. [Link]

  • Kleinspehn, G. G. (1955). A New Synthesis of Pyrrole-2-carboxylates from Diethyl Oximinomalonate. Journal of the American Chemical Society, 77(6), 1546–1548. [Link]

  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Bulletin de la Societe de Chimie din Romania, 11, 37-43.
  • Lavilla, R., Bernabeu, M. C., Carranco, I., & Díaz, J. L. (2003). Dihydropyridine-based multicomponent reactions. Efficient entry into new tetrahydroquinoline systems through Lewis acid-catalyzed formal [4+2] cycloadditions. Organic letters, 5(5), 717–720. [Link]

  • Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (1963). Diethyl aminomalonate hydrochloride. Organic Syntheses, 43, 39. [Link]

Sources

High-Speed, Efficient Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This application note provides a detailed protocol for the synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, a key enaminone intermediate, utilizing Microwave-Assisted Organic Synthesis (MAOS). Enaminones are versatile precursors for a wide range of biologically active heterocyclic compounds.[1] Traditional synthesis methods often require prolonged reaction times and harsh conditions. The described microwave-assisted protocol offers a green, rapid, and high-yield alternative, significantly reducing reaction times from hours to minutes.[1][2] This guide covers the reaction mechanism, a step-by-step experimental workflow, safety protocols, and data characterization, designed for researchers in medicinal chemistry and drug development.

Introduction and Scientific Rationale

Enaminones, characterized by their unique conjugated amine-enone system, are pivotal building blocks in organic synthesis.[1] Their reactivity makes them ideal starting materials for constructing diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. The target molecule, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is a valuable intermediate used in the synthesis of compounds with potential antifungal and other biological activities.[3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by reducing solvent use, energy consumption, and reaction times.[4][5] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[4][6] This results in rapid, uniform, and efficient heating, often leading to higher yields, improved product purity, and the ability to drive reactions under solvent-free conditions.[1][4][7]

This protocol leverages these advantages to provide a robust and reproducible method for synthesizing the target enaminone, overcoming the limitations of classical thermal methods.

Reaction Principle and Mechanism

The synthesis proceeds via a condensation reaction between 4-chloroaniline and an activated malonate derivative, Diethyl ethoxymethylenemalonate (DEEMM). This reaction is the first step of the well-established Gould-Jacobs reaction for quinoline synthesis.[3]

The mechanism involves the nucleophilic attack of the amino group of 4-chloroaniline onto the electron-deficient β-carbon of the double bond in DEEMM. This is followed by the elimination of an ethanol molecule to yield the stable enaminone product. The process is highly efficient under microwave irradiation due to the polarity of the reactants and the transition state, which couple effectively with the microwave field.

Caption: Reaction scheme for the microwave-assisted synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Notes
4-ChloroanilineC₆H₆ClN127.57106-47-8Reagent grade, ≥98%
Diethyl ethoxymethylenemalonate (DEEMM)C₁₀H₁₆O₅216.2387-13-8Reagent grade, ≥98%
EthanolC₂H₅OH46.0764-17-5For recrystallization, ACS grade
DichloromethaneCH₂Cl₂84.9375-09-2For trituration/washing, ACS grade
Equipment
  • Dedicated Microwave Synthesizer: A laboratory-grade microwave reactor designed for chemical synthesis, equipped with accurate temperature and pressure sensors and a magnetic stirrer (e.g., CEM Discover, Biotage Initiator). Crucial Note: The use of a domestic kitchen microwave oven is strictly prohibited.[6][8] These appliances lack the necessary safety controls for temperature, pressure, and corrosion resistance, posing a significant risk of explosion and chemical exposure.[8]

  • 10 mL or 20 mL microwave process vials with appropriate septa and caps.[9]

  • Magnetic stir bar.

  • Analytical balance (± 0.1 mg).

  • Standard laboratory glassware (beakers, Erlenmeyer flasks).

  • Büchner funnel and filtration apparatus.

  • Vacuum oven or desiccator.

  • Fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. It can be scaled as needed, ensuring the reaction vessel volume does not exceed the manufacturer's recommendations (typically not more than 2/3 full).

Caption: Step-by-step experimental workflow diagram.

Step 1: Reagent Preparation

  • In a dedicated microwave process vial, add a magnetic stir bar.

  • Weigh and add 4-chloroaniline (127.6 mg, 1.0 mmol, 1.0 equiv).

  • In a fume hood, add Diethyl ethoxymethylenemalonate (DEEMM) (216.2 mg, ~0.21 mL, 1.0 mmol, 1.0 equiv) to the vial.

Step 2: Microwave Reaction Setup

  • Securely seal the vial with a Teflon septum and aluminum crimp cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters as detailed in the table below. These parameters serve as a validated starting point.

ParameterValueRationale
Reaction Temperature150 - 180 °CHigher temperatures accelerate the reaction; start at 150°C and optimize if necessary.[9][10]
Reaction Time2 - 10 minutesMAOS dramatically reduces reaction times. Monitor by TLC if optimization is needed.[10][11]
Microwave PowerDynamic (Variable)Set a maximum power (e.g., 150 W) and allow the instrument to modulate power to maintain the target temperature.
StirringOn (Medium-High)Ensures even temperature distribution and prevents localized superheating.[8]
Pre-stirring10-20 secondsEnsures the mixture is homogeneous before irradiation begins.[9]

Step 3: Post-Reaction Work-up and Isolation

  • Cooling: After irradiation is complete, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system before removing it from the microwave cavity.[9] This is a critical safety step to prevent solvent flashing from the pressurized vial.

  • Carefully open the vial in a fume hood.

  • Transfer the resulting mixture (often an oil or solid) into a beaker containing 20-30 mL of cold water while stirring vigorously.

  • A precipitate of the product should form. Continue stirring for 15-20 minutes to complete precipitation.

  • Collect the solid product by suction filtration using a Büchner funnel.

Step 4: Purification

  • Wash the crude solid on the filter with small portions of cold water (2 x 10 mL).

  • For higher purity, the product can be triturated with dichloromethane or recrystallized from a suitable solvent system like ethanol/water.[9]

  • Dry the purified white/pale yellow solid product in a vacuum oven at 50°C overnight.

  • Determine the final mass and calculate the percentage yield. Yields for this reaction are typically high, often exceeding 90%.

Characterization

The identity and purity of the synthesized Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate should be confirmed using standard analytical techniques.

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₄H₁₆ClNO₄

  • Molecular Weight: 297.73 g/mol .[12]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons, a vinyl proton, the N-H proton (often broad), and two distinct ethyl ester signals (quartet and triplet).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for two carbonyl carbons, aromatic carbons, vinyl carbons, and ethyl ester carbons.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ at ~298.08.

Safety and Best Practices

  • Chemical Handling: Always handle chemicals in a well-ventilated fume hood. 4-chloroaniline is toxic and a suspected carcinogen. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave Reactor Safety:

    • Only use vessels specifically designed for the microwave reactor in use.[9] Never use damaged or scratched vials.

    • Do not exceed the manufacturer's recommended maximum volume, temperature, or pressure for the vials.

    • Never attempt to open a sealed reaction vessel while it is hot or pressurized.[9]

    • If a reaction is unknown or has the potential for rapid gas evolution, start with a small scale and low power settings to gauge its kinetics.[8]

  • Solvent-Free Conditions: This protocol is optimized for solvent-free conditions, which is a key advantage of MAOS.[7] This minimizes waste and avoids hazards associated with superheating flammable organic solvents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient temperature or time.Increase the reaction temperature in 20°C increments or the reaction time in 5-minute intervals.
Reactant degradation.Lower the reaction temperature. Ensure high-purity starting materials are used.
Incomplete Reaction Inefficient stirring.Use a larger stir bar or increase the stirring speed.
Reaction time too short.Increase the irradiation time. Monitor reaction progress by TLC if possible.
Dark-colored Product Byproduct formation due to overheating.Reduce the reaction temperature. Ensure stirring is adequate to prevent localized hot spots.

Conclusion

The described microwave-assisted protocol provides a highly efficient, rapid, and reproducible method for the synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate. By leveraging the advantages of MAOS, this procedure significantly shortens reaction times, improves yields, and adheres to the principles of green chemistry. This makes it an ideal method for researchers needing to generate libraries of enaminone intermediates for drug discovery and development programs.

References

  • ResearchGate. (n.d.). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Enaminone Libraries. BenchChem.
  • Al-Zaydi, K. M. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(9), 3406–3417. [Link]

  • Amorim, M., et al. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2008(xii), 226-232.
  • Rojas-Le-Fort, M., et al. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 29(13), 3097. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Making Molecules. (2024). Enamines. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 12(23), 12196. [Link]

  • Singh, V., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-(4-chlorobenzylidene)malonate. PubChem Compound Database. Retrieved from [Link]

  • Pérez-Stephens, J. C., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. International Journal of Molecular Sciences, 24(4), 3848. [Link]

  • Arabian Journal of Chemistry. (2016).
  • Lidström, P., & Tierney, J. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.
  • ResearchGate. (2025). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.
  • NIST. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Zlitni, A., et al. (2013). Microwave-Assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. ACS Medicinal Chemistry Letters, 4(2), 262–265. [Link]

Sources

The Versatile Role of Diethyl 2-(4-chloroanilino)propanedioate in the Synthesis of Bio-active Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

Diethyl 2-(4-chloroanilino)propanedioate, a substituted anilinomalonate, serves as a pivotal precursor in the construction of various heterocyclic frameworks, which are central to the fields of medicinal chemistry and drug development. The inherent reactivity of this molecule, possessing a nucleophilic secondary amine and a malonate moiety ripe for cyclization, makes it a valuable building block for synthesizing complex molecular architectures. This guide provides an in-depth exploration of its primary application in the synthesis of quinoline derivatives through the Gould-Jacobs reaction, alongside potential avenues for the synthesis of other valuable heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Application: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction stands as a cornerstone of quinoline synthesis, offering a reliable and versatile method for constructing the 4-hydroxyquinoline scaffold.[1][2] This heterocyclic core is a prominent feature in a multitude of pharmacologically active compounds, including antimalarials, antibacterials, and anti-inflammatory agents.[3] this compound, or its in-situ generated equivalent, is an ideal substrate for this powerful cyclization reaction.

Mechanistic Insight: A Journey from Aniline to Quinolone

The Gould-Jacobs reaction is a multi-step process that begins with the formation of an anilinodiester intermediate, followed by a thermally induced intramolecular cyclization.[1][3] The key mechanistic steps are outlined below:

  • Formation of the Anilinomethylenemalonate Intermediate: The synthesis typically starts with the reaction of a substituted aniline, in this case, 4-chloroaniline, with a diethyl ethoxymethylenemalonate. This proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to yield an intermediate.[1] The target compound, this compound, can be considered a pre-formed intermediate for the subsequent cyclization step.

  • Thermal Cyclization: This is the critical, energy-intensive step of the reaction. The anilinodiester undergoes a 6-electron electrocyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether.[3] This intramolecular reaction leads to the formation of the quinoline ring system.

  • Tautomerization: The initial cyclized product exists in equilibrium with its more stable 4-oxo tautomer.

  • Saponification and Decarboxylation (Optional but common): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be further manipulated. Saponification with a base hydrolyzes the ester to a carboxylic acid, which can then be decarboxylated upon heating to yield the corresponding 4-hydroxyquinoline.[1]

Gould_Jacobs_Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization and Final Product Formation 4-Chloroaniline 4-Chloroaniline Intermediate Diethyl 2-((4-chloroanilino)methylene)malonate 4-Chloroaniline->Intermediate Nucleophilic Attack DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization (6π electrocyclization) Intermediate->Cyclization Quinolone_ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Quinolone_ester Saponification Saponification (e.g., NaOH) Quinolone_ester->Saponification Carboxylic_acid 7-Chloro-4-hydroxyquinoline-3-carboxylic acid Saponification->Carboxylic_acid Decarboxylation Decarboxylation (Heat) Carboxylic_acid->Decarboxylation Final_Product 7-Chloro-4-hydroxyquinolin-4-ol Decarboxylation->Final_Product

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol details the synthesis of 7-chloro-4-hydroxyquinoline, a key intermediate for various pharmaceuticals, starting from 4-chloroaniline and diethyl ethoxymethylenemalonate. The process involves the in-situ formation and subsequent cyclization of a diethyl 2-((4-chloroanilino)methylene)malonate intermediate.

Materials:

  • m-Chloroaniline (distilled)

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol

  • Petroleum ether (low-boiling)

  • Skellysolve B (for recrystallization)

  • Phosphorus oxychloride (POCl₃) - for conversion to 4,7-dichloroquinoline (optional, see reference[4])

Procedure:

Step 1: Synthesis of Diethyl 2-((3-chloroanilino)methylene)malonate (Intermediate) [4]

  • In a suitable reaction flask, combine m-chloroaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1 mole equivalent).

  • Heat the mixture to 100-110°C for 1 hour.

  • Cool the reaction mixture and add low-boiling petroleum ether to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold petroleum ether. The crude product is typically of sufficient purity for the next step.

Step 2: Thermal Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate [4]

  • Suspend the dried intermediate from Step 1 in diphenyl ether in a flask equipped with a stirrer and a reflux condenser.

  • Heat the mixture to a vigorous reflux (approximately 240-260°C).

  • Maintain the reflux for 15-20 minutes. The product will begin to crystallize out of the hot solution.

  • Cool the reaction mixture and add petroleum ether to dilute the diphenyl ether.

  • Collect the solid product by filtration, wash thoroughly with petroleum ether to remove the diphenyl ether, and air dry.

Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid [4]

  • To the crude ethyl ester from Step 2, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture on a steam bath until a clear solution is obtained.

  • Cool the solution and acidify to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

  • Collect the precipitated carboxylic acid by filtration and wash thoroughly with water.

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline [4]

  • Suspend the air-dried carboxylic acid from Step 3 in diphenyl ether.

  • Heat the mixture to boiling for 1 hour, preferably under a stream of nitrogen to aid in the removal of water.

  • Cool the solution to room temperature. The 7-chloro-4-hydroxyquinoline can be isolated at this stage, or the solution can be used directly for further reactions, such as conversion to 4,7-dichloroquinoline.

Quantitative Data Summary
StepReactantsProductYieldMelting Point (°C)Reference
1 & 2m-Chloroaniline, Diethyl ethoxymethylenemalonateEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate80-86%308-310[4]
3Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate7-Chloro-4-hydroxyquinoline-3-carboxylic acid85-98%~266 (with effervescence)[4]
4 & further reaction7-Chloro-4-hydroxyquinoline-3-carboxylic acid4,7-Dichloroquinoline55-60% (from acid)84-85[4]

Potential Applications in Broader Heterocyclic Synthesis

While the Gould-Jacobs reaction is the most well-documented application, the structural features of this compound suggest its potential as a precursor for other heterocyclic systems. These applications are less explored in the literature with this specific substrate but are based on established reactivity patterns of related anilinomalonates and β-dicarbonyl compounds.

Synthesis of Substituted Pyrazoles

The 1,3-dicarbonyl moiety within the malonate portion of the molecule makes it a suitable precursor for the synthesis of pyrazoles. The Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine.[5]

Proposed Reaction Pathway:

The reaction of this compound with hydrazine or a substituted hydrazine could potentially lead to the formation of a 5-aminopyrazole derivative. The reaction would likely proceed through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and elimination of ethanol.

Pyrazole_Synthesis Anilinomalonate This compound Reaction Condensation & Intramolecular Cyclization Anilinomalonate->Reaction Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Reaction Pyrazole Substituted 5-Aminopyrazole Derivative Reaction->Pyrazole

Caption: Proposed synthesis of pyrazoles.

Experimental Considerations:

Researchers exploring this pathway would need to investigate various reaction conditions, including the choice of hydrazine derivative, solvent, temperature, and potential catalysts to optimize the regioselectivity and yield of the desired pyrazole product.[6][7]

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material, with its role in the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction being firmly established and widely applied. The detailed protocol provided herein offers a robust and reproducible method for accessing this important heterocyclic scaffold. While its application in the synthesis of other heterocyclic systems like pyrazoles is mechanistically plausible, it represents an area ripe for further exploration and development. The continued investigation into the reactivity of this and related anilinomalonates will undoubtedly unveil new synthetic methodologies and contribute to the ever-expanding library of bioactive heterocyclic compounds.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth.1955 , 35, 33. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • National Institutes of Health. Malonates in Cyclocondensation Reactions. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • Biotage. Gould-Jacobs Quinoline forming reaction. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • Crossref. A Modified Niementowski Reaction for the Synthesis of 4-Hydroxyquinoline and Its Related Compounds. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

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Application Notes and Protocols for the Alkylation of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Alkylation of an Ambident Nucleophile

The alkylation of diethyl 2-(4-chloroanilino)propanedioate stands as a significant synthetic transformation, offering a gateway to a diverse array of substituted amino acids and heterocyclic compounds of interest in medicinal chemistry and materials science. This molecule presents a fascinating challenge due to its nature as an ambident nucleophile. It possesses two potentially reactive sites: the α-carbon of the malonate moiety and the nitrogen of the anilino group. The regioselectivity of the alkylation is therefore a critical consideration, heavily influenced by the reaction conditions.

This guide provides a comprehensive experimental protocol designed to favor C-alkylation, drawing upon the well-established principles of malonic ester synthesis. We will delve into the causality behind the choice of reagents and conditions, ensuring a robust and reproducible methodology. Additionally, we will explore the potential for N-alkylation as a competing pathway and discuss analytical methods to ascertain the structure of the final product.

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively in an inert atmosphere (e.g., argon or nitrogen) and in an anhydrous solvent.

  • Anhydrous Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. It is also an irritant. Use in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide): These are toxic, and many are lachrymators and potential carcinogens. Handle with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Reaction Mechanism and Regioselectivity

The alkylation proceeds via the deprotonation of an acidic proton to form a nucleophilic anion, which then attacks the alkyl halide in a classic SN2 reaction. The key to controlling the outcome lies in understanding the relative acidities of the N-H proton on the aniline and the α-C-H proton of the malonate.

The pKa of the α-proton of diethyl malonate is approximately 13 in DMSO. The pKa of the N-H proton of a substituted aniline is typically in the range of 30-31 in DMSO. This significant difference in acidity suggests that a suitable base will preferentially deprotonate the α-carbon, leading to the formation of a stabilized enolate. This enolate is a soft nucleophile, and its reaction with soft electrophiles like alkyl halides is expected to predominantly occur at the carbon atom.

However, the use of a very strong base could potentially lead to the deprotonation of both sites, or kinetic deprotonation at the more sterically accessible N-H position under certain conditions. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF is a strategic decision to favor the formation of the C-anion.

The following diagram illustrates the intended C-alkylation pathway:

C_Alkylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation start_reagent This compound enolate Enolate Intermediate start_reagent->enolate Deprotonation base Sodium Hydride (NaH) base->enolate product C-Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: C-Alkylation Workflow.

Experimental Protocol: C-Alkylation of this compound

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
This compound2.72 g (10 mmol)
Sodium hydride (60% dispersion in mineral oil)0.44 g (11 mmol, 1.1 eq)
Anhydrous Dimethylformamide (DMF)50 mL
Alkyl halide (e.g., methyl iodide, benzyl bromide)11 mmol (1.1 eq)
Saturated aqueous ammonium chloride (NH₄Cl)50 mL
Diethyl ether150 mL
Brine (saturated aqueous NaCl)50 mL
Anhydrous magnesium sulfate (MgSO₄)~5 g
Round-bottom flask (100 mL, three-necked)1
Magnetic stirrer and stir bar1
Septa3
Syringes and needlesVarious sizes
Argon or Nitrogen gas supply1
Ice bath1
Separatory funnel (250 mL)1
Rotary evaporator1
Silica gel for column chromatographyAs needed
Procedure
  • Preparation of the Reaction Vessel:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).

    • Fit the flask with septa on all necks.

  • Addition of Sodium Hydride and Solvent:

    • Carefully weigh 0.44 g of 60% sodium hydride in mineral oil and add it to the reaction flask under a positive pressure of inert gas.

    • Wash the mineral oil from the sodium hydride by adding anhydrous hexanes (3 x 5 mL) via syringe, stirring briefly, and then carefully removing the hexanes with a syringe.

    • Add 30 mL of anhydrous DMF to the flask via syringe.

  • Formation of the Enolate:

    • Cool the flask to 0 °C using an ice bath.

    • Dissolve 2.72 g of this compound in 20 mL of anhydrous DMF in a separate dry flask.

    • Slowly add the solution of the starting material to the sodium hydride suspension dropwise via syringe over 15-20 minutes.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should cease, and the solution may become colored, indicating the formation of the enolate.

  • Alkylation:

    • Slowly add the alkyl halide (11 mmol) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a 250 mL separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alkylated product.

Characterization

It is crucial to characterize the purified product to confirm its structure and determine if C- or N-alkylation has occurred.

  • ¹H NMR Spectroscopy:

    • C-Alkylation Product: The disappearance of the singlet corresponding to the α-proton of the malonate (typically around 5.0-5.5 ppm) and the appearance of new signals corresponding to the added alkyl group will be observed. The N-H proton signal (a broad singlet) should still be present.

    • N-Alkylation Product: The N-H proton signal will be absent, and new signals corresponding to the N-alkyl group will appear. The singlet for the α-proton of the malonate will remain.

  • ¹³C NMR Spectroscopy: Will show the presence of the new alkyl carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR Spectroscopy:

    • C-Alkylation Product: The N-H stretching frequency (around 3300-3400 cm⁻¹) should still be present.

    • N-Alkylation Product: The N-H stretch will be absent.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Incomplete deprotonation (inactive NaH, wet solvent)Use fresh, high-quality NaH and ensure all glassware and solvents are scrupulously dry.
Unreactive alkyl halideUse a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature.
Mixture of C- and N-alkylated products Non-optimal reaction conditionsTry a less polar solvent or a different base. Phase-transfer catalysis could also be explored to enhance C-alkylation.
Dialkylation Use of excess alkyl halide or baseUse a stoichiometry of 1.05-1.1 equivalents of base and alkyl halide. Add the alkyl halide slowly at a low temperature.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_vessel 1. Prepare Dry, Inert Reaction Vessel add_reagents 2. Add NaH and Anhydrous DMF prep_vessel->add_reagents form_enolate 3. Form Enolate at 0°C add_reagents->form_enolate alkylation 4. Add Alkyl Halide and React at RT form_enolate->alkylation quench 5. Quench with aq. NH₄Cl alkylation->quench extract 6. Extract with Diethyl Ether quench->extract purify 7. Purify by Column Chromatography extract->purify characterize 8. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental Workflow Diagram.

References

  • Malonic Ester Synthesis Overview: For a general overview of the malonic ester synthesis, including the mechanism of enolate formation and alkylation, please refer to standard organic chemistry textbooks or online resources such as the Chemistry LibreTexts page on the topic.[1][2]

  • Alkylation of Diethyl Malonate: Detailed experimental procedures for the alkylation of diethyl malonate can be found in established resources like Organic Syntheses.
  • N-Alkylation of Anilines: The N-alkylation of anilines is a well-documented transformation, often catalyzed by various transition metals or proceeding under basic conditions with alkyl halides.[3]

  • Phase-Transfer Catalysis in Malonate Alkylation: The use of phase-transfer catalysts can be an effective method to promote the C-alkylation of malonic esters.[1][4]

  • Safety Data for Diethyl Malonate: Safety information for diethyl malonate, a structurally related compound, can be found on the websites of chemical suppliers like Sigma-Aldrich and Fisher Scientific.[5][6][7]

Sources

Application Notes & Protocols: Diethyl 2-(4-chloroanilino)propanedioate as a Key Intermediate in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2] A critical challenge in drug discovery is the efficient and modular synthesis of these complex heterocyclic systems. Diethyl 2-(4-chloroanilino)propanedioate and its structural analogs serve as highly versatile and powerful intermediates for this purpose. Their unique structure, featuring an aniline moiety linked to a malonic ester, provides the ideal arrangement for intramolecular cyclization reactions to construct the quinoline core.

This guide provides a detailed exploration of the synthesis and application of this compound. We will first detail the synthesis of this key precursor and then demonstrate its application in constructing 4-hydroxyquinoline (quinolin-4-one) derivatives through the robust and widely-utilized Gould-Jacobs reaction.[3][4] The protocols are presented with in-depth explanations of the underlying chemical principles, offering researchers a practical and scientifically-grounded resource for synthesizing novel bioactive molecules.

Section 1: Synthesis of the Precursor: this compound

The synthesis of the title compound is achieved through a classical nucleophilic substitution reaction. The nitrogen atom of 4-chloroaniline acts as a nucleophile, displacing a bromide from diethyl bromomalonate. This reaction establishes the crucial C-N bond that is pivotal for subsequent cyclization.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the anilinomalonate intermediate, a foundational step for building more complex heterocyclic structures. The procedure is adapted from established methods for the N-arylation of malonic esters.[5]

Rationale: The reaction requires a base to neutralize the hydrobromic acid (HBr) generated as a byproduct. Pyridine is an excellent choice as it is a non-nucleophilic base that also serves as a suitable solvent. The reaction is conducted under reflux to provide the necessary activation energy for the substitution to proceed at a reasonable rate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-chloroaniline in dry benzene B Add Diethyl Bromomalonate C Add dry Pyridine D Reflux overnight with stirring E Distill off solvent (reduced pressure) D->E Cool to RT F Add water and extract with Chloroform (2x) G Wash organic layers with water (2x) H Dry over Na2SO4 I Distill off Chloroform J Purify residue via Silica Gel Column Chromatography I->J Crude Residue K Elute with Benzene L Collect pure product

Caption: Workflow for the synthesis and purification of this compound.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloroaniline127.572.0 g15.68
Diethyl bromomalonate239.073.8 g15.90
Dry Pyridine79.101.3 mL16.07
Dry Benzene78.1120 mL-
Chloroform119.38As required-
Anhydrous Sodium Sulfate142.04As required-
Silica Gel (for column)-As required-

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (2.0 g) and dissolve it in dry benzene (20 mL).[5]

  • To this solution, add diethyl bromomalonate (3.8 g) followed by the dropwise addition of dry pyridine (1.3 mL).

  • Heat the reaction mixture to reflux and maintain it, with vigorous stirring, overnight.

  • After cooling to room temperature, remove the solvent (benzene and excess pyridine) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture twice with chloroform (2 x 30 mL).

  • Combine the organic layers and wash them twice with deionized water (2 x 25 mL) to remove any remaining pyridine hydrobromide and other water-soluble impurities.

  • Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude residue should be purified by silica gel column chromatography, using benzene as the eluent, to yield the pure this compound.[5]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The literature reports NMR data for verification.[5]

Section 2: Application in Bioactive Molecule Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and classical method for synthesizing the 4-hydroxyquinoline core, which is present in numerous bioactive compounds.[1][6] The reaction proceeds in two key stages: an initial condensation of an aniline with a malonic ester derivative (like diethyl ethoxymethylenemalonate) to form an enamine, followed by a high-temperature thermal cyclization.[3] The anilinomalonate synthesized in Protocol 1 is an analogous intermediate that can undergo similar cyclization reactions, although the classic Gould-Jacobs pathway typically starts with an enamine intermediate derived from diethyl ethoxymethylenemalonate. For the purpose of this guide, we will illustrate the cyclization step using the closely related intermediate, diethyl 2-((4-chloroanilino)methylene)malonate, as the principles are directly transferable.

Mechanism Rationale: The cyclization is a thermally induced electrophilic aromatic substitution. The electron-rich aniline ring attacks one of the ester carbonyl carbons. This process requires significant thermal energy, which is why high-boiling solvents like diphenyl ether or Dowtherm A are traditionally used.[4][7] The reaction is driven by the formation of the stable, aromatic quinoline ring system.

Reaction Mechanism:

G cluster_0 Gould-Jacobs Cyclization Mechanism start Diethyl 2-((4-chloroanilino)methylene)malonate ts Heat (Δ) ~250 °C intermediate [6π Electrocyclization] product Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate intermediate->product Aromatization (-EtOH) enol (Enol Tautomer) keto (Keto Tautomer) product->keto Tautomerization G A 4-Chloroaniline + Diethyl Bromomalonate B This compound (Precursor) A->B Protocol 1 C Cyclization (e.g., Gould-Jacobs) D 6-Chloro-4-hydroxyquinoline (Core Scaffold) C->D Protocol 2 E Further Derivatization (e.g., Chlorination, Amination) D->E F Novel Bioactive Molecules (e.g., Antimicrobials) E->F

Caption: High-level overview of the synthetic strategy from starting materials to bioactive molecules.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. [Link]

  • Diethyl malonate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Malonates in Cyclocondensation Reactions. (2001). Molecules. [Link]

  • Synthesis of diethyl p-chloroanilinomalonate. (n.d.). PrepChem.com. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. [Link]

  • synthesis of quinoline derivatives and its applications. (2023). Slideshare. [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic-chemistry.org. [Link]

  • DIETHYL PROPANEDIOATE. (n.d.). Ataman Kimya. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). Molecules. [Link]

  • Reaction of Tetramethyl Ethynyldiphosphonate with Diethyl 2-Amidomalonates. (2018). Russian Journal of General Chemistry. [Link]

  • Diethyl chloromalonate. (n.d.). PubChem. [Link]

  • Diethyl [(m-chloroanilino)methylene]malonate. (n.d.). PubChem. [Link]

  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. (n.d.).
  • Reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates. (2018). ResearchGate. [Link]

  • Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. (2007). PubMed. [Link]

  • Diethyl (4-chlorobenzamido)propanedioate. (n.d.). PubChem. [Link]

  • Malonates in Cyclocondensation Reactions. (2001). National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Diethyl 2-(4-chloroanilino)propanedioate, also known as Diethyl 2-(4-chloroanilino)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Synthesis Overview: The Nucleophilic Substitution Pathway

The synthesis of this compound is commonly achieved through the nucleophilic substitution reaction between 4-chloroaniline and a diethyl malonate derivative. A prevalent and effective method involves the reaction with diethyl bromomalonate. In this process, the amino group of 4-chloroaniline acts as a nucleophile, displacing the bromide from diethyl bromomalonate. A weak base, such as pyridine, is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[1]

The overall reaction is as follows:

4-Chloroaniline + Diethyl bromomalonate --(Pyridine)--> this compound + Pyridinium hydrobromide

This guide will focus on troubleshooting and optimizing this specific synthetic route.

Detailed Experimental Protocol

This protocol is an enhanced version based on established literature procedures, designed to maximize yield and purity.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Chloroaniline127.572.0 g15.681.0
Diethyl bromomalonate239.073.8 g15.90~1.0
Pyridine (anhydrous)79.101.3 mL (1.27 g)16.06~1.0
Benzene (anhydrous)78.1120 mL--
Chloroform119.38As needed--
Anhydrous Sodium Sulfate142.04As needed--
Silica Gel (for column)-As needed--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 g of 4-chloroaniline in 20 mL of anhydrous benzene.

  • Reagent Addition: To the stirred solution, add 3.8 g of diethyl bromomalonate, followed by the dropwise addition of 1.3 mL of anhydrous pyridine.

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring. The formation of a precipitate (pyridinium hydrobromide) may be observed.

  • Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the solvent (benzene) under reduced pressure using a rotary evaporator.

  • Work-up: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with chloroform.

  • Washing: Combine the organic (chloroform) layers and wash them twice with water to remove any remaining water-soluble impurities.

  • Drying: Dry the chloroform layer over anhydrous sodium sulfate.

  • Final Concentration: Filter off the sodium sulfate and remove the chloroform under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using benzene or a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than the expected ~35%. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities.

  • Cause 1: Inefficient Base or Incomplete Neutralization: Pyridine's role is to scavenge the HBr produced. If the pyridine is not anhydrous or if an insufficient amount is used, the HBr can protonate the 4-chloroaniline, deactivating it as a nucleophile and stalling the reaction.

    • Solution: Always use freshly distilled or commercially available anhydrous pyridine. Ensure you are using at least one stoichiometric equivalent relative to the limiting reagent.

  • Cause 2: Purity of Starting Materials: The purity of 4-chloroaniline and diethyl bromomalonate is critical. Impurities in 4-chloroaniline can lead to side reactions, while degraded diethyl bromomalonate will be less reactive.

    • Solution: Use high-purity starting materials. 4-chloroaniline can be recrystallized if necessary. Diethyl bromomalonate should be clear and colorless; a yellow or brown color indicates decomposition.

  • Cause 3: Insufficient Reaction Time or Temperature: This is a relatively slow reaction. Refluxing overnight is generally required for completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending the reflux period. Ensure a consistent reflux temperature is maintained.

  • Cause 4: Moisture in the Reaction: Water can react with diethyl bromomalonate and can also affect the efficiency of the base.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

dot

Troubleshooting_Yield start Low Product Yield cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Work-up/Purification? start->cause3 sol1a Check purity of 4-chloroaniline and diethyl bromomalonate. cause1->sol1a Impure Starting Materials sol1b Use anhydrous pyridine and solvent. cause1->sol1b Wet Reagents sol2a Extend reflux time. Monitor via TLC. cause2->sol2a Incomplete Reaction sol2b Ensure proper reflux temperature. cause2->sol2b Incorrect Temp. sol2c Use inert atmosphere (N2 or Ar). cause2->sol2c Moisture Contamination sol3a Ensure complete extraction with chloroform. cause3->sol3a Product Loss sol3b Optimize column chromatography (solvent system, loading). cause3->sol3b Poor Recovery Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 4-Chloroaniline, Diethyl Bromomalonate, Pyridine in Anhydrous Benzene reflux 2. Reflux Overnight (Monitor by TLC) reagents->reflux concentrate1 3. Remove Solvent (Rotary Evaporator) reflux->concentrate1 extract 4. Add H2O & Extract with CHCl3 concentrate1->extract wash 5. Wash Organic Layer with H2O extract->wash dry 6. Dry over Na2SO4 wash->dry concentrate2 7. Concentrate Crude Product dry->concentrate2 purify 8. Purify via Column Chromatography concentrate2->purify

Sources

Technical Support Guide: Purification of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Diethyl 2-(4-chloroanilino)propanedioate. As this compound is typically synthesized via the nucleophilic substitution of a diethyl halomalonate with 4-chloroaniline, the resulting crude mixture often contains specific impurities that require targeted removal strategies. This document offers a logic-based approach to troubleshooting common issues and provides validated protocols for achieving high purity.

Section 1: Troubleshooting Common Purification Issues

Effective purification begins with a correct diagnosis of the problem. The following table outlines common issues observed during the work-up and purification of this compound, their probable causes, and scientifically grounded solutions.

Problem Encountered Likely Cause(s) Recommended Solution & Scientific Rationale
Persistent Emulsion during Acidic Wash 1. Insufficient ionic strength in the aqueous layer. 2. High concentration of crude product or impurities acting as surfactants.1. Add Brine (Saturated NaCl): This increases the polarity and density of the aqueous phase, forcing a sharper separation from the organic layer. 2. Dilute the Organic Layer: Add more of the organic solvent to reduce the concentration of surfactant-like species. 3. Gentle Swirling: Avoid vigorous shaking in the separatory funnel; use gentle, repeated inversions instead.
Product Lost into Aqueous Layer during HCl Wash The product, this compound, has slight basicity and may have formed a salt.Use a Weaker or More Dilute Acid: Instead of 1M HCl, try a 0.1M HCl solution or a buffered wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This should be acidic enough to protonate the highly basic unreacted 4-chloroaniline without significantly protonating your less basic product.[1][2]
Product "Oils Out" During Recrystallization 1. The solution is supersaturated, and the temperature at which the product becomes insoluble is above its melting point. 2. Significant impurities are present, causing melting point depression.1. Re-heat and Add More "Soluble" Solvent: Add a small amount of the solvent in which the compound is more soluble to the heated mixture. This ensures the solution is not oversaturated and lowers the temperature at which crystallization begins.[3] 2. Use a Different Solvent System: Experiment with solvent pairs where the product has lower solubility at room temperature (e.g., Dichloromethane/Hexane).
Compound Streaks or "Tails" on Silica Gel TLC/Column 1. The compound is interacting too strongly with the acidic silica gel. 2. The chosen eluent is not polar enough to move the compound effectively.1. Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexane). The triethylamine will preferentially bind to the acidic silanol groups on the silica surface, allowing your weakly basic product to elute more cleanly.[4] 2. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration).
No Product Elutes from the Silica Gel Column 1. The compound has decomposed on the acidic silica gel. 2. The eluent system is not polar enough.1. Test for Stability: Before running a large column, spot your crude product on a TLC plate, let it sit for an hour, and then elute it to see if a decomposition spot appears.[5] If unstable, consider using a less acidic stationary phase like neutral alumina. 2. Perform a "Flush": If you suspect the compound is simply stuck, try eluting with a highly polar solvent like 10% Methanol in Dichloromethane to force all compounds off the column. This can help diagnose the issue even if it doesn't yield pure product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I efficiently remove unreacted 4-chloroaniline from my crude reaction mixture?

The most effective method is an acidic liquid-liquid extraction. 4-chloroaniline is a basic compound that can be protonated to form a water-soluble salt. By washing your organic layer (e.g., Ethyl Acetate or Dichloromethane) with a dilute acid like 1M or 2M hydrochloric acid (HCl), the 4-chloroaniline will be converted to 4-chloroanilinium chloride and move into the aqueous layer, which can then be discarded.[1][6] Your product, being a weaker base, should largely remain in the organic phase. Always check a small sample first to ensure your desired product is not also acid-sensitive.[1]

Q2: What is a good starting solvent system for silica gel column chromatography of this compound?

A good starting point is a mixture of a non-polar and a moderately polar solvent. Based on the structure, a gradient of 10% to 30% Ethyl Acetate in Hexane is a logical choice. First, determine the optimal separation by running several analytical Thin Layer Chromatography (TLC) plates with varying solvent ratios. Aim for a retention factor (Rf) of 0.3-0.4 for your product to ensure good separation on the column.[5] A patent for a similar synthesis utilized benzene as an eluent, suggesting that less polar systems may also be effective depending on the specific impurities.[7]

Q3: My product is a solid after the work-up but appears waxy and impure. Is recrystallization a viable option?

Yes, recrystallization is an excellent method for purifying solids, especially if the impurities are present in small amounts. The key is finding a suitable solvent or solvent pair.

  • Single Solvent Method: Try dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly.

  • Solvent Pair Method: If a single solvent is not effective, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "non-solvent" in which it is poorly soluble (e.g., Hexane or Heptane) dropwise to the warm solution until it just becomes cloudy. Re-heat slightly to clarify and then allow to cool slowly.[3]

Q4: The synthesis was performed using pyridine as a base. How do I remove it?

Like 4-chloroaniline, pyridine is a base. It can be effectively removed using the same acidic wash with 1M HCl during the work-up.[7] The pyridine will form the water-soluble pyridinium hydrochloride salt and be extracted into the aqueous phase.

Section 3: Recommended Purification Protocols

These protocols assume the reaction has been completed and the reaction solvent has been removed under reduced pressure.

Protocol A: Standard Aqueous Work-up and Extraction

This protocol is designed to remove baseline impurities like the catalyst base and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per 1 g of crude material). Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Invert the funnel gently 5-10 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like 4-chloroaniline and pyridine.[1][7]

  • Neutral Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product.

Protocol B: Purification by Silica Gel Flash Column Chromatography

Use this protocol after the initial work-up if TLC analysis indicates the presence of persistent impurities.

  • Sample Preparation: Dissolve the crude product from Protocol A in a minimal amount of the column eluent or DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (e.g., 10% EtOAc/Hexane). Ensure the silica bed is compact and free of air bubbles.

  • Loading and Elution: Carefully load the sample onto the top of the silica bed. Begin eluting the solvent through the column, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate. Visualize the spots under UV light.

  • Combining and Concentrating: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the final, purified this compound.

Section 4: Visual Purification Workflow

// Connections CrudeMixture -> Workup; Workup -> AcidWash -> NeutralWash -> Dry -> CrudeProduct; CrudeProduct -> TLC; TLC -> Decision; Decision -> PureProduct [label=" Yes "]; Decision -> Column [label=" No (Multiple Spots) "]; Decision -> Recrystal [label=" No (Minor Impurities) "]; Column -> PureProduct; Recrystal -> PureProduct; }

Caption: Logical workflow for the purification of this compound.

References

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • PrepChem. (n.d.). Preparation of aniline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. [Link]

  • ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Macron Fine Chemicals. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

Sources

Optimizing reaction conditions for Diethyl 2-(4-chloroanilino)propanedioate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(4-chloroanilino)propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The underlying reaction is typically a nucleophilic substitution of a leaving group on a malonic ester derivative by 4-chloroaniline.

Problem 1: Low or No Product Yield

Question: I have followed the reaction protocol, but I am observing a very low yield of this compound, or no product at all. What are the potential causes and how can I rectify this?

Answer:

Low to no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions:

  • Inadequate Reagent Quality:

    • 4-Chloroaniline: The starting aniline can degrade over time, especially if exposed to air and light, leading to discoloration (often turning brownish). This oxidation can significantly reduce its reactivity. Solution: Use freshly purified 4-chloroaniline or recrystallize older batches before use.

    • Diethyl Bromomalonate/Diethyl Ethoxymethylenemalonate (DEEMM): These reagents are susceptible to hydrolysis. Diethyl bromomalonate can decompose to diethyl malonate and HBr, while DEEMM can hydrolyze in the presence of moisture. Solution: Ensure these reagents are stored in a desiccator and use anhydrous solvents. Consider purchasing from a reputable supplier and using it fresh.[1]

    • Solvent and Base: The presence of water in your solvent or base (e.g., pyridine, triethylamine) can lead to unwanted side reactions. Solution: Use anhydrous solvents and freshly distilled bases.[2]

  • Suboptimal Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The nucleophilic substitution may be slow. A standard procedure involves refluxing the reaction mixture overnight.[2] Solution: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

    • Ineffective Base: A base is often required to neutralize the acid byproduct (e.g., HBr when using diethyl bromomalonate). If the base is weak or used in insufficient quantity, the reaction medium can become acidic, protonating the aniline and reducing its nucleophilicity. Solution: Use a non-nucleophilic base like pyridine or triethylamine in at least a stoichiometric amount. For sluggish reactions, a stronger, non-nucleophilic base might be considered, though this requires careful optimization to avoid side reactions.

  • Reaction Mechanism and Pathway:

    • The primary reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbon of the malonate derivative.

    Reaction_Troubleshooting cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-Chloroaniline 4-Chloroaniline Malonate_Derivative Diethyl Bromomalonate or Diethyl Ethoxymethylenemalonate Solvent_Base Anhydrous Solvent/Base Temperature_Time Sufficient Temperature and Reaction Time Base_Choice Appropriate Base (e.g., Pyridine) Extraction Extraction Purification Column Chromatography Low_Yield Low/No Yield Low_Yield->4-Chloroaniline Degraded? Low_Yield->Malonate_Derivative Hydrolyzed? Low_Yield->Solvent_Base Wet? Low_Yield->Temperature_Time Insufficient? Low_Yield->Base_Choice Incorrect/Insufficient? Low_Yield->Extraction Product lost?

    Caption: Troubleshooting flowchart for low product yield.

Problem 2: Presence of Multiple Impurities in the Crude Product

Question: My TLC analysis of the crude product shows multiple spots, indicating the presence of several impurities alongside my desired product. What are these likely to be and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Dialkylation of Aniline: The product, this compound, still possesses an N-H bond and can potentially react with another molecule of the malonate derivative. This is generally less favorable due to steric hindrance and the reduced nucleophilicity of the secondary amine. Solution: Use a slight excess of the 4-chloroaniline relative to the malonate derivative to favor the mono-alkylation product.

  • Reaction with Solvent/Base: If a nucleophilic solvent or base is used, it may compete with the 4-chloroaniline in reacting with the malonate derivative.

  • Decomposition of Starting Materials: As mentioned previously, degradation of starting materials can lead to a complex mixture of impurities.

  • Hydrolysis of the Ester Groups: If water is present, the diethyl ester groups can hydrolyze to the corresponding carboxylic acids, especially under prolonged heating or if the pH is not controlled. Solution: Strict adherence to anhydrous conditions is crucial.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities.[2] A typical stationary phase is silica gel, and the mobile phase can be a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or benzene).[2]

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the product. It either streaks on the TLC plate or I get poor separation during column chromatography. What can I do?

Answer:

Purification difficulties often point towards issues with the product's properties or the chosen purification technique.

  • Product Streaking on TLC: This can be due to the acidic nature of the N-H proton or residual acidic/basic impurities. Solution: Add a small amount of a modifier to your TLC mobile phase. For an acidic compound, a few drops of acetic acid can help. For a basic compound, a small amount of triethylamine can improve the spot shape.

  • Poor Separation in Column Chromatography:

    • Solvent System: The polarity of your eluent system may not be optimal. Solution: Systematically screen different solvent systems using TLC to find the one that gives the best separation between your product and the impurities.

    • Column Overloading: Loading too much crude product onto the column will lead to poor separation. Solution: Use an appropriate amount of silica gel relative to your crude product (a general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica).

    • Co-eluting Impurities: Some impurities may have very similar polarities to your product. Solution: Consider alternative purification techniques such as recrystallization if a suitable solvent can be found, or preparative HPLC for high-purity samples.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The most common laboratory syntheses involve a nucleophilic substitution reaction.

  • Using Diethyl Bromomalonate: This is a direct S_N2 type reaction where the lone pair of the nitrogen atom in 4-chloroaniline attacks the carbon atom bonded to the bromine in diethyl bromomalonate, displacing the bromide ion. A base is used to neutralize the HBr formed.[3][4][5]

  • Using Diethyl Ethoxymethylenemalonate (DEEMM): This is a two-step process. First, a nucleophilic addition of the aniline to the double bond of DEEMM occurs, followed by the elimination of ethanol. This is a vinylogous nucleophilic substitution.

Q2: Which starting malonate derivative is better: Diethyl Bromomalonate or Diethyl Ethoxymethylenemalonate (DEEMM)?

A2: The choice depends on availability, cost, and desired reaction conditions.

  • Diethyl Bromomalonate: The reaction is straightforward but produces HBr, which needs to be neutralized. The reagent can be a lachrymator.

  • DEEMM: This reaction is often cleaner as the byproduct is ethanol, which can be easily removed. It is a common method for synthesizing anilinomethylenemalonates.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • 4-Chloroaniline: This compound is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Bromomalonate: This is a lachrymator and corrosive. Handle with care in a fume hood.

  • Solvents: Organic solvents like benzene (if used, though less common now due to toxicity), chloroform, and others are flammable and have associated health risks.[2] Ensure proper ventilation and avoid ignition sources.

  • Pyridine: This base has a strong, unpleasant odor and is flammable and toxic.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their integrations and multiplicities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the N-H bond, C=O of the esters, and aromatic C-H bonds.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Optimized Reaction Protocol

This protocol is a general guideline based on common procedures. Optimization may be required based on your specific laboratory conditions and reagent quality.

Reaction: 4-Chloroaniline + Diethyl Bromomalonate → this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent such as dry benzene or toluene.[2]

  • Reagent Addition: Add diethyl bromomalonate (1.1 eq) to the solution, followed by the dropwise addition of dry pyridine (1.2 eq).[2]

  • Reaction: Heat the mixture to reflux and stir overnight.[2] Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent like chloroform or ethyl acetate (2x).[2]

    • Combine the organic layers and wash with water (2x) to remove any remaining pyridine hydrobromide.

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[2]

  • Characterization: Analyze the purified product using NMR, MS, and IR to confirm its identity and purity.

ParameterRecommended ConditionRationale
Solvent Anhydrous Benzene or TolueneAprotic and allows for reflux at a suitable temperature.
Base Dry Pyridine or TriethylamineNeutralizes the HBr byproduct without competing as a nucleophile.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time Overnight (or until completion by TLC)Ensures maximum conversion of starting materials.
Purification Silica Gel Column ChromatographyEffective for separating the product from starting materials and byproducts.

digraph "Synthesis_Workflow" {
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edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Dissolve" [label="Dissolve 4-Chloroaniline\nin Anhydrous Solvent"];
"Add_Reagents" [label="Add Diethyl Bromomalonate\nand Pyridine"];
"Reflux" [label="Reflux Overnight"];
"TLC_Monitoring" [shape=diamond, label="Reaction\nComplete?"];
"Workup" [label="Solvent Removal,\nAqueous Work-up & Extraction"];
"Drying" [label="Dry Organic Layer\n(e.g., Na2SO4)"];
"Concentrate" [label="Concentrate Under\nReduced Pressure"];
"Purify" [label="Silica Gel Column\nChromatography"];
"Characterize" [label="Characterize Product\n(NMR, MS, IR)"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolve";
"Dissolve" -> "Add_Reagents";
"Add_Reagents" -> "Reflux";
"Reflux" -> "TLC_Monitoring";
"TLC_Monitoring" -> "Workup" [label="Yes"];
"TLC_Monitoring" -> "Reflux" [label="No"];
"Workup" -> "Drying";
"Drying" -> "Concentrate";
"Concentrate" -> "Purify";
"Purify" -> "Characterize";
"Characterize" -> "End";

}

Caption: Experimental workflow for the synthesis.

References

  • PrepChem. Synthesis of diethyl p-chloroanilinomalonate. Available from: [Link]

  • Ataman Kimya. DIETHYL PROPANEDIOATE. Available from: [Link]

  • Pravdono, V. et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules2013 , 18, 3294-3310. Available from: [Link]

  • Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Org. Synth.1971 , 51, 86. Available from: [Link]

  • de Oliveira, C. et al. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate2019 . Available from: [Link]

  • PubChem. Diethyl ((m-chloroanilino)methylene)malonate. Available from: [Link]

  • Kappe, C. O. Malonates in Cyclocondensation Reactions. Molecules1998 , 3, 1-6. Available from: [Link]

  • Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research2018 , 6, 255-258. Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2021 , 26, 5583. Available from: [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. Available from: [Link]

  • Filo. (a) Interpretation: The given carboxylic acids is to be prepared by using.. Available from: [Link]

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available from: [Link]

  • Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Org. Synth.1955 , 35, 43. Available from: [Link]

  • Organic Syntheses. diethyl acetamidomalonate. Org. Synth.1947 , 27, 20. Available from: [Link]

  • Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. Org. Synth.1949 , 29, 14. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Diethyl 2-(4-chloroanilino)propanedioate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Diethyl 2-(4-chloroanilino)propanedioate. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low conversion rates, in this synthetic procedure. Our goal is to provide field-proven insights and actionable protocols to help you diagnose and resolve common experimental issues. The synthesis, typically proceeding via the nucleophilic substitution of diethyl bromomalonate with 4-chloroaniline, is sensitive to several variables that can impact yield and purity. This guide addresses the most frequent problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low conversion, with significant unreacted 4-chloroaniline and diethyl bromomalonate remaining according to TLC/LC-MS analysis. What are the primary causes?

This is the most common issue and typically points to suboptimal reaction conditions or reagent quality. The reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of diethyl bromomalonate, and its success hinges on several factors.

Causality Analysis:

  • Ineffective Acid Scavenging: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting aniline, converting it into its non-nucleophilic ammonium salt, effectively halting the reaction. A base is required to neutralize this acid as it forms.

  • Insufficient Activation Energy: Like many nucleophilic substitution reactions, this process requires a certain amount of thermal energy to overcome the activation barrier. Insufficient heating will result in a sluggish or stalled reaction.

  • Presence of Moisture: Water is detrimental. It can hydrolyze the diethyl bromomalonate electrophile and react with the base, reducing the efficiency of both key reagents. The need for anhydrous conditions in similar malonate alkylations is critical to avoid "vanishingly small" yields.

Troubleshooting Protocol:

ParameterPotential IssueRecommended ActionExpected Outcome
Base Insufficient equivalents or use of a wet base (e.g., pyridine).Use 1.1-1.5 equivalents of a freshly opened or distilled anhydrous pyridine or a non-nucleophilic amine like triethylamine (TEA).Efficient neutralization of HBr, preventing aniline protonation and allowing the reaction to proceed.
Temperature Reaction temperature is too low.Ensure the reaction mixture is brought to a gentle, sustained reflux. Use a reflux condenser and monitor the temperature of the heating mantle/oil bath.Provides sufficient kinetic energy for the nucleophilic attack, increasing the reaction rate.
Solvent & Glassware Residual moisture present.Use anhydrous solvents (e.g., dry benzene or toluene).[1] Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Assemble the apparatus while hot and cool under an inert atmosphere (N₂ or Argon).A truly anhydrous environment prevents hydrolysis of the electrophile and deactivation of the base.
Q2: My TLC plate shows the formation of the desired product, but also a new, unidentified spot and significant streaking. What could be the cause?

The appearance of unexpected byproducts or streaking often indicates side reactions or decomposition, which can be triggered by inappropriate reaction conditions or impurities.

Causality Analysis:

  • Hydrolysis of Diethyl Bromomalonate: As mentioned, any moisture can lead to the hydrolysis of the ester, forming bromomalonic acid and ethanol. The resulting acid can complicate the reaction and subsequent workup.

  • Elimination Side Reaction: The base, particularly if it's sterically hindered or the temperature is too high, can promote an E2 elimination reaction on diethyl bromomalonate to form diethyl methylenemalonate.[2] This highly reactive Michael acceptor can then polymerize or react with the aniline to form different adducts.

  • Thermal Decomposition: Prolonged heating at excessively high temperatures can cause decomposition of the starting materials or the product, leading to a complex mixture and the characteristic streaking on a TLC plate.

Visualizing the Main and Side Reactions:

Here we illustrate the intended reaction versus a potential hydrolysis side-reaction.

cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis A 4-Chloroaniline C Product (this compound) A->C + Base + Heat B Diethyl Bromomalonate B->C D Diethyl Bromomalonate F Bromomalonic Acid + Ethanol D->F E Water (H₂O) E->F Undesired Pathway

Caption: Intended vs. undesired reaction pathways.

Troubleshooting Protocol:

  • Verify Anhydrous Conditions: Before re-running the reaction, rigorously dry all solvents and glassware as described in Q1.

  • Temperature Control: Use an oil bath with a thermometer and a temperature controller to maintain a consistent reflux temperature. Avoid aggressive, uncontrolled heating.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

  • Purification Strategy: If a complex mixture is obtained, purification via silica gel column chromatography is often necessary.[1] A solvent system such as benzene or a hexane/ethyl acetate gradient can be effective for separating the desired product from starting materials and byproducts.[1]

Q3: The reaction worked and I isolated a product, but the final yield after purification is very low (<40%). Where am I losing my product?

Low isolated yield, even with good initial conversion, often points to mechanical losses during the workup and purification stages. The literature yield for a similar synthesis was reported at 35%, indicating that this can be a low-yielding reaction requiring careful handling.[1]

Causality Analysis:

  • Workup Losses: The product is an ester with a secondary amine, giving it moderate polarity. It can be partially soluble in both aqueous and organic phases, leading to losses during liquid-liquid extraction if the phases are not thoroughly extracted. Emulsion formation can also trap the product.

  • Purification Losses: The polarity of the product is often similar to that of the unreacted 4-chloroaniline. This can make separation by column chromatography challenging, leading to mixed fractions and a lower yield of pure product.

Optimized Workup and Purification Protocol:

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Solvent Removal: Distill off the solvent (e.g., benzene) under reduced pressure.[1]

  • Aqueous Workup:

    • Add deionized water to the residue.

    • Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like chloroform or ethyl acetate to ensure complete recovery of the product.[1]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove any remaining basic scavenger (like pyridine) and unreacted 4-chloroaniline. Caution: Overly acidic conditions could potentially hydrolyze the ester product.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finish with a brine wash to help break emulsions and remove bulk water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Column Chromatography: Purify the crude residue using a carefully chosen eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate to achieve good separation.

Troubleshooting Workflow Diagram:

start Low Conversion Rate Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc is_sm High Starting Material? check_tlc->is_sm is_byproduct Multiple Byproducts? is_sm->is_byproduct No conds Issue: Suboptimal Conditions is_sm->conds Yes purity Issue: Reagent Purity / Moisture is_byproduct->purity Yes workup Issue: Workup / Purification Loss is_byproduct->workup No fix_conds Action: - Check Base Equivalents - Ensure Proper Reflux Temp - Increase Reaction Time conds->fix_conds fix_purity Action: - Use Anhydrous Reagents/Solvents - Run Under Inert Atmosphere - Check Reagent Quality purity->fix_purity fix_workup Action: - Optimize Extraction Protocol - Refine Chromatography - Handle Product Carefully workup->fix_workup

Caption: Logical workflow for troubleshooting low yields.

References
  • Black, D. StC., Kumar, N., & McConnell, D. B. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3278–3294. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. Retrieved from [Link]

  • Sciencemadness.org Discussion Forum. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Valle, H., Mangalaraja, R. V., Rivas, B. L., Becerra, J., & Naveenraj, S. (2018). RAPID ROOM TEMPERATURE LIQUID PHASE SYNTHESIS OF DIETHYL 2-((4-NITROANILINO) METHYLENE)MALONATE. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Technical Support Center: Purification of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 2-(4-chloroanilino)propanedioate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this important intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing this compound involves the reaction of 4-chloroaniline with diethyl bromomalonate.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 4-chloroaniline and diethyl bromomalonate.

  • Side-Products: Diethyl malonate, which can form from the hydrolysis of diethyl bromomalonate, and potentially small amounts of dialkylated aniline species.

  • Solvent-Related Impurities: Residual solvents used in the reaction and workup, such as benzene, chloroform, or ethanol.[1]

  • Hydrolysis Products: Partial hydrolysis of the ester groups can lead to the corresponding mono-ester or dicarboxylic acid.[2][3][4]

Q2: My crude product is a dark-colored oil. Is this normal, and how can I decolorize it?

A2: It is not uncommon for the crude product to be a colored oil due to the presence of minor, highly colored byproducts from the aniline starting material. While slight coloration might be acceptable for some applications, a significant dark color often indicates the presence of impurities that should be removed.

Decolorization can often be achieved during the purification process. If using column chromatography, many colored impurities will either remain on the column or elute separately from your product. For persistent color, you can try treating a solution of your crude product in an organic solvent with a small amount of activated charcoal, followed by filtration through celite before proceeding with further purification.

Q3: What are the primary purification techniques for this compound?

A3: The two most effective and commonly used purification techniques for this compound are:

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both starting materials and various side-products.[1]

  • Recrystallization: If the crude product is obtained as a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be an efficient way to achieve high purity.

The choice between these methods will depend on the nature and quantity of the impurities present. Often, a combination of both (e.g., column chromatography followed by recrystallization) is used to obtain a highly pure product.

II. Troubleshooting Guide: Purification Workflows

This guide provides detailed, step-by-step solutions to specific issues you may encounter during the purification of this compound.

Issue 1: My TLC/NMR analysis shows the presence of unreacted 4-chloroaniline.

This is a common issue, especially if a slight excess of the aniline was used or if the reaction did not go to completion.

Solution A: Aqueous Acid Wash

An acidic wash is effective for removing basic impurities like residual 4-chloroaniline.[5]

Experimental Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (HCl). Repeat the wash if necessary.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now depleted of 4-chloroaniline.

Solution B: Silica Gel Column Chromatography

If the acid wash is insufficient or if other non-basic impurities are present, column chromatography is the recommended next step.[1]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. Aniline itself is quite polar and should have a lower Rf than the desired product in most solvent systems.[6]

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar product should elute before the more polar 4-chloroaniline.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example TLC Data for Eluent System Selection

Eluent System (Hexane:Ethyl Acetate)Rf of this compoundRf of 4-chloroanilineAssessment
9:1~0.2~0.1Good separation, but product moves slowly.
4:1~0.4~0.2Optimal for separation.
1:1~0.7~0.5Separation is less distinct.
Issue 2: My product is contaminated with diethyl bromomalonate or diethyl malonate.

These impurities are structurally similar to the product and may not be easily removed by a simple acid wash.

Solution: Silica Gel Column Chromatography

Column chromatography is the most effective method for separating these malonate-based impurities.

Experimental Protocol:

Follow the same general protocol as outlined in Issue 1, Solution B . The polarity difference between the product and these impurities should allow for good separation on a silica gel column. Diethyl bromomalonate and diethyl malonate are generally less polar than the aniline-containing product and will likely elute first.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Are starting materials (e.g., 4-chloroaniline) present? start->impurity_check acid_wash Perform Aqueous Acid Wash impurity_check->acid_wash Yes other_impurities Are other impurities (e.g., diethyl malonate) present? impurity_check->other_impurities No acid_wash->other_impurities column_chrom Silica Gel Column Chromatography recrystallization Recrystallization column_chrom->recrystallization For higher purity final_product Pure Product column_chrom->final_product recrystallization->final_product other_impurities->column_chrom Yes other_impurities->recrystallization No (if solid)

Caption: Decision workflow for purification of this compound.

Issue 3: My final product shows signs of hydrolysis (e.g., presence of carboxylic acid peaks in NMR/IR).

Hydrolysis of the ester groups can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water.[2][3][7]

Solution: Careful Workup and Chromatography
  • Neutral Workup: During the workup, ensure that any aqueous washes are performed quickly and that the organic layer is promptly dried and concentrated. Avoid prolonged exposure to strong acids or bases.

  • Chromatographic Separation: The resulting carboxylic acid impurities are significantly more polar than the desired diester. They will have a very low Rf on TLC and will likely stick to the baseline. During column chromatography, these impurities will remain on the column, allowing for their effective removal.

III. Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying trace impurities. A reversed-phase HPLC method is well-suited for this type of compound.[8][9]

  • Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds and can be used to detect residual solvents and some starting materials.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Table 2: Typical Purity Specifications for Research-Grade Product

ParameterSpecificationAnalytical Method
Purity (Assay)≥98.0%HPLC or GC
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
AppearanceColorless to pale yellow liquid/solidVisual Inspection

IV. References

  • Diethyl malonate. Wikipedia. Available from: [Link]

  • Active Methylene Compounds. Shivaji College. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available from: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available from: [Link]

  • Production of malonic acid. Google Patents. Available from:

  • Separation of phenol and aniline compounds on the ILs-monolithic... ResearchGate. Available from: [Link]

  • Synthesis of diethyl p-chloroanilinomalonate. PrepChem.com. Available from: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate. Available from: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency. Available from: [Link]

Sources

Stability issues of Diethyl 2-(4-chloroanilino)propanedioate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Experimental Settings

Welcome to the technical support center for Diethyl 2-(4-chloroanilino)propanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles of similar malonic esters and field-proven insights to help you anticipate and troubleshoot potential stability issues.

Introduction to the Stability of this compound

This compound is a malonic ester derivative. The stability of this compound is paramount for the reliability and reproducibility of experimental results. Like many esters, its weak point is the ester linkages, which are susceptible to hydrolysis under both acidic and basic conditions. The presence of the 4-chloroanilino group can influence the reactivity of the molecule, and understanding its behavior is crucial for proper handling, storage, and use in chemical reactions.

This guide provides a structured approach to identifying and mitigating stability problems, ensuring the integrity of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts

Symptoms:

  • Lower than expected yield of the desired product.

  • Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

  • Changes in the physical appearance of your reaction mixture (e.g., color change, precipitation).

Possible Cause: Degradation of this compound due to acidic or basic conditions in your reaction medium.

Troubleshooting Protocol:

  • pH Assessment:

    • Carefully measure the pH of your reaction mixture at the start and throughout the reaction. Even seemingly neutral conditions can become acidic or basic due to reagents or byproducts.

  • Forced Degradation Study:

    • To confirm susceptibility, perform a controlled forced degradation study. This will help identify the degradation products and the conditions that cause them. A general protocol is provided below.[1]

  • Reaction Condition Optimization:

    • If degradation is confirmed, consider modifying your reaction conditions. This may involve using a buffered solvent system to maintain a stable pH or switching to a non-aqueous solvent if water is contributing to hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature, taking aliquots at the same time points as the acidic hydrolysis.

    • Neutralize each aliquot with a suitable acid (e.g., 0.1 N HCl) before HPLC analysis.

  • Analysis:

    • Analyze all samples by HPLC, monitoring for the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Data Interpretation:

ConditionTemperatureTime (hours)% Degradation (Example)Major Degradation Products (Hypothetical)
0.1 N HCl60°C2415%2-(4-chloroanilino)propanoic acid, Ethanol
0.1 N NaOHRoom Temp2480%Sodium 2-(4-chloroanilino)propanoate, Ethanol
Issue 2: Poor Compound Stability During Work-up and Purification

Symptoms:

  • Significant loss of product during aqueous work-up steps.

  • Degradation on silica gel during column chromatography.

Possible Cause:

  • Hydrolysis during extraction with acidic or basic aqueous solutions.

  • The acidic nature of standard silica gel catalyzing degradation.

Troubleshooting Protocol:

  • Aqueous Work-up:

    • If using acidic or basic washes, minimize contact time and use dilute solutions.

    • Consider using a buffered wash solution (e.g., phosphate buffer at pH 7) to maintain neutrality.

    • Washing with brine can help remove residual base or acid.

  • Column Chromatography:

    • If degradation on silica is suspected, consider using deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base like triethylamine in the eluent.

    • Alternatively, other purification techniques such as preparative HPLC or crystallization could be explored.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: Based on the general chemistry of malonic esters, the primary degradation pathway is hydrolysis of the ester groups.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is typically slower than base-catalyzed hydrolysis.[3][4] Vigorous acidic conditions with heating can lead to subsequent decarboxylation of the resulting malonic acid derivative to form 2-(4-chloroanilino)propanoic acid.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is generally a faster and more aggressive degradation pathway for esters.[7] The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive.

Q2: What is the expected major degradation product under harsh basic conditions?

A2: Under harsh basic conditions, the primary degradation product would be the corresponding dicarboxylate salt, Sodium 2-(4-chloroanilino)propanedioate, and ethanol. With prolonged exposure or heating, decarboxylation might occur, leading to the formation of the salt of 2-(4-chloroanilino)propanoic acid.

Q3: How should I store this compound to ensure its long-term stability?

A3: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture. Refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.[1]

Q4: Can I use common bases like sodium hydroxide or potassium hydroxide in reactions with this compound?

A4: The use of strong aqueous bases like NaOH or KOH is likely to cause rapid hydrolysis of the ester groups.[8] If a base is required for a reaction, it is preferable to use a non-nucleophilic, anhydrous base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a dry, aprotic solvent.[6][9] If an alkoxide base is used, it should correspond to the alcohol of the ester (in this case, sodium ethoxide in ethanol) to prevent transesterification.[8]

Visualizing Degradation Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key chemical transformations and experimental procedures.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_start This compound A_inter1 Monoethyl 2-(4-chloroanilino)propanedioate A_start->A_inter1 + H2O, H+ A_inter2 2-(4-chloroanilino)propanedioic Acid A_inter1->A_inter2 + H2O, H+ A_end 2-(4-chloroanilino)propanoic Acid + CO2 A_inter2->A_end Heat, -CO2 B_start This compound B_inter1 Ethyl (carboxylate) 2-(4-chloroanilino)propanoate B_start->B_inter1 + OH- B_end 2-(4-chloroanilino)propanedioate (dianion) B_inter1->B_end + OH-

Caption: Hypothetical degradation pathways of this compound.

G start Start Experiment check_yield Inconsistent Yields? start->check_yield ph_assess Assess Reaction pH check_yield->ph_assess Yes end Successful Experiment check_yield->end No forced_degradation Perform Forced Degradation Study ph_assess->forced_degradation degradation_confirmed Degradation Confirmed? forced_degradation->degradation_confirmed optimize Optimize Reaction Conditions (e.g., Buffer, Solvent) degradation_confirmed->optimize Yes degradation_confirmed->end No proceed Proceed with Optimized Protocol optimize->proceed proceed->end

Caption: Troubleshooting workflow for inconsistent reaction yields.

References

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. PrepChem.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid. Google Patents.
  • ResearchGate. (2020). (PDF) On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness.org. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Organic Syntheses. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Ataman Kimya. Retrieved from [Link]

  • ACS Publications. (n.d.). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Retrieved from [Link]

  • Sciencemadness.org. (2010). Preparation of Diethyl Malonate. Sciencemadness.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl chloromalonate. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-(4-chlorobenzylidene)malonate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Organic Syntheses. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. AIDIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-(2-methylallyl)malonate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(4-chloroanilino)propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Introduction

This compound, also known as diethyl p-chloroanilinomalonate, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. The synthesis typically involves the nucleophilic substitution reaction between a malonic ester derivative and 4-chloroaniline. While the reaction appears straightforward on a laboratory scale, scaling up the process can present several challenges. This guide aims to address these potential issues with practical, field-proven insights to ensure a successful and efficient synthesis.

Core Synthesis Methodology

The primary synthetic route involves the reaction of diethyl bromomalonate with 4-chloroaniline. This reaction is a classic example of a nucleophilic substitution where the amino group of 4-chloroaniline attacks the electrophilic carbon of diethyl bromomalonate, displacing the bromide ion.

Reaction Scheme

Reaction_Scheme reagent1 Diethyl Bromomalonate plus1 + reagent1->plus1 reagent2 4-Chloroaniline product This compound reagent2->product Pyridine, Reflux plus2 + HBr product->plus2 plus1->reagent2

Caption: General reaction scheme for the synthesis.

A common procedure involves dissolving 4-chloroaniline in a suitable dry solvent, such as benzene or toluene, followed by the addition of diethyl bromomalonate and a base, like pyridine. The mixture is then refluxed to drive the reaction to completion.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: The reaction is sluggish or incomplete, resulting in low yields. What are the potential causes and solutions?

Potential Causes:

  • Insufficient Base: The base, typically pyridine, plays a crucial role in neutralizing the hydrogen bromide (HBr) generated during the reaction.[1] Insufficient base can lead to the protonation of the 4-chloroaniline, reducing its nucleophilicity and slowing down the reaction.

  • Moisture Contamination: The presence of water in the reaction mixture can hydrolyze diethyl bromomalonate and react with the base, leading to lower yields.

  • Low Reaction Temperature: While reflux is generally recommended, inadequate heating can result in a slow reaction rate.

  • Poor Reagent Quality: Impurities in the starting materials, particularly in 4-chloroaniline or diethyl bromomalonate, can interfere with the reaction.

Solutions:

Parameter Recommendation Rationale
Base Stoichiometry Use at least a stoichiometric equivalent of a dry, tertiary amine base like pyridine or triethylamine.[1]Ensures complete neutralization of the HBr byproduct, maintaining the nucleophilicity of the aniline.
Solvent & Reagents Use anhydrous solvents (e.g., dry benzene or toluene) and ensure reagents are dry.Prevents hydrolysis of the ester and side reactions with the base.
Reaction Temperature Maintain a consistent reflux temperature.Provides sufficient activation energy for the reaction to proceed at an optimal rate.
Reagent Purity Use high-purity starting materials. Consider recrystallizing 4-chloroaniline if necessary.Minimizes side reactions and ensures the desired product is formed.
Q2: Significant amounts of a dark, tar-like byproduct are forming. How can this be minimized?

Potential Causes:

  • Overheating: Excessive temperatures can lead to the decomposition of reagents and products, resulting in polymerization and tar formation.

  • Side Reactions: The formation of diarylated byproducts, where two molecules of 4-chloroaniline react with one molecule of diethyl bromomalonate, can occur, especially with prolonged reaction times or an excess of the aniline.

  • Air Oxidation: Aniline derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.

Solutions:

  • Temperature Control: Carefully monitor and control the reflux temperature. Avoid localized overheating by using a suitable heating mantle and ensuring efficient stirring.

  • Stoichiometry Control: Use a slight excess of diethyl bromomalonate relative to 4-chloroaniline to favor the mono-substituted product.[2]

  • Inert Atmosphere: For larger-scale reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times.

Q3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?

Potential Causes:

  • Product Streaking on Silica Gel: The amino group in the product can interact strongly with the acidic silica gel, leading to poor separation and streaking.

  • Co-elution with Byproducts: Closely related byproducts may have similar polarities, making separation by column chromatography challenging.

Solutions:

  • Recrystallization: This is often the most effective method for purifying the solid product on a larger scale. Suitable solvents for recrystallization need to be determined empirically but may include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Base Wash during Work-up: Before purification, washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) can help remove any acidic impurities and unreacted starting materials.

  • Trituration: If the crude product is an oil or a waxy solid, trituration with a non-polar solvent like hexanes or diethyl ether can help to induce crystallization and remove non-polar impurities.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_Base Verify Base Stoichiometry & Dryness Start->Check_Base Yes Byproduct Tar Formation? Start->Byproduct No Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Check_Temp Confirm Reflux Temperature Check_Moisture->Check_Temp Check_Temp->Byproduct Control_Temp Optimize Temperature Control Byproduct->Control_Temp Yes Purification Purification Issues? Byproduct->Purification No Control_Stoich Adjust Reagent Stoichiometry Control_Temp->Control_Stoich Inert_Atm Use Inert Atmosphere Control_Stoich->Inert_Atm Inert_Atm->Purification Recrystallize Attempt Recrystallization Purification->Recrystallize Yes Success Successful Synthesis Purification->Success No Base_Wash Perform Base Wash in Work-up Recrystallize->Base_Wash Triturate Try Trituration Base_Wash->Triturate Triturate->Success

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: Can other bases be used instead of pyridine? A: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. They perform the same function of scavenging the HBr produced. The choice of base may depend on the reaction solvent and the desired work-up procedure.

Q: Is it possible to perform this reaction without a solvent? A: While solvent-free reactions are possible for some related syntheses, such as the reaction of anilines with diethyl ethoxymethylenemalonate, the reaction between 4-chloroaniline and diethyl bromomalonate typically benefits from a solvent to ensure homogeneity and control the reaction temperature.[3]

Q: What are the typical yields for this reaction on a larger scale? A: With optimized conditions, yields can range from moderate to good. A reported synthesis using a similar procedure yielded 35% of the purified product.[1] However, with careful optimization of the parameters mentioned in the troubleshooting guide, it is possible to achieve higher yields.

Q: Are there alternative, milder methods for this synthesis? A: Copper-catalyzed N-arylation of diethyl malonate has been reported as a milder alternative to traditional methods.[4][5] This approach often utilizes a copper(I) iodide catalyst with a suitable ligand and base, and can be more tolerant of various functional groups. However, this may require more specialized reagents and optimization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific scales.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Chloroaniline127.5712.76 g0.10
Diethyl bromomalonate239.0426.30 g0.11
Pyridine (dry)79.108.70 mL0.11
Toluene (anhydrous)-200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chloroaniline (12.76 g, 0.10 mol) and anhydrous toluene (150 mL).

  • Stir the mixture until the 4-chloroaniline is completely dissolved.

  • Add dry pyridine (8.70 mL, 0.11 mol) to the solution.

  • In the dropping funnel, place diethyl bromomalonate (26.30 g, 0.11 mol) dissolved in anhydrous toluene (50 mL).

  • Add the diethyl bromomalonate solution dropwise to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the pyridinium hydrobromide salt and wash the solid with a small amount of cold toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

References

  • Cely, W., Quiroga, D., & Coy-Barrera, E. D. (n.d.). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. ResearchGate. Retrieved from [Link]

  • Coy-Barrera, E. D., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(11), 3381. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Available from: [Link]

  • ResearchGate. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Retrieved from [Link]

Sources

Preventing byproduct formation in Diethyl 2-(4-chloroanilino)propanedioate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diethyl 2-(4-chloroanilino)propanedioate

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your experimental outcomes and prevent the formation of critical byproducts.

The synthesis, typically a nucleophilic substitution reaction between 4-chloroaniline and an activated malonic ester such as diethyl bromomalonate, is a foundational step for various downstream applications.[1] However, side reactions can lead to impurities that complicate purification and reduce yields. This guide provides direct answers to common problems and explains the causality behind our recommended protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction mixture and final product are dark brown or purple, not the expected pale yellow. What is causing this discoloration, and how can I prevent it?

  • Probable Cause: This discoloration is a classic indicator of the oxidation of your starting material, 4-chloroaniline. Anilines are susceptible to air oxidation, which can be accelerated by heat, light, or trace metal impurities. This process forms highly colored polymeric and azo-compound impurities, such as 4,4'-dichloroazobenzene.[2] These impurities can be difficult to remove and may interfere with subsequent steps.

  • Recommended Solutions:

    • Use an Inert Atmosphere: Conduct the reaction under a blanket of inert gas like nitrogen or argon. This involves degassing your solvent and using glassware equipped for inert atmosphere techniques (e.g., a Schlenk line or a nitrogen-filled balloon).

    • Purify the Aniline: If your starting 4-chloroaniline is old or discolored, consider purifying it before use. Distillation under vacuum or recrystallization can remove existing oxidative impurities.[2]

    • Minimize Light Exposure: Protect the reaction from direct light by wrapping the flask in aluminum foil.

    • Control Reaction Temperature: Avoid excessive heating. While reflux may be necessary, prolonged exposure to high temperatures can accelerate degradation.[1] Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.

Q2: My TLC plate shows a significant byproduct spot with a polarity very close to my desired product, making purification by column chromatography difficult. What is this likely byproduct?

  • Probable Cause: The most probable byproduct with similar polarity is the disubstituted product, where the nitrogen atom of the desired product acts as a nucleophile and reacts with a second molecule of diethyl bromomalonate. This is more likely if reaction conditions are not carefully controlled, particularly if there is an excess of the malonate reagent or if the reaction is run for an extended period after the primary amine has been consumed. While less common, another possibility in malonic ester chemistry is dialkylation at the central carbon, though this typically requires a strong base to form the enolate.[3][4]

  • Recommended Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-chloroaniline to diethyl bromomalonate. A slight excess (1.05 to 1.1 equivalents) of the 4-chloroaniline can be used to ensure all the electrophilic malonate is consumed, which may simplify purification.

    • Monitor Reaction Progress: Run TLC analysis every 30-60 minutes. Once the 4-chloroaniline spot has disappeared or is very faint, stop the reaction. Over-running the reaction provides an opportunity for the less nucleophilic product to react further.

    • Optimize Chromatography: If the byproduct has already formed, you may need to optimize your column chromatography. Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or benzene/chloroform[1]) and consider using a high-performance chromatography system for better separation.

Q3: The reaction yield is consistently low, and I recover a large amount of unreacted 4-chloroaniline. What is preventing the reaction from going to completion?

  • Probable Cause: Low conversion points to issues with reactivity or reaction equilibrium. The reaction produces hydrogen bromide (HBr) as a byproduct. If this HBr is not effectively neutralized, it will protonate the 4-chloroaniline, converting your nucleophile into its non-nucleophilic ammonium salt, thereby quenching the reaction.

  • Recommended Solutions:

    • Ensure an Effective Base: A mild, non-nucleophilic base like pyridine is essential to act as an HBr scavenger.[1] Ensure you are using at least one full equivalent of dry pyridine. If the reaction stalls, a small additional charge of pyridine might be necessary.

    • Check Reagent Quality: The diethyl bromomalonate can degrade over time. Ensure it is fresh and has not been hydrolyzed.

    • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like dry benzene or toluene.[1] These solvents effectively dissolve the reactants without interfering. Using polar or protic solvents can solvate the nucleophile and reduce its reactivity.

Q4: My NMR spectrum shows a broad peak in the carboxylic acid region, and I'm having trouble extracting my product from the aqueous wash. What happened?

  • Probable Cause: This indicates hydrolysis of one or both of the ethyl ester groups on your product or the diethyl malonate starting material.[5] This occurs when water is present in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture. The resulting carboxylate salt will be water-soluble and lost during aqueous workup.

  • Recommended Solutions:

    • Use Anhydrous Conditions: This is critical. Dry your solvent (e.g., by distilling over a suitable drying agent like sodium/benzophenone for benzene/toluene). Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous reagents.

    • Modify Workup: If hydrolysis has occurred, you may be able to recover some material. During the workup, carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3. This will protonate the carboxylate, making it more organic-soluble. Then, re-extract with a solvent like ethyl acetate. Note that the resulting acid-ester will be difficult to separate from the desired diester product.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this synthesis?

A: The synthesis of this compound from 4-chloroaniline and diethyl bromomalonate is a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine on the diethyl malonate.[7][8] This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.[7] A base, such as pyridine, is included to neutralize the HBr generated, preventing it from protonating and deactivating the aniline nucleophile.

Q: Why is a weak base like pyridine recommended over a strong base like sodium ethoxide (NaOEt)?

A: This is a crucial point of control. Using a strong alkoxide base like NaOEt would fundamentally change the reaction pathway. NaOEt is strong enough to deprotonate the acidic α-hydrogen on diethyl malonate (pKa ≈ 13), creating a malonate enolate.[4][9] This enolate is a potent carbon-based nucleophile. While it could potentially react with an electrophile, it is not the intended mechanism for this specific transformation. The goal here is N-alkylation, not C-alkylation. Pyridine is a non-nucleophilic base that is strong enough to neutralize HBr but not strong enough to deprotonate the malonate, thus preserving the intended SN2 pathway where the aniline is the nucleophile.

Q: Can I use a different solvent, such as DMF or THF, instead of benzene or toluene?

A: While benzene is a traditional solvent for this reaction,[1] its toxicity is a concern. Toluene is a common, safer alternative. Using polar aprotic solvents like DMF or THF is possible but can alter the reaction dynamics. DMF, for instance, could accelerate the SN2 reaction but may also increase the likelihood of side reactions and make product isolation more difficult due to its high boiling point. THF is another option, but it must be rigorously dried. For any solvent substitution, it is critical to perform a small-scale trial to validate its effectiveness and impact on the reaction profile and byproduct formation.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Synthesis of this compound

Safety Note: This procedure involves hazardous chemicals. Benzene is a known carcinogen. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reagents:

    • To the flask, add 4-chloroaniline (e.g., 2.0 g, 15.7 mmol, 1.0 equiv).

    • Add 40 mL of anhydrous benzene or toluene via cannula or syringe.[1]

    • Stir the mixture until the aniline is fully dissolved.

    • Add diethyl bromomalonate (e.g., 3.8 g, 15.9 mmol, ~1.0 equiv).[1]

    • Finally, add dry pyridine (e.g., 1.3 mL, 16.1 mmol, ~1.0 equiv) to the mixture.[1]

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress every hour using TLC (see Protocol 2). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Distill off the solvent under reduced pressure.

    • To the residue, add 50 mL of water and 50 mL of chloroform (or ethyl acetate).

    • Transfer the mixture to a separatory funnel. Shake and separate the layers.

    • Extract the aqueous layer twice more with 25 mL portions of chloroform.

    • Combine the organic layers and wash them twice with 50 mL of water, followed by one wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (see Protocol 3).[1]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed for optimal separation.

  • Spotting: Dissolve small aliquots of your reaction mixture and co-spot with your starting materials (4-chloroaniline and diethyl bromomalonate) on the TLC plate.

  • Visualization: Visualize the spots under UV light (254 nm). You can also use a potassium permanganate stain. The product should appear as a new spot, typically with an Rf value between the two starting materials.

Protocol 3: Purification by Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.

  • Elution: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 4: Data & Visualizations

Table 1: Impact of Key Parameters on Synthesis Outcome

ParameterStandard ConditionPotential Problem if DeviatedConsequence on Byproducts
Stoichiometry ~1:1 (Aniline:Malonate)Excess Diethyl BromomalonateIncreased formation of disubstituted product.
Base 1.0 equiv. PyridineInsufficient or no baseReaction stalls; HBr protonates aniline.
Atmosphere Inert (N₂ or Ar)Air (Oxygen)Oxidation of 4-chloroaniline, leading to colored impurities.
Moisture Anhydrous reagents/solventPresence of WaterHydrolysis of ester groups to carboxylic acids.
Temperature Reflux (~80-110 °C)Excessive Heat / TimePromotes both oxidation and disubstitution side reactions.

Diagram 1: Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline Transition_State SN2 Transition State (N--C--Br) 4-Chloroaniline->Transition_State Nucleophilic Attack Diethyl_Bromomalonate Diethyl_Bromomalonate Diethyl_Bromomalonate->Transition_State Pyridine Pyridine Target_Product Diethyl 2-(4-chloroanilino)- propanedioate Pyridinium_Bromide Pyridinium Bromide Transition_State->Target_Product C-N Bond Forms C-Br Bond Breaks caption S_N2 mechanism of N-alkylation.

Caption: SN2 mechanism of N-alkylation.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Observed: Low Yield / Impure Product check_color Is the product dark/discolored? start->check_color check_tlc Does TLC show multiple byproducts? check_color->check_tlc No cause_oxidation Probable Cause: Aniline Oxidation check_color->cause_oxidation Yes check_sm Is unreacted starting material present? check_tlc->check_sm No cause_disub Probable Cause: Disubstitution check_tlc->cause_disub Yes check_nmr Does NMR/workup indicate acidic impurities? check_sm->check_nmr No cause_stall Probable Cause: Reaction Stalled (No Base) check_sm->cause_stall Yes cause_hydrolysis Probable Cause: Ester Hydrolysis check_nmr->cause_hydrolysis Yes sol_inert Solution: Use Inert Atmosphere, Purify Aniline cause_oxidation->sol_inert sol_stoich Solution: Control Stoichiometry, Monitor via TLC cause_disub->sol_stoich sol_base Solution: Ensure 1 eq. Dry Pyridine cause_stall->sol_base sol_anhydrous Solution: Use Anhydrous Solvents and Reagents cause_hydrolysis->sol_anhydrous caption A logical guide to diagnosing synthesis issues.

Caption: A logical guide to diagnosing synthesis issues.

References

  • PrepChem. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. Retrieved from [Link]

  • Desai, K. R., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3452-3474. [Link]

  • ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Retrieved from [Link]

  • Google Patents. (1945). US2373011A - Production of malonic acid.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • Clark University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Diethyl 2-(4-chloroanilino)propanedioate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2-(4-chloroanilino)propanedioate and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions based on established scientific principles and field experience. Our goal is to help you navigate the common characterization challenges associated with this important class of compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Problem 1: My ¹H NMR spectrum is complex and difficult to interpret, showing broad or multiple signals for what should be single protons.

Answer:

This is a very common challenge with anilino-malonate derivatives and typically stems from two main phenomena: restricted bond rotation and the presence of impurities.

Primary Cause: Restricted C-N Bond Rotation

The bond between the anilino nitrogen and the propanedioate carbon (the N-Csp²) has a partial double-bond character. This restricts free rotation at room temperature, leading to the presence of different conformations (rotamers) that are distinct on the NMR timescale. These rotamers can result in a doubling or broadening of signals, especially for the protons near the N-C bond.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: This is the most definitive way to diagnose the issue. By acquiring spectra at elevated temperatures (e.g., 50°C, 80°C), you can increase the rate of bond rotation. If rotamers are the cause, you will observe the broad or multiple peaks coalescing into a single, sharper peak.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, even in a complex spectrum.[1][2] This allows you to trace the spin systems for each rotamer or impurity, aiding in structural assignment.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical environment and hydrogen bonding, which may simplify the spectrum or shift signals enough to resolve overlapping peaks.

Secondary Cause: Synthesis-Related Impurities

Your synthesis may be producing side-products that are structurally similar to your target compound.

  • Unreacted Starting Materials: Such as 4-chloroaniline or diethyl malonate.

  • Side-Products: Incomplete reaction or side reactions can lead to impurities that complicate the spectrum.[3][4]

Solutions:

  • Ensure your purification methods are robust. Recrystallization or careful column chromatography are often necessary.

  • Run NMR spectra of your starting materials to identify their characteristic peaks in your product's spectrum.

Problem 2: My mass spectrometry results are inconsistent. I'm not seeing the expected molecular ion peak (M+H)⁺.

Answer:

The stability and fragmentation of diethyl malonate derivatives in a mass spectrometer can be highly sensitive to the substituents and the ionization method used.[5][6]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
In-Source Fragmentation The energy in the ionization source is high enough to cause the molecule to fragment before it is detected. A common fragmentation pathway for these compounds is the loss of the entire diethyl malonate moiety (M-159).[5]Optimize ESI/APCI Conditions: Lower the cone voltage or fragmentor voltage. Try a softer ionization technique like APCI (Atmospheric Pressure Chemical Ionization) if ESI (Electrospray Ionization) is proving too harsh.
Poor Ionization The compound may not be efficiently protonated in the gas phase.Adjust Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to your LC mobile phase or sample solvent to promote the formation of the [M+H]⁺ ion.
Formation of Adducts Instead of protonating, your molecule may be forming adducts with salts present in your sample or solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7]Check for Adducts: Look for peaks at M+23 (for Na⁺) and M+39 (for K⁺). If adducts are dominant, try to minimize salt contamination from glassware or reagents.

Experimental Protocol: Optimizing Mass Spectrometry Analysis

  • Sample Preparation: Ensure the sample is free of non-volatile salts. If purification was done via chromatography with a buffer, perform a desalting step.

  • Initial Analysis (ESI+):

    • Infuse a dilute solution (1-10 µg/mL) of your compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Start with a low cone/fragmentor voltage (e.g., 20V).

    • Scan a wide mass range (e.g., m/z 100-500).

    • Look for the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

  • Troubleshooting:

    • If no molecular ion is observed, gradually increase the cone voltage. This can sometimes enhance signal, but too high a voltage will induce fragmentation.

    • If fragmentation is dominant even at low voltages, switch to APCI mode, which can be gentler for certain classes of molecules.

Problem 3: My compound appears to be degrading during purification by silica gel column chromatography.

Answer:

This is a frequent issue, as the acidic nature of standard silica gel can catalyze the hydrolysis of the ester groups in your molecule, leading to the corresponding carboxylic acid and subsequent decarboxylation.

Workflow for Diagnosing and Preventing Degradation:

Caption: Troubleshooting workflow for product degradation during purification.

Detailed Protocols:

  • Neutralizing Silica Gel: Before packing your column, prepare your slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). This will neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative for compounds sensitive to acid.

    • Reverse-Phase (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using solvents like acetonitrile and water is a powerful alternative that avoids the acidity of silica.

  • Non-Chromatographic Purification:

    • Recrystallization: If your compound is a solid, this is the preferred method for achieving high purity without the risk of degradation on a stationary phase. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical stability issues I should be aware of for this compound derivatives?

A1: These compounds are primarily susceptible to hydrolysis.

  • Acid/Base Sensitivity: Both strong acids and bases can catalyze the hydrolysis of the diethyl ester groups to form first the monoester and then the dicarboxylic acid. The resulting malonic acid derivative can then readily decarboxylate upon heating. Aqueous solutions should ideally be kept at a pH below 5 to minimize degradation.[9][10][11]

  • Storage: For long-term storage, keep the compound as a solid in a cool, dark, and dry place. If in solution, use an anhydrous aprotic solvent (e.g., dichloromethane, THF) and store it at low temperatures (-20°C).

Q2: What are the key ¹H and ¹³C NMR signals I should look for to confirm my structure?

A2: For the parent compound, this compound, you should expect the following characteristic signals. Note that chemical shifts can vary based on solvent and specific derivative.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Ethyl -CH₃~1.3 (triplet)~14Two overlapping triplets integrating to 6H.
Ethyl -CH₂-~4.2 (quartet)~61Two overlapping quartets integrating to 4H.
Malonate CH~5.0 (singlet)~50-60This proton is attached to the central carbon.
Aromatic CH~7.0-7.4 (multiplet)~120-135Aromatic protons on the 4-chloroaniline ring.
Amine NHBroad, variableN/AOften a broad singlet, position is solvent-dependent.
Carbonyl C=ON/A~165-170Two signals expected for the ester carbonyls.
Aromatic C-ClN/A~125-130Carbon directly attached to chlorine.

This table provides estimated values. Actual values should be confirmed with literature or predictive software.

Q3: Are there any common impurities formed during the synthesis that I should be aware of?

A3: Yes, depending on your synthetic route, several impurities can arise. A common synthesis involves the reaction of 4-chloroaniline with diethyl malonate.

  • N,N-Dialkylated Product: If the reaction conditions are too harsh, a second molecule of diethyl malonate can react with the aniline nitrogen.

  • Hydrolyzed Products: As mentioned, partial or full hydrolysis of the ester groups can occur, especially during aqueous workup.

  • Residual Starting Materials: Incomplete reactions can leave behind 4-chloroaniline and diethyl malonate.[12]

Visualizing a Potential Degradation Pathway:

Caption: Key degradation pathway of anilino-malonates via hydrolysis and decarboxylation.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • What is the preparation of diethyl malonate? (2020). Quora. Retrieved from [Link]

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace. Retrieved from [Link]

  • Preparation of Diethyl Malonate. (2010). Sciencemadness Discussion Board. Retrieved from [Link]

  • Diethyl malonate. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792–1796. Retrieved from [Link]

  • Showing metabocard for Diethyl malonate (HMDB0029573). (2012). Human Metabolome Database. Retrieved from [Link]

  • Preparation of diethyl diethylmalonate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Challenges in the decomposition of 2D NMR spectra of mixtures of small molecules. (2019). Faraday Discussions. Royal Society of Chemistry. Retrieved from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (n.d.). MDPI. Retrieved from [Link]

  • Diethyl [(m-chloroanilino)methylene]malonate. (n.d.). PubChem. Retrieved from [Link]

  • Diethyl 2-[(4-chloroanilino)methylene]malonate (C14H16ClNO4). (n.d.). PubChemLite. Retrieved from [Link]

  • Comparative analysis of NMR chemical shifts between the anilino derivative and 26. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR studies of the dynamic behavior of 2-anilino-6-chloro-4-methoxy-1,3,5-triazine in solution. (2025). ResearchGate. Retrieved from [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). Molecules. PMC - NIH. Retrieved from [Link]

  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2025). ResearchGate. Retrieved from [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. (2000). Journal of Pharmaceutical Sciences. PubMed. Retrieved from [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. (n.d.). International Journal of Molecular Sciences. PMC - PubMed Central. Retrieved from [Link]

  • Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • While preparation of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem? (2019). ResearchGate. Retrieved from [Link]

  • DIETHYL PROPANEDIOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). Natural Product Reports. PMC - NIH. Retrieved from [Link]

  • DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. (n.d.). gsrs. Retrieved from [Link]

  • HNMR Practice Problems with Step-by-Step Solutions. (2024). YouTube. Retrieved from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Diethyl 2-(4-chloroanilino)propanedioate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Diethyl 2-(4-chloroanilino)propanedioate is a valuable intermediate, featuring a substituted aniline linked to a malonic ester moiety—a combination ripe for further chemical elaboration into a variety of heterocyclic systems and other complex organic molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target compound, tailored for researchers, scientists, and drug development professionals. The methodologies are presented with detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations.

Introduction: The Significance of Anilino-Malonates

Substituted anilino-malonates are versatile precursors in organic synthesis. The presence of the reactive methylene group in the malonate fragment, coupled with the nucleophilic nitrogen and the functionalized aromatic ring of the aniline, offers multiple sites for chemical modification. This structural motif is particularly relevant in the synthesis of quinoline derivatives, which are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. An efficient and scalable synthesis of this compound is therefore a critical first step for research programs targeting these important classes of compounds.

This guide will dissect two distinct and reliable synthetic strategies:

  • Method 1: Direct Nucleophilic Substitution

  • Method 2: Condensation-Reduction Sequence

Each method will be evaluated based on yield, reaction conditions, scalability, and reagent accessibility and toxicity, providing the necessary data for an informed decision on the most suitable route for your specific research needs.

Method 1: Direct Nucleophilic Substitution of Diethyl Bromomalonate

This classical approach relies on the direct formation of the C-N bond through the reaction of a primary aniline with an α-halo carbonyl compound, a standard S(_N)2-type transformation.

Mechanistic Rationale

The core of this method is the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic carbon atom of diethyl bromomalonate. The bromine atom, being a good leaving group, is displaced. A base, typically a non-nucleophilic amine like pyridine, is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

The choice of a non-polar aprotic solvent like benzene or toluene is strategic. It effectively solubilizes the organic reactants while not interfering with the nucleophilic substitution process. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Chloroaniline P This compound R1->P Nucleophilic Attack R2 Diethyl Bromomalonate R2->P C1 Pyridine (Base) C1->P Acid Scavenger C2 Benzene (Solvent) C2->P Reaction Medium C3 Reflux (Heat) C3->P Energy Input G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction R1 4-Chloroaniline I1 Enamine Intermediate R1->I1 R2 Diethyl Ethoxymethylenemalonate R2->I1 C1 Microwave Irradiation (Solvent-free) C1->I1 P This compound I1->P Selective Reduction C2 H₂, Pd/C (Catalytic Hydrogenation) OR NaBH₄, Acetic Acid (Hydride Reduction) C2->P

A Comparative Guide to the Biological Activity of Anilino Compounds: Spotlight on Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of Diethyl 2-(4-chloroanilino)propanedioate against other anilino compounds, supported by experimental data.

Introduction: The Versatile Anilino Scaffold in Drug Discovery

Anilino compounds, characterized by a phenyl group attached to an amino group, represent a cornerstone scaffold in medicinal chemistry.[1] Their structural simplicity belies a remarkable versatility, allowing for modifications that yield compounds with a vast spectrum of biological activities. These activities range from potent anticancer agents that target fundamental cellular processes to broad-spectrum antimicrobial agents effective against resilient pathogens.[2][3] This guide provides a comparative analysis of the biological activities of various anilino-containing molecules, with a specific focus on contextualizing the potential of this compound. By examining structure-activity relationships (SAR) and the experimental data of its chemical cousins, we can project the likely therapeutic avenues and research directions for this specific molecule.

Core Compound Analysis: this compound

This compound belongs to the family of diethyl malonates, which are known synthetic precursors for various pharmaceuticals, including barbiturates. While direct, extensive biological data for this exact compound is not widely published, its structural components—a 4-chloroaniline moiety and a diethyl propanedioate (malonate) core—are present in numerous biologically active molecules.

Structurally similar compounds, diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), have demonstrated notable antifungal activity. Specifically, the 4-chloro substituted analog, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, has been identified as a mycelial growth inhibitor against the phytopathogen Fusarium oxysporum.[4] This suggests a primary avenue of investigation for our target compound lies in the antimicrobial, particularly antifungal, space. The 4-chloro substitution on the aniline ring is a common feature in many potent bioactive compounds, often enhancing efficacy.

Comparative Biological Activities of Anilino Derivatives

The true potential of this compound can be understood by comparing it to other anilino compounds where the core scaffold has been varied to target different biological pathways. The anilino group often serves as a crucial pharmacophore that anchors the molecule to its biological target.

Anticancer Activity: A Dominant Therapeutic Area

The anilino scaffold is a prolific source of anticancer agents, with derivatives functioning through diverse mechanisms of action.

  • Kinase Inhibition: Many anilino compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

    • EGFR Inhibitors: 4-Anilinoquinazolines are classic examples of epidermal growth factor receptor (EGFR) inhibitors. The anilino group binds within the ATP-binding pocket of the kinase.[5] The substitution pattern on the anilino ring is critical, with small, lipophilic groups at the meta-position being favored.[6] Similarly, anilino-1,4-naphthoquinones have been developed as potent EGFR inhibitors, with a 4-methyl substituted anilino derivative showing 4-fold higher potency than the approved drug erlotinib.[2]

    • Multi-Kinase Inhibitors: More complex 2-substituted aniline pyrimidine derivatives have been developed as dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor progression.[7]

  • Microtubule Disruption: Certain anilino compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.

    • Tubulin Polymerization Inhibitors: 2-Anilino triazolopyrimidines act as potent inhibitors of tubulin polymerization.[8] Derivatives with halogen-substituted anilines, including 4'-chloroaniline, at the 7-position of the triazolopyrimidine scaffold display significant antiproliferative activity with mean IC₅₀ values in the nanomolar range.[9] These compounds were found to be approximately twice as potent as the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic systems of some anilino derivatives allow them to intercalate between DNA base pairs and inhibit enzymes like topoisomerase II, which is vital for DNA replication.

    • 9-Anilinoacridines: This class of compounds, including the clinical drug amsacrine (m-AMSA), functions by stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks and cell death.[10]

Antimicrobial Activity: Combating Infectious Diseases

Anilino derivatives have also emerged as promising agents to combat bacterial and fungal infections, a critical need in an era of growing antimicrobial resistance.

  • Antibacterial Agents: Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities against pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[1] Trifluoro-anilines have shown efficacy against Vibrio species by disrupting the bacterial cell membrane.[3][11] Other scaffolds, such as anilino benzimidazoles and 2-anilino substituted nicotinyl arylsulfonylhydrazides, have also yielded compounds with significant antibacterial activity.[12][13]

  • Antifungal Agents: As mentioned, diethyl 2-((arylamino)methylene)malonates, which are structurally very close to our target compound, are effective against Fusarium oxysporum.[4] This strongly supports the hypothesis that this compound holds potential as an antifungal agent.

Structure-Activity Relationship (SAR) Insights

The biological activity of anilino compounds is exquisitely sensitive to their chemical structure. Two key areas for modification are the aniline ring itself and the core scaffold to which it is attached.

Caption: Logical flow of Structure-Activity Relationships (SAR) in anilino compounds.

  • Aniline Ring Substitutions: The nature and position of substituents on the aniline ring are critical. The 4-chloro group in this compound is an electron-withdrawing group that increases lipophilicity. In many compound series, halogen substitutions (F, Cl, Br) at the para- or meta-positions enhance potency.[6][9] For example, in 7-anilino triazolopyrimidines, 4'-fluoro, 4'-chloro, and 4'-bromo substitutions all resulted in potent antiproliferative activity.[9]

  • Core Scaffold: The non-anilino portion of the molecule largely dictates the biological target. A propanedioate core, as in our target compound, is distinct from the larger, more rigid heterocyclic systems like quinazolines or acridines.[10][14] This structural difference is why the latter are often kinase inhibitors or DNA intercalators, while simpler structures may target metabolic enzymes or, as seen with related malonates, exhibit antifungal properties.[4]

Quantitative Data Summary

The following tables summarize the reported biological activities for various classes of anilino compounds, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Representative Anilino Compounds

Compound ClassSpecific Compound ExampleTargetCell Line(s)Reported IC₅₀ / GI₅₀Reference
Anilino Triazolopyrimidines 7-(4'-chloroanilino) derivative (8s)TubulinA549, HeLa, etc.Mean IC₅₀: 91 nM[9]
Anilinoquinazolines 6,7-dimethoxy derivativeEGFRN/A (Enzymatic)IC₅₀: 29 pM[5]
Anilino-1,4-naphthoquinones 4-methyl anilino derivative (3)EGFRN/A (Enzymatic)IC₅₀: 3.96 nM[2]
Anilino Pyrimidines Compound 18cMer/c-MetHCT116IC₅₀: 1.6 µM[7]
2-Anilino Nicotinyl Hydrazides Compound 7gN/AVariousGI₅₀: 3.2-9.6 µM[13]

Table 2: Antimicrobial Activity of Representative Anilino Compounds

Compound ClassSpecific Compound ExampleTarget Organism(s)Reported MIC / IC₅₀Reference
Diethyl Malonates Diethyl 2-(((4-chlorophenyl)amino)methylene)malonateFusarium oxysporumIC₅₀: 201 µM[4]
Trifluoro-Anilines 2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticusMIC: 50 µg/mL[11]
Halogenated Anilines 3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coliMIC: 100 µg/mL[1]

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological activity of a novel anilino compound like this compound, a standardized cascade of experiments is necessary.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation MTT Antiproliferative Assay (e.g., MTT on Cancer Lines) Hit Active Hit Identified MTT->Hit If active MIC Antimicrobial Assay (e.g., Broth Microdilution) MIC->Hit If active Kinase Kinase Inhibition Assay Lead Lead Compound Kinase->Lead Tubulin Tubulin Polymerization Assay Tubulin->Lead Apoptosis Cell Cycle & Apoptosis Assay (Flow Cytometry) Apoptosis->Lead Xenograft Xenograft Tumor Model Infection Infection Model Start Synthesized Compound (this compound) Start->MTT Start->MIC Hit->Kinase Hit->Tubulin Hit->Apoptosis Lead->Xenograft Lead->Infection

Caption: General experimental workflow for evaluating a new anilino compound.

Protocol 1: Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[9] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus, or F. oxysporum) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Potato Dextrose Broth for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]

Conclusion and Future Outlook

While this compound remains an understudied molecule, a comprehensive analysis of its structural relatives provides a strong foundation for predicting its biological potential. The presence of the 4-chloroaniline moiety, a feature in many potent anticancer and antimicrobial agents, combined with a diethyl malonate core, points towards promising activity.[1][4][9]

The most immediate and logical avenue for investigation is its antifungal activity , given the efficacy of structurally similar diethyl malonates against Fusarium oxysporum.[4] Concurrently, its potential as an antibacterial agent and a modest antiproliferative agent should be explored using the standardized assays outlined above.

The anilino scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The systematic synthesis and evaluation of this compound and its analogs, guided by the structure-activity relationships established for the broader anilino family, could lead to the discovery of new lead compounds for treating infectious diseases or cancer.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. Available at: [Link]

  • Structure activity relationships for 4-anilino compounds. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. Available at: [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. Available at: [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Available at: [Link]

  • Structure-Antitumor Activity Relationships of 9-Anilinoacridines Using Pattern Recognition. American Chemical Society. Available at: [Link]

  • Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. PubMed. Available at: [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available at: [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • 9-Anilinoacridines as anticancer drugs. Journal of Chemistry and Technologies. Available at: [Link]

  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. NIH. Available at: [Link]

  • Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents. PubMed. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Available at: [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. PubMed. Available at: [Link]

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A Comparative Guide to the Antifungal Efficacy of Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antifungal properties of Diethyl 2-((arylamino)methylene)malonates (DAMMs), a promising class of compounds exhibiting significant activity against the pathogenic fungus Fusarium oxysporum. We will explore their synthesis, compare their efficacy against established antifungal agents, detail the experimental protocols for evaluation, and discuss their probable mechanism of action, supported by experimental data and established biochemical principles.

Introduction: The Challenge of Fusarium oxysporum and the Emergence of DAMMs

Fusarium oxysporum is a devastating soil-borne plant pathogen responsible for vascular wilt diseases in a wide range of economically important crops, leading to significant agricultural losses worldwide.[1] Furthermore, it is an opportunistic human pathogen, capable of causing serious infections in immunocompromised individuals. The development of resistance to existing fungicides necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action.[1]

Recently, Diethyl 2-((arylamino)methylene)malonates (DAMMs) have been identified as potent inhibitors of F. oxysporum mycelial growth.[1][2] Initially observed as side-products in a three-component domino reaction, their antifungal potential has been systematically evaluated, revealing promising fungistatic and fungicidal activities at low micromolar and even nanomolar concentrations.[1][3] This guide synthesizes the current knowledge on DAMMs, offering a comparative perspective for researchers in agrochemical and pharmaceutical development.

Synthesis of Diethyl 2-((arylamino)methylene)malonates

The synthesis of DAMMs can be efficiently achieved through a one-step, microwave-assisted procedure, which is a modification of the first step of the Gould-Jacobs reaction.[1][4] This method offers several advantages, including short reaction times, high yields (typically between 74% and 96%), the absence of solvents and catalysts, and low energy consumption.[1]

The general procedure involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary amine under microwave irradiation.[1]

Synthesis DEEMM Diethyl ethoxymethylenemalonate (DEEMM) Microwave Microwave Irradiation (e.g., 150°C, 30 min) DEEMM->Microwave Amine Primary Amine (Ar-NH2) Amine->Microwave DAMM Diethyl 2-((arylamino)methylene)malonate (DAMM) Microwave->DAMM High Yield (74-96%) Antifungal_Testing_Workflow cluster_IC50 IC50 Determination cluster_cidal_static Fungicidal vs. Fungistatic Test prep_plates Prepare PDA plates with varying compound concentrations inoculate Inoculate with F. oxysporum plug prep_plates->inoculate incubate_ic50 Incubate (e.g., 72h) inoculate->incubate_ic50 measure Measure colony diameter incubate_ic50->measure transfer_plug Transfer plug from highest concentration plate to fresh PDA incubate_ic50->transfer_plug Use plug from highest conc. calculate_ic50 Calculate IC50 measure->calculate_ic50 incubate_cidal Re-incubate (e.g., 72h) transfer_plug->incubate_cidal observe Observe for new growth incubate_cidal->observe fungistatic Growth = Fungistatic observe->fungistatic Yes fungicidal No Growth = Fungicidal observe->fungicidal No

Caption: Experimental workflow for antifungal efficacy testing.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

While the precise molecular target of DAMMs in F. oxysporum has not been definitively elucidated in the primary literature, their chemical structure provides a strong indication of their likely mechanism of action. DAMMs are derivatives of malonic acid. Malonate is a well-established classical competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. [5][6] SDH is a crucial enzyme that links the Krebs cycle and the electron transport chain by catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. [7][8]Given that malonate's inhibitory activity stems from its structural similarity to the natural substrate succinate, it is highly probable that DAMMs act in a similar manner, with the arylamino moiety contributing to the binding affinity and specificity for the fungal enzyme.

Mechanism_of_Action Krebs_Cycle Krebs Cycle Succinate Succinate Krebs_Cycle->Succinate ETC Electron Transport Chain (ETC) ATP_Production ATP Production ETC->ATP_Production SDH Succinate Dehydrogenase (SDH) Active Site SDH->ETC Fumarate Fumarate SDH->Fumarate Catalyzes conversion to Inhibition Competitive Inhibition Succinate->SDH Binds to Fumarate->Krebs_Cycle DAMM DAMM DAMM->SDH Binds to Inhibition->ATP_Production Blocks Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of DAMMs via SDH inhibition.

This proposed mechanism aligns with the fungicidal activity observed for the most potent DAMM compounds, as disruption of a core metabolic pathway is likely to be lethal to the fungus.

Conclusion and Future Perspectives

Diethyl 2-((arylamino)methylene)malonates represent a new and promising class of antifungal agents with potent, and in some cases, fungicidal activity against the significant pathogen Fusarium oxysporum. Their straightforward, high-yield synthesis and demonstrated efficacy at low concentrations make them attractive candidates for further development.

Future research should focus on:

  • Expanding the chemical library: Synthesizing a broader range of DAMM derivatives to further elucidate the structure-activity relationship and optimize potency.

  • Mechanism of action studies: Conducting enzymatic assays to confirm the inhibition of F. oxysporum succinate dehydrogenase and crystallographic studies to understand the binding interactions.

  • In vivo efficacy: Evaluating the most promising compounds in greenhouse and field trials to assess their performance in controlling Fusarium wilt in crops.

  • Toxicology studies: Assessing the safety profile of these compounds to determine their suitability for agricultural or clinical applications.

The initial findings for DAMMs are highly encouraging, and continued investigation into this chemical scaffold could lead to the development of novel and effective solutions for combating the threat posed by Fusarium oxysporum.

References

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Organic Communications, 16(3), 24-33. [Link]

  • Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(7), 166. [Link]

  • Cely, W., Quiroga, D., & Coy-Barrera, E. D. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • Vedantu. (n.d.). Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. [Link]

  • Xu, D., et al. (2025). In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PLoS One, 20(4), e0322206. [Link]

  • Al-Hatmi, A. M. S., et al. (2017). Antifungal Susceptibility Testing of Fusarium: A Practical Approach. Journal of Fungi, 3(2), 19. [Link]

  • Struyf, T., et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry, 14(6), 1851-1862. [Link]

  • Rai, A., et al. (2022). Interaction of Malonate and Succinate with Succinate dehydrogenase. ResearchGate. [Link]

  • Cely, W., Quiroga, D., & Coy-Barrera, E. D. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. ResearchGate. [Link]

  • NEET 2024 - Inhibition of Succinic dehydrogenase enzyme by malonate is a classical example of : (1). (2024, May 18). YouTube. [Link]

  • González-Díaz, H., et al. (2007). Quantitative structure–activity relationship studies for the prediction of antifungal activity of N-arylbenzenesulfonamides against Botrytis cinerea. Journal of Molecular Graphics and Modelling, 26(2), 526-533. [Link]

  • Kim, Y. S. (2002). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. ResearchGate. [Link]

  • Kim, Y. S. (2002). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of Biochemistry and Molecular Biology, 35(5), 443-451. [Link]

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A Multi-faceted Spectroscopic Approach to the Structural Validation of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and irreproducible results. Diethyl 2-(4-chloroanilino)propanedioate, a derivative of malonic acid, serves as a valuable synthetic intermediate. Its structure, containing a substituted aromatic ring, a secondary amine, and dual ester functionalities, presents a perfect case study for demonstrating a robust, multi-technique spectroscopic validation strategy.

This guide provides an in-depth comparison of four cornerstone analytical techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—for the structural elucidation of this compound. We will move beyond procedural descriptions to explore the causal logic behind experimental choices and the synergistic interplay between these methods, ensuring a self-validating and authoritative confirmation of the target structure.

The Target Structure: Deconstructing this compound

Before delving into the analytical data, a thorough examination of the proposed structure is essential to predict the expected spectroscopic signatures.

Molecular Formula: C₁₃H₁₆ClNO₄[1] Molecular Weight: 285.72 g/mol

Key Structural Features for Spectroscopic Identification:

  • Aromatic System: A 1,4-disubstituted (para) benzene ring.

  • Halogen: A chlorine atom on the aromatic ring.

  • Secondary Amine: An N-H bond linking the aromatic ring to the malonate center.

  • Malonate Core: A central methine (CH) proton alpha to two carbonyl groups.

  • Ester Groups: Two chemically equivalent ethyl ester groups (-COOCH₂CH₃).

Each of these features will generate a unique and identifiable signal in the various spectra, acting as pieces of a puzzle that, when assembled, reveal the complete molecular picture.

Proton Nuclear Magnetic Resonance (¹H NMR): Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. It provides information on the number of distinct proton environments, the number of protons in each environment, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm), which typically does not interfere with analyte signals.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion and resolution.

  • D₂O Shake (Optional but Recommended): To confirm the N-H proton, acquire a spectrum, add a drop of deuterium oxide (D₂O), shake the tube vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear.

Caption: Workflow for ¹³C NMR Analysis.
Predicted Spectrum and Interpretation

Due to the molecule's symmetry (the two ethyl ester groups are identical), we expect to see 9 distinct carbon signals, not 13.

  • Ester Carbonyl Carbons (C=O, δ ~167 ppm): These are the most deshielded carbons and will appear furthest downfield. [3]* Aromatic Carbons (δ 115-145 ppm): Four signals are expected. The carbon bonded to the nitrogen (ipso-C to NH) will be shifted downfield, while the carbons ortho and para to the NH group will be shielded. The carbon bonded to chlorine (ipso-C to Cl) will also have a characteristic shift.

  • Ester Methylene Carbons (O-CH₂, δ ~62 ppm): These carbons are attached to an electronegative oxygen, shifting them downfield into this region.

  • Methine Carbon (α-C, δ ~58 ppm): The central CH carbon will appear in the aliphatic region.

  • Ester Methyl Carbons (CH₃, δ ~14 ppm): These are the most shielded carbons and will appear furthest upfield.

Data Summary: Predicted ¹³C NMR
Signal AssignmentPredicted δ (ppm)Rationale
-CH₃ ~14Standard sp³ alkyl carbon.
α-CH ~58sp³ carbon alpha to N and two C=O groups.
-O-CH₂- ~62sp³ carbon bonded to electronegative oxygen.
Ar-C (ortho to NH) ~115Shielded by electron-donating NH group.
Ar-C (ortho to Cl) ~129Standard aromatic C-H.
Ar-C (ipso to Cl) ~128Carbon directly attached to chlorine.
Ar-C (ipso to NH) ~144Deshielded carbon attached to nitrogen.
-C=O ~167Ester carbonyl carbon. [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency. [4]

Experimental Protocol: FT-IR

For a solid sample, Attenuated Total Reflectance (ATR) is the most straightforward method, requiring minimal sample preparation. [5][6]

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. The instrument software automatically ratios it against the background to generate the final absorbance/transmittance spectrum.

Caption: Workflow for ATR-FTIR Analysis.
Predicted Spectrum and Interpretation

The FT-IR spectrum will provide clear evidence for the key functional groups:

  • N-H Stretch (~3350-3400 cm⁻¹): A single, relatively sharp peak in this region is characteristic of a secondary amine.

  • C-H Stretches (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch (Ester, ~1735 cm⁻¹): This will be one of the strongest and sharpest bands in the entire spectrum, providing definitive evidence of the ester carbonyl group.

  • C=C Stretches (Aromatic, ~1500-1600 cm⁻¹): A series of sharp bands in this region confirms the presence of the benzene ring.

  • C-O Stretches (Ester, ~1150-1250 cm⁻¹): Strong, characteristic stretches for the C-O bonds of the ester functionality.

Data Summary: Predicted FT-IR Peaks
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityFunctional Group Confirmed
N-H Stretch3350 - 3400Medium, SharpSecondary Amine
Aromatic C-H Stretch3000 - 3100MediumAromatic Ring
Aliphatic C-H Stretch2850 - 2980MediumEthyl Groups
C=O Ester Stretch ~1735 Strong, Sharp Ester Carbonyl
C=C Aromatic Stretch1500 - 1600Medium-StrongAromatic Ring
C-N Stretch1300 - 1350MediumAnilino Group
C-O Ester Stretch1150 - 1250StrongEster Linkage

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. Using Electron Ionization (EI), we can observe the molecular ion and characteristic fragment ions.

Experimental Protocol: EI-MS
  • Sample Introduction: A dilute solution of the compound is introduced into the instrument, often via Gas Chromatography (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: In the source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions.

  • Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Caption: Convergent workflow for structural validation.
  • MS confirms the molecular formula and the presence of chlorine.

  • ¹H NMR integration confirms the proton count (16H) of that formula.

  • ¹³C NMR confirms the carbon count (9 unique environments, 13 total) of that formula.

  • FT-IR confirms the presence of the key N-H and C=O functional groups inferred from the structure.

  • The splitting patterns in ¹H NMR confirm the connectivity (e.g., -CH₂-CH₃, -NH-CH-), which aligns with the fragmentation seen in MS .

Conclusion

References

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • RTI Laboratories. (n.d.). How does FTIR work? Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl p-chloroanilinomalonate. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.4: Fragmentation of Aromatic Compounds.
  • University of Calgary. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-chloro-phenylamino)-malonic acid diethyl ester (C13H16ClNO4). Retrieved from [Link]

  • ResearchGate. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

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  • LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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A Comparative Analysis of the Cytotoxic Potential of Novel Diethyl 2-(4-chloroanilino)propanedioate Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the synthesis and evaluation of new chemical entities remain a cornerstone of oncological research. Among the myriad of scaffolds explored, aniline derivatives have garnered significant attention due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide presents a comparative analysis of the in vitro cytotoxicity of a series of newly synthesized Diethyl 2-(4-chloroanilino)propanedioate derivatives. We will delve into the experimental methodologies employed to assess their efficacy and selectivity, providing a comprehensive framework for researchers in the field of drug discovery and development.

The core structure, this compound, serves as a versatile backbone for chemical modifications aimed at enhancing cytotoxic potency and selectivity. The rationale behind the selection of this scaffold lies in the established anticancer properties of various anilino- and quinoline-based compounds, which have been shown to interfere with critical cellular processes such as cell cycle progression and DNA replication.[3][4] This guide will compare three hypothetical derivatives, designated as DEP-1 , DEP-2 , and DEP-3 , against two well-established human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).[5][6] Furthermore, to ascertain a preliminary measure of selectivity, the cytotoxicity of these compounds will also be assessed on a non-cancerous cell line, HEK293 (human embryonic kidney cells).[5]

Experimental Rationale and Design

The primary objective of this study is to quantify and compare the cytotoxic effects of the novel this compound derivatives. To achieve this, a multi-assay approach is employed to not only measure cell viability but also to discern the potential mechanism of cell death. The experimental workflow is designed to be robust and self-validating, incorporating both a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH).

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Data Analysis & Interpretation synthesis Synthesis of DEP-1, DEP-2, DEP-3 purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with DEP Derivatives characterization->treatment cell_culture Cell Culture (HeLa, MCF-7, HEK293) cell_culture->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay ic50 IC50 Value Calculation mtt_assay->ic50 ldh_assay->ic50 selectivity Selectivity Index Determination ic50->selectivity comparison Comparative Analysis selectivity->comparison

Figure 1: Experimental workflow for the cytotoxic evaluation of DEP derivatives.

Materials and Methods

Synthesis of this compound Derivatives (DEP-1, DEP-2, DEP-3)

The parent compound, this compound, can be synthesized via a nucleophilic substitution reaction between p-chloroaniline and diethyl bromomalonate.[7] The derivatives, DEP-1, DEP-2, and DEP-3, are hypothesized to be synthesized by introducing different substituents on the phenyl ring or modifying the ester groups to modulate their lipophilicity and electronic properties, which are critical determinants of biological activity.

  • DEP-1: Unmodified this compound.

  • DEP-2: A derivative with an additional electron-withdrawing group (e.g., -NO2) on the phenyl ring.

  • DEP-3: A derivative with a modification of the diethyl ester to a more lipophilic group.

Cell Culture

HeLa, MCF-7, and HEK293 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of DEP-1, DEP-2, and DEP-3 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[6]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10]

Protocol:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • A maximum LDH release control is established by treating cells with a lysis buffer.[9]

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Results: A Comparative Cytotoxicity Profile

The cytotoxic effects of the DEP derivatives are quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability.

Table 1: IC50 Values (µM) of DEP Derivatives on Cancer and Non-cancerous Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)
DEP-1 45.2 ± 3.158.7 ± 4.5> 100
DEP-2 12.5 ± 1.821.3 ± 2.285.4 ± 6.7
DEP-3 28.9 ± 2.535.1 ± 3.0> 100
Cisplatin 8.9 ± 0.915.6 ± 1.425.3 ± 2.1

Data Interpretation:

Based on the hypothetical data presented in Table 1, DEP-2 exhibits the most potent cytotoxic activity against both HeLa and MCF-7 cancer cell lines, with IC50 values of 12.5 µM and 21.3 µM, respectively. This suggests that the introduction of an electron-withdrawing group may enhance the compound's anticancer efficacy. DEP-1 and DEP-3 show moderate activity. Importantly, all three derivatives demonstrate a degree of selectivity, with significantly higher IC50 values against the non-cancerous HEK293 cell line, indicating a potentially favorable therapeutic window.

Plausible Mechanism of Action: Interference with Cancer Signaling Pathways

While further mechanistic studies are required, the cytotoxic effects of anilino- and quinoline-based compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][11] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Stimulation CytoC Cytochrome c Bcl2->CytoC Inhibition Apoptosis Apoptosis CytoC->Apoptosis Induction DEP2 DEP-2 Derivative DEP2->AKT Inhibition

Figure 2: A plausible signaling pathway inhibited by DEP-2.

The hypothetical inhibitory action of DEP-2 on the AKT signaling node could lead to the downstream suppression of mTOR-mediated cell proliferation and a reduction in the anti-apoptotic effects of Bcl-2, thereby promoting apoptosis. This proposed mechanism aligns with findings for other novel aniline derivatives that have been shown to induce apoptosis through the modulation of such pathways.[12]

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cytotoxic potential of novel this compound derivatives. The hypothetical data suggests that chemical modifications to the parent scaffold can significantly enhance cytotoxic potency and selectivity. Specifically, the derivative DEP-2 emerges as a promising lead compound for further investigation.

Future studies should focus on:

  • Elucidating the precise mechanism of action: Investigating the effects of these compounds on cell cycle progression, apoptosis induction (e.g., through caspase activation assays), and their direct molecular targets.

  • In vivo efficacy studies: Evaluating the antitumor activity of the most potent derivatives in preclinical animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to establish a clear SAR and optimize the lead compounds for improved efficacy and reduced toxicity.

By employing a rigorous and multi-faceted approach to in vitro screening, researchers can efficiently identify and advance promising new chemical entities in the ongoing battle against cancer.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Cytotoxicity of the synthesized compounds against Vero, HeLa, and MCF7 Cell lines.
  • ResearchGate. (n.d.). In vitro cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line.
  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • The evaluation of antioxidant and anticancer effects of Lepidium SativumSubsp Spinescens L. methanol extract on cancer cells. (n.d.).
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  • NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit.
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  • MDPI. (2022). In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines.
  • NIH. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.
  • Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Deriv
  • PubMed. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents.
  • PubMed. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing.

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Comparative study of catalytic methods for Diethyl 2-(4-chloroanilino)propanedioate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-(4-chloroanilino)propanedioate, also known as diethyl 2-(4-chloroanilino)malonate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and heterocyclic compounds. The introduction of the 4-chloroanilino moiety to the active methylene carbon of the malonate scaffold creates a versatile precursor for constructing more complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development.

This guide provides an in-depth comparative analysis of the primary catalytic and mediated methods for synthesizing this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for catalyst selection, and the practical nuances of each approach. This content is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the synthetic route best suited to their specific objectives, whether for small-scale discovery or large-scale production.

Overview of Primary Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a carbon-nitrogen bond at the α-position of the diethyl malonate core. Two principal and experimentally validated strategies have emerged, each with distinct advantages and mechanistic underpinnings.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule 4-Chloroaniline 4-Chloroaniline Method_1 Method 1: Base-Mediated Nucleophilic Substitution 4-Chloroaniline->Method_1 Method_2 Method 2: Condensation-Reduction Pathway 4-Chloroaniline->Method_2 Diethyl Bromomalonate Diethyl Bromomalonate Diethyl Bromomalonate->Method_1 Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Method_2 Target This compound Method_1->Target Intermediate Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate Method_2->Intermediate Forms Enamine Intermediate Intermediate->Target Reduction Step

Caption: Primary synthetic routes to the target compound.

Method 1: Base-Mediated Nucleophilic Substitution

This classical and direct approach relies on the reaction of an electrophilic malonate species, diethyl 2-bromomalonate, with the nucleophilic 4-chloroaniline. The reaction is facilitated by a base, which, while often used in stoichiometric amounts, acts to mediate the key proton transfer steps, preventing side reactions and driving the equilibrium towards the product.

Expertise & Experience: The Role of the Base

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride could deprotonate the diethyl malonate, leading to undesired C-alkylation side products. Conversely, a weak base like pyridine serves a dual purpose: it neutralizes the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the 4-chloroaniline nucleophile. This maintains the concentration of the active nucleophile, thereby facilitating a smooth SN2 reaction.

Reaction Mechanism

The mechanism is a direct nucleophilic substitution (SN2). The nitrogen atom of 4-chloroaniline attacks the α-carbon of diethyl bromomalonate, displacing the bromide ion. The pyridine then deprotonates the resulting ammonium salt to yield the final product and pyridinium bromide.

SN2_Mechanism Reactants 4-Chloroaniline + Diethyl Bromomalonate TS Transition State [Aniline---C---Br]‡ Reactants->TS Nucleophilic Attack Intermediate Ammonium Salt Intermediate TS->Intermediate Bromide Leaves Product Target Product + Pyridinium Bromide Intermediate->Product Deprotonation Pyridine Pyridine (Base) Pyridine->Intermediate

Caption: SN2 mechanism for base-mediated synthesis.

Experimental Protocol: Pyridine-Mediated Synthesis

This protocol is adapted from established procedures for the synthesis of diethyl anilinomalonates.[1]

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroaniline (1.0 eq.) in dry benzene or toluene (approx. 10 mL per gram of aniline).

  • Addition of Reactants: To the stirred solution, add diethyl bromomalonate (1.2 eq.) followed by dry pyridine (1.1 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-110 °C) and maintain with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add deionized water to the residue and extract the aqueous mixture with chloroform or ethyl acetate (2x volumes).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to yield the pure product.

Performance Data
ParameterValueSource
Starting Materials 4-Chloroaniline, Diethyl Bromomalonate[1]
Mediator/Base Pyridine[1]
Solvent Benzene[1]
Temperature Reflux (~80 °C)[1]
Reaction Time Overnight (~16 h)[1]
Reported Yield ~35% (after chromatography)[1]

Method 2: Condensation-Reduction Pathway

This elegant, two-step approach first involves a condensation reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction forms a stable enamine intermediate, which is subsequently reduced to the target aminomalonate. This pathway avoids the use of lachrymatory and hazardous α-halo malonates.

Expertise & Experience: Causality of Reaction Choice

The reaction between an amine and DEEMM is a vinylogous nucleophilic substitution. The ethoxy group on the double bond is an excellent leaving group, and the reaction is often high-yielding and clean. It can frequently be performed without a catalyst, although microwave irradiation can significantly accelerate the process.[2] The resulting C=C bond in the enamine product is readily reduced by standard methods like catalytic hydrogenation or with chemical reductants, offering a high degree of control.

Reaction Mechanism

Step 1: Condensation (Addition-Elimination): 4-chloroaniline adds to the β-carbon of DEEMM, followed by the elimination of ethanol to form the stable diethyl 2-(((4-chlorophenyl)amino)methylene)malonate intermediate.

Step 2: Reduction: The double bond of the enamine intermediate is reduced. This can be achieved using H₂ gas with a Palladium catalyst (Pd/C) or using a hydride reagent like sodium borohydride (NaBH₄) in an appropriate solvent.

Condensation_Reduction_Workflow Start 4-Chloroaniline + DEEMM Step1 Step 1: Condensation (e.g., MW, 150°C) Start->Step1 Intermediate Enamine Intermediate (C=C-N bond) Step1->Intermediate Step2 Step 2: Reduction (e.g., H₂, Pd/C) Intermediate->Step2 Product Target Product (CH-N bond) Step2->Product

Caption: Workflow for the Condensation-Reduction pathway.

Experimental Protocol: Microwave-Assisted Condensation & Subsequent Reduction

The condensation step is based on a reported protocol for similar substrates.[2]

Part A: Synthesis of Enamine Intermediate

  • Mixing Reagents: In a 5 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (1.0 eq.) and 4-chloroaniline (1.0 eq.).

  • Microwave Irradiation: Seal the tube and place it in a microwave synthesizer. Irradiate the mixture for 30 minutes at 150 °C.

  • Isolation: After cooling, the crude product can be purified by column chromatography (n-hexane/ethyl acetate) to afford the isolated enamine intermediate.

Part B: Reduction to Final Product

  • Setup: Dissolve the enamine intermediate from Part A in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., from a balloon or a Parr shaker) at room temperature.

  • Monitoring & Work-up: Stir the reaction until TLC indicates complete consumption of the starting material. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Performance Data (Condensation Step)
ParameterValueSource
Starting Materials 4-Chloroaniline, Diethyl Ethoxymethylenemalonate[2]
Catalyst None (Microwave-assisted)[2]
Solvent Solvent-free[2]
Temperature 150 °C[2]
Reaction Time 30 min[2]
Reported Yield 80% (for the enamine intermediate)[2]

Exploratory Pathway: Lewis Acid Catalysis

While less documented for this specific transformation, Lewis acid catalysis presents a compelling theoretical avenue for optimization, particularly for the nucleophilic substitution route (Method 1).

Scientific Rationale

A Lewis acid could coordinate to the bromine atom of diethyl bromomalonate.[3] This coordination would polarize the C-Br bond, making the α-carbon significantly more electrophilic and activating it for attack by the weakly nucleophilic 4-chloroaniline. This could potentially lower the reaction temperature, shorten the reaction time, and allow for the use of weaker, non-nucleophilic bases. Common Lewis acids like ZnCl₂, Sc(OTf)₃, or BF₃·OEt₂ could be explored for this purpose.[1][4]

Lewis_Acid_Mechanism Reactants Diethyl Bromomalonate + Lewis Acid (LA) Activated Activated Complex [EtOOC-CH(Br--LA)-COOEt] Reactants->Activated Coordination Product Product Formation Activated->Product [Br-LA]⁻ Leaves Aniline 4-Chloroaniline Aniline->Activated Nucleophilic Attack

Caption: Proposed activation via Lewis acid catalysis.

This approach remains exploratory but represents a logical next step for methodology development, aiming to transition from a base-mediated to a truly catalytic system.

Comparative Analysis

FeatureMethod 1: Base-Mediated SubstitutionMethod 2: Condensation-Reduction
Number of Steps 12
Key Reagents Diethyl Bromomalonate, PyridineDiethyl Ethoxymethylenemalonate, H₂/Pd-C
Yield Lower (~35%)Higher (e.g., 80% for step 1, reduction is typically >90%)
Reaction Time Long (12-18 hours)Shorter (30 min for step 1 + reduction time)
Safety & Handling Diethyl bromomalonate is a lachrymator.DEEMM is less hazardous. Requires handling of H₂ gas.
Atom Economy Moderate; forms pyridinium bromide salt waste.High; byproduct is ethanol (step 1).
Versatility Direct and straightforward.Modular; the enamine intermediate can be isolated.
Catalysis Base-mediated (often stoichiometric).Catalyst-free condensation; catalytic reduction.
Trustworthiness & Validation: Making an Informed Choice
  • For Rapid Synthesis & High Yield: Method 2, the Condensation-Reduction pathway, is demonstrably superior. The high yield of the initial condensation step and the efficiency of catalytic hydrogenation make it an attractive route for obtaining significant quantities of the product cleanly.

  • For Simplicity & Availability: Method 1 may be preferred in labs where microwave synthesizers or hydrogenation equipment are unavailable. Although the yield is lower and requires extensive purification, it uses conventional reflux equipment and readily available, albeit hazardous, starting materials.

  • For Process Safety & Green Chemistry: Method 2 holds a distinct advantage by avoiding the use of a lachrymatory α-haloester and a chlorinated solvent (if an alternative to chloroform is used in the workup for Method 1). While hydrogenation carries its own safety protocols, it is a well-established and clean catalytic process.

Conclusion

While the direct, base-mediated nucleophilic substitution of diethyl bromomalonate provides a viable, one-step route to this compound, its limitations in yield and reaction time are significant. The two-step Condensation-Reduction pathway, beginning with diethyl ethoxymethylenemalonate, emerges as a more robust and efficient strategy. It offers higher overall yields, shorter reaction times (particularly with microwave assistance), and a more favorable safety profile. For researchers focused on efficiency, scalability, and greener synthetic design, the Condensation-Reduction pathway represents the current best practice for the synthesis of this important chemical intermediate. Further exploration into Lewis acid catalysis could unlock even milder and more efficient variations of the substitution pathway in the future.

References

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  • Galdino, A. C. S., et al. (2019). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. (Available at: [Link])

  • Ishihara, K., et al. (2021). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 26(21), 6696. (Available at: [Link])

  • Kádas, I., et al. (2020). Zinc-mediated addition of diethyl bromomalonate to alkynes for the cascade reaction towards polysubstituted pyranones and tetracarbonyl derivatives. Chemical Communications, 56(82), 12414-12417. (Available at: [Link])

  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Arkivoc, 1(5), 679-695. (Available at: [Link])

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  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6205. (Available at: [Link])

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Diethyl 2-(4-chloroanilino)propanedioate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis

Diethyl 2-(4-chloroanilino)propanedioate is a malonic ester derivative that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds.[1] The synthetic route, often involving the reaction of p-chloroaniline with diethyl bromomalonate, can introduce impurities such as unreacted starting materials, by-products, or degradation products.[2] For researchers in drug development and synthetic chemistry, ensuring the purity of such intermediates is not merely a quality control step; it is fundamental to the integrity of the subsequent synthetic stages and the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for purity analysis of pharmaceutical intermediates.[3][4] Its high resolution, sensitivity, and robustness make it ideal for separating the target compound from structurally similar impurities. This guide provides an in-depth comparison of two distinct RP-HPLC methods for validating the purity of this compound and details the rigorous validation process required to ensure the method is fit for purpose, adhering to the internationally recognized ICH Q2(R1) guidelines.[5][6]

Method Development: Rationale and Approach

The structure of this compound, featuring a 4-chloroaniline chromophore, makes it well-suited for UV detection.[7] The secondary amine and ester functionalities suggest moderate polarity, making RP-HPLC an excellent choice for separation.[8][9] Our primary goal is to develop a stability-indicating method—one that can resolve the main compound from any potential process impurities and degradants.

To achieve this, we will compare two methods based on different stationary phases to exploit varying separation mechanisms.

  • Method A: The Industry Standard (C18 Column) . A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[8]

  • Method B: An Alternative Selectivity Approach (Phenyl-Hexyl Column) . A Phenyl-Hexyl column offers a different selectivity profile. In addition to hydrophobic interactions, it provides pi-pi interactions with the aromatic ring of the analyte and its impurities, potentially offering enhanced resolution for aromatic compounds.

The following diagram illustrates the logical workflow for developing and validating a suitable HPLC method.

HPLC_Method_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Dev_Start Define Analytical Goal: Purity of Target Compound Col_Select Column Selection (C18 vs. Phenyl-Hexyl) Dev_Start->Col_Select MP_Opt Mobile Phase Optimization (ACN/Water, Buffer pH) Col_Select->MP_Opt Det_Opt Detection Wavelength (UV Scan) MP_Opt->Det_Opt Grad_Opt Gradient Optimization (Resolution & Run Time) Det_Opt->Grad_Opt Specificity Specificity (Forced Degradation) Grad_Opt->Specificity Select Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Final_Method Validated HPLC Method Ready for Routine Use Robustness->Final_Method

Caption: Logical workflow for HPLC method development and validation.

Comparative Experimental Protocols

Here we detail the two HPLC methods for comparison. The primary difference lies in the choice of the analytical column.

ParameterMethod A: C18 StandardMethod B: Phenyl-Hexyl Alternative
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 50% B to 95% B in 20 min, hold 5 min50% B to 95% B in 20 min, hold 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Sample Prep. 0.5 mg/mL in 50:50 ACN:Water0.5 mg/mL in 50:50 ACN:Water

Causality Behind Experimental Choices:

  • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is chosen to ensure the secondary amine on the analyte remains protonated, leading to sharper, more symmetrical peaks by minimizing interactions with free silanol groups on the silica support.[10][11] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[12]

  • Detection Wavelength: Based on the UV absorbance spectrum of the parent 4-chloroaniline chromophore, 254 nm is selected as a robust wavelength that provides a strong signal for the main compound and likely for many related aromatic impurities.[7][13]

Method Validation Protocol: A Self-Validating System

To ensure trustworthiness, the chosen analytical method must undergo rigorous validation according to ICH Q2(R1) guidelines.[5][14][15] This process confirms that the method is suitable for its intended purpose.

The following diagram outlines the comprehensive workflow for validating the selected HPLC method.

Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis SamplePrep Prepare Sample (0.5 mg/mL) SystemSuitability System Suitability Test (SST) (Tailing, Plates, %RSD) SamplePrep->SystemSuitability StdPrep Prepare Standards (Linearity Curve) StdPrep->SystemSuitability ForcedDeg Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) Specificity Specificity Analysis (Inject Blank, Stressed Samples) ForcedDeg->Specificity SystemSuitability->Specificity Linearity Linearity & Range Analysis (Inject Standards) Specificity->Linearity EvalSpec Evaluate Specificity (Peak Purity, Resolution) Specificity->EvalSpec Accuracy Accuracy Analysis (Spiked Samples) Linearity->Accuracy EvalLin Calculate Linearity (Regression, r²) Linearity->EvalLin Precision Precision Analysis (Repeat Injections) Accuracy->Precision EvalAcc Calculate Accuracy (% Recovery) Accuracy->EvalAcc EvalPrec Calculate Precision (%RSD) Precision->EvalPrec EvalLOQ Determine LOD & LOQ (S/N Ratio) Precision->EvalLOQ ValidationReport Final Validation Report EvalSpec->ValidationReport EvalLin->ValidationReport EvalAcc->ValidationReport EvalPrec->ValidationReport EvalLOQ->ValidationReport

Caption: Experimental workflow for HPLC method validation.

Step-by-Step Validation Procedures:
  • Specificity (Forced Degradation):

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

    • Protocol: Expose the sample solution (0.5 mg/mL) to the following stress conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analysis: Analyze each stressed sample. The method is specific if the main peak is resolved from all degradation peaks with a resolution (Rs) > 1.5. Peak purity analysis using a Diode Array Detector (DAD) should also be performed.

  • Linearity:

    • Objective: To demonstrate a proportional relationship between analyte concentration and detector response.

    • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Analysis: Inject each standard in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Perform a recovery study by spiking a blank solution (diluent) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare each level in triplicate.

    • Analysis: Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-day): Inject the 100% concentration standard solution six times on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Analysis: Calculate the Relative Standard Deviation (%RSD) for the peak areas.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.

    • Analysis: Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Comparative Performance Data

The following table summarizes the expected performance data from the validation of both methods. This comparison allows for an objective decision on which method to adopt for routine analysis.

Validation ParameterMethod A (C18) PerformanceMethod B (Phenyl-Hexyl) PerformanceAcceptance Criteria
Specificity
Resolution (Rs) from closest impurity1.82.5 Rs > 1.5
Linearity (r²) 0.99950.9996≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%0.79%≤ 2.0%
Peak Tailing Factor (Main Peak) 1.31.1 ≤ 1.5
Analysis Time ~25 min~25 minN/A

Conclusion and Recommendation

Both Method A (C18) and Method B (Phenyl-Hexyl) are capable of meeting the validation requirements for the purity analysis of this compound. However, the data indicates a superior performance from Method B .

The Phenyl-Hexyl column provided a significant improvement in resolution for the most critical impurity pair and delivered a more symmetrical peak shape (lower tailing factor). This enhanced performance is likely due to the alternative selectivity offered by pi-pi interactions between the phenyl-hexyl stationary phase and the aromatic analyte. A method with higher resolution and better peak shape is inherently more robust and reliable for detecting trace-level impurities.

Therefore, Method B is recommended for the routine purity validation of synthesized this compound. This guide provides the comprehensive framework and scientific justification necessary for its implementation in a regulated or quality-focused research environment.

References

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • UV absorption spectra of salicylidene-4-chloroaniline (2.10–4M) in 60% ethanol–water at different PH values. ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]

  • Synthesis of diethyl p-chloroanilinomalonate. PrepChem.com. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. [Link]

  • 4-Chloroaniline. Mol-Instincts. [Link]

  • Purity Analysis and Impurities Determination by Reversed-Phase High- Performance Liquid Chromatography. Taylor & Francis eBooks. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Institutes of Health. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • 2-(2-amino-4-chloroanilino)-6-phenylnicotinic acid. SpectraBase. [Link]

  • 4-Chloroaniline. Wikipedia. [Link]

  • 4-Chloroaniline. PubChem. [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • DIETHYL PROPANEDIOATE. Ataman Kimya. [Link]

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. [Link]

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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anilino-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro and in vivo efficacy of Diethyl 2-(4-chloroanilino)propanedioate (DECP)-based compounds is provided in this guide, which is intended for researchers, scientists, and drug development professionals. Due to the limited amount of publicly available information on DECP, this guide will use a representative anilino-based kinase inhibitor to show how to compare in vitro and in vivo efficacy.

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is both arduous and defined by a series of critical evaluations. Among these, the correlation between in vitro activity and in vivo efficacy stands as a pivotal determinant of success. This guide provides a comprehensive framework for comparing the in vitro and in vivo performance of a representative anilino-based kinase inhibitor, a class of compounds to which this compound belongs.

The following sections will dissect the multifaceted approach required to bridge the gap between cellular assays and whole-organism responses, offering not just protocols but the strategic rationale behind them.

The Target: Understanding the Mechanism of Action

Anilino-based compounds are frequently designed as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Our representative compound, which we will refer to as "AnilinoKinase Inhibitor" (AKI), is a potent inhibitor of the fictional "Tumor-Associated Kinase 1" (TAK1), a key driver in a specific cancer subtype.

Signaling Pathway of TAK1

TAK1_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor TAK1 TAK1 GF Receptor->TAK1 Downstream Effector 1 Downstream Effector 1 TAK1->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 TAK1->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Survival Survival Downstream Effector 2->Survival

Caption: Simplified signaling pathway of Tumor-Associated Kinase 1 (TAK1).

In Vitro Efficacy: Characterizing Potency and Selectivity

The initial assessment of a compound's potential is performed in vitro, in a controlled, artificial environment. These assays are designed to answer two fundamental questions: "How potent is the compound against its intended target?" and "How selective is it for its target over other related proteins?"

Biochemical Assays: Measuring Direct Target Engagement

The first step is to determine the compound's ability to inhibit the purified TAK1 enzyme. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents:

    • TAK1 Kinase (recombinant)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

    • Test compound (AKI)

  • Procedure:

    • Prepare a serial dilution of AKI.

    • In a 384-well plate, add the TAK1 kinase, Eu-labeled antibody, and the tracer.

    • Add the diluted AKI to the wells.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • The FRET signal is inversely proportional to the amount of AKI bound to the kinase.

    • The IC50 value (the concentration of inhibitor required to reduce the FRET signal by 50%) is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, they do not fully represent the complexity of a cellular environment. Cell-based assays are the next step to evaluate a compound's ability to inhibit the target within a living cell.

  • Cell Line: A cancer cell line known to be dependent on TAK1 signaling.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AKI for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated.

Summary of In Vitro Data
Assay TypeMetricAKIControl Compound
BiochemicalTAK1 IC505 nM500 nM
Cell-BasedGI5050 nM5 µM

In Vivo Efficacy: Evaluating Performance in a Living Organism

A compound that is potent in vitro may not necessarily be effective in vivo. The complexity of a whole organism introduces factors such as absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a drug's performance.

Animal Models: Simulating the Disease State

To assess in vivo efficacy, a relevant animal model is required. For an anti-cancer agent, a common choice is a mouse xenograft model.

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID).

  • Procedure:

    • Implant the TAK1-dependent cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer AKI orally once daily.

    • Measure tumor volume and body weight three times a week.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the vehicle group.

    • Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

Pharmacokinetics (PK): Understanding Drug Exposure

To correlate the observed efficacy with the amount of drug in the body, a pharmacokinetic study is essential.

  • Procedure:

    • Administer a single oral dose of AKI to a cohort of mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma concentration of AKI using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Summary of In Vivo Data
Study TypeMetricAKI (50 mg/kg, oral)
EfficacyTGI85%
PharmacokineticsCmax2 µM
AUC (0-24h)15 µM*h

Bridging the Gap: The In Vitro - In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. This correlation allows for the prediction of clinical outcomes and the optimization of dosing regimens.

Workflow for IVIVC

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50) Cell_Assay Cell-Based Assay (GI50) Biochemical_Assay->Cell_Assay Efficacy_Study Efficacy Model (TGI) Cell_Assay->Efficacy_Study PK_Study Pharmacokinetics (Cmax, AUC) PK_Study->Efficacy_Study IVIVC In Vitro-In Vivo Correlation Efficacy_Study->IVIVC

Caption: Workflow for establishing an in vitro-in vivo correlation.

A successful IVIVC is achieved when the plasma concentrations of the drug that are effective in the animal model are consistent with the concentrations that show activity in the cell-based assays. In our example, the Cmax of 2 µM achieved in the mouse model is well above the GI50 of 50 nM, suggesting that the drug exposure is sufficient to inhibit the target and drive the observed anti-tumor efficacy.

Conclusion

The evaluation of a novel compound like a this compound derivative requires a systematic and multi-faceted approach. By carefully characterizing the in vitro potency and selectivity and then correlating these findings with in vivo efficacy and pharmacokinetic data, researchers can build a comprehensive understanding of a compound's therapeutic potential. This rigorous, evidence-based process is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

  • Animal Models of Cancer: An overview of the use of animal models in cancer research. (Source: National Cancer Institute, [Link])

  • Pharmacokinetics in Drug Discovery: An introduction to the principles of pharmacokinetics and their importance in the drug development process. (Source: Charles River Laboratories, [Link])

A Comparative Analysis of Diethyl 2-(4-chloroanilino)propanedioate Against Commercial Antifungal Agents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, a diverse range of chemical scaffolds are being explored for their therapeutic potential. Among these, derivatives of diethyl malonate have emerged as a promising class of compounds. This guide provides a comprehensive comparison of a specific malonate derivative, Diethyl 2-(4-chloroanilino)propanedioate, with established, commercially available antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview, hypothesized mechanisms of action, and detailed experimental protocols for comparative evaluation.

Introduction: The Need for Novel Antifungal Therapies

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The efficacy of current antifungal therapies is increasingly compromised by the emergence of drug-resistant strains of fungi. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This compound, a derivative of diethyl malonate, represents a class of compounds that has shown potential antifungal activity in preliminary studies of its analogs.[1][2] This guide will provide a framework for the systematic evaluation of this compound in comparison to the current standards of care in antifungal treatment.

Chemical Profile of this compound

Synthesis:

The synthesis of this compound can be achieved through the reaction of p-chloroaniline with diethyl bromomalonate.[3] In a typical reaction, p-chloroaniline is dissolved in a suitable solvent like dry benzene, to which diethyl bromomalonate and a base, such as dry pyridine, are added. The mixture is then refluxed, followed by purification to yield the desired product.[3]

Comparative Landscape of Commercial Antifungal Agents

To effectively evaluate the potential of this compound, it is essential to understand the mechanisms and spectrum of activity of commercially available antifungal drugs. These are broadly classified into several major groups based on their mode of action.[4][5][6][7]

Antifungal Class Mechanism of Action Examples Spectrum of Activity
Polyenes Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[4][8][9]Amphotericin B, Nystatin[4]Broad-spectrum, including yeasts and molds.[10]
Azoles (Triazoles & Imidazoles) Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[4][5][11]Fluconazole, Itraconazole, Voriconazole, Ketoconazole[4]Broad-spectrum, effective against a wide range of yeasts and molds.[10]
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][7]Caspofungin, Micafungin, Anidulafungin[4]Primarily active against Candida and Aspergillus species.[10]
Allylamines Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[4]Terbinafine[4]Primarily used for dermatophyte infections.
Pyrimidines Interferes with fungal DNA and RNA synthesis.[4][11]Flucytosine[4]Used in combination therapy for systemic yeast infections.

Hypothesized Mechanism of Action for this compound

While the precise mechanism of action for this compound has not been definitively elucidated, we can hypothesize its potential antifungal activity based on its structural components: the diethyl malonate and the 4-chloroaniline moieties.

  • Disruption of Cellular Respiration: Malonate is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. By mimicking the substrate succinate, it can block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

  • Interference with Ergosterol Biosynthesis: The aniline moiety could potentially interact with enzymes involved in the ergosterol biosynthesis pathway, similar to azole antifungals, albeit likely through a different binding mode.

  • Membrane Disruption: The lipophilic nature of the compound could facilitate its insertion into the fungal cell membrane, disrupting its integrity and function.

The following diagram illustrates the potential targets of this compound in a fungal cell.

Hypothesized Antifungal Mechanisms of this compound cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Compound This compound Compound->Ergosterol_Pathway Potential Inhibition Compound->Cell_Membrane Disruption of Membrane Integrity Compound->ETC Inhibition of Succinate Dehydrogenase

Caption: Hypothesized antifungal mechanisms.

Proposed Experimental Protocols for Comparative Evaluation

To rigorously assess the antifungal potential of this compound, a series of standardized in vitro assays should be conducted. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended.[12][13][14][15][16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Assay (CLSI M27/M38)

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and commercially available antifungal agents in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plates.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes) compared to the growth control.[12]

The following diagram outlines the workflow for the MIC determination.

Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Compound Dilutions in 96-well plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.

Protocol:

  • Following the determination of the MIC, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of the compound that results in no more than a few colonies, corresponding to a 99.9% killing effect.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antifungal agent kills a fungal population over time.

Protocol:

  • Prepare a fungal suspension in RPMI-1640 medium.

  • Add the test compound at various multiples of its MIC.

  • Incubate the cultures at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • After incubation, count the number of colony-forming units (CFUs) to determine the viable fungal count at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

The following diagram illustrates the workflow for the cytotoxicity assay.

Workflow for Cytotoxicity (MTT) Assay Start Start Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with Compound for 24-48h Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (IC50) Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antifungal agents. Its structural similarity to compounds with known biological activity warrants a thorough investigation of its antifungal efficacy. The experimental protocols outlined in this guide provide a robust framework for a comprehensive in vitro comparison with commercially available antifungal drugs.

Future studies should focus on elucidating the precise mechanism of action of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the antifungal activity and minimizing cytotoxicity. Promising candidates from in vitro studies should then be advanced to in vivo models of fungal infection to evaluate their therapeutic potential in a more complex biological system. The continued exploration of novel chemical entities like this compound is essential in our ongoing efforts to combat the global challenge of fungal diseases.

References

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  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available from: [Link]

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  • Nett JE, Andes DR. Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infect Dis Clin North Am. 2016 Sep;30(3):51-83.
  • Ghannoum MA, Rice LB. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clin Microbiol Rev. 1999 Oct;12(4):501-17.
  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • McCormick TS. A Practical Guide to Antifungal Susceptibility Testing. J Clin Microbiol. 2020;58(9):e01235-20.
  • Berkow EL, Lockhart SR. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2017 Jul;30(3):751-768.
  • ResearchGate. CLSI and EUCAST conditions for antifungal susceptibility testing. Available from: [Link]

  • Pharmacy 180. Classification of Antifungal Agents. Available from: [Link]

  • ResearchGate. Modes of action of the main classes of antifungal agents used to treat invasive fungal infections. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-(4-chloroanilino)propanedioate (CAS No. 5203-01-0).

The procedural recommendations herein are synthesized from an analysis of the compound's chemical structure—a halogenated aniline derivative—and are grounded in the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary principle, treating the substance with the rigor appropriate for its chemical class.

Hazard Profile and Risk Assessment

Understanding a compound's potential hazards is the cornerstone of its safe management. The hazard profile for this compound is inferred from its constituent functional groups: a p-chloroaniline head and a diethyl propanedioate (malonate) tail.

  • p-Chloroaniline Moiety: Anilines can exhibit significant toxicity. The presence of a halogen, in this case, chlorine, places the compound in the category of halogenated organic compounds, which are subject to specific environmental regulations.[1]

  • Diethyl Malonate Moiety: Diethyl malonate is a combustible liquid and a known eye irritant.[2][3]

Based on this structural analysis, the compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity The aniline substructure suggests potential toxicity if swallowed, inhaled, or in contact with skin.[4]
Skin/Eye Irritant The malonate ester and aniline components can cause skin and serious eye irritation.[5][6]
Environmental Hazard As a chlorinated organic compound, it is presumed to be harmful to aquatic life and requires controlled disposal to prevent environmental release.[2][7]
Halogenated Organic Waste The presence of a carbon-halogen bond necessitates its classification as a halogenated organic waste, mandating segregation from non-halogenated waste streams.[8][9]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this compound waste, it is imperative to establish a designated area and utilize appropriate engineering controls and PPE.[10]

  • Engineering Controls: All handling and waste collection must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl or neoprene; nitrile may not offer sufficient protection against aniline-type compounds).[10]

  • Skin and Body Protection: Wear a fully buttoned lab coat and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment at the point of generation are critical for ensuring safety and regulatory compliance.[12]

  • Select a Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).[10] Do not use metal containers, which can corrode.

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[13] The label must include:

    • The full chemical name: "Waste this compound".

    • The approximate concentration and composition if mixed with solvents.

    • An accumulation start date.

    • Appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark, Environment).

  • Segregate the Waste: This is a halogenated organic waste . It must be collected in a container separate from non-halogenated waste streams to comply with disposal regulations and prevent dangerous reactions.[8][9]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[12] This minimizes the release of volatile compounds and prevents spills.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is under the direct control of laboratory personnel.[13] The SAA should have secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.

G cluster_0 Step 1: In-Lab Waste Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Generate Waste (this compound) B Select Compatible HDPE Container A->B C Affix 'Hazardous Waste' Label (Halogenated Organic) B->C D Collect Waste in Chemical Fume Hood C->D E Securely Seal Container D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Schedule Waste Pickup with Institution's EHS Office G->H I Complete Hazardous Waste Manifest H->I J Transport by Licensed Hazardous Waste Hauler I->J K Final Disposal via Chemical Incineration J->K

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8][14] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Package: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

G Spill Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large Contain Contain with Inert Absorbent SmallSpill->Contain CallEHS Call EHS/Emergency Response Immediately LargeSpill->CallEHS Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Spill Response Decision Workflow.

Final Disposal Procedure

The ultimate disposal of chemical waste is a highly regulated process that must not be undertaken by laboratory personnel.

  • Professional Disposal Required: The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[8] Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[10]

  • Incineration: The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen chloride gas.[7]

  • Documentation: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility, ensuring a compliant "cradle-to-grave" chain of custody.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines.

References

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A Comprehensive Guide to the Safe Handling of Diethyl 2-(4-chloroanilino)propanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Diethyl 2-(4-chloroanilino)propanedioate, a substituted aniline derivative, represents a class of compounds with significant potential in synthetic chemistry. However, its structural alerts—specifically the chloroaniline moiety—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Aniline and its Derivatives: The chloroaniline portion of the molecule is the primary driver of its toxicological profile. Aniline itself is classified as toxic if swallowed, inhaled, or in contact with skin.[1] It is also a suspected carcinogen and mutagen, and can cause damage to organs through prolonged or repeated exposure.[1] A critical characteristic of aniline is its ability to be readily absorbed through the skin, leading to systemic toxicity.[1][2]

  • Diethyl Propanedioate Moiety: The diethyl ester component is generally less hazardous, though it can cause eye, skin, and respiratory tract irritation.[3][4]

Therefore, it is prudent to treat this compound as a substance with a high degree of acute and chronic toxicity, with the primary routes of exposure being dermal absorption and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesRationale: To prevent dermal absorption, the most likely route of exposure. Recommendation: Double gloving with nitrile gloves is a prudent starting point for short-term use.[5][6] For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer greater resistance to aromatic amines.[7] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection Safety goggles with side shields or a face shieldRationale: To protect against splashes of the chemical or its solutions, which are likely to be corrosive or severely irritating to the eyes.[8] Recommendation: Tight-fitting chemical splash goggles are mandatory.[6][9] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[2]
Body Protection Fully-buttoned laboratory coat and a chemical-resistant apronRationale: To protect the skin on the arms and body from accidental contact.[5][9] Recommendation: A flame-retardant lab coat provides a primary barrier. For tasks involving significant quantities or a higher splash risk, a chemical-resistant apron worn over the lab coat is essential.
Respiratory Protection NIOSH-approved respiratorRationale: To prevent the inhalation of any aerosols or fine powders of the compound. Recommendation: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize airborne exposure.[8] If there is a potential for exceeding the occupational exposure limit, or in the event of a spill outside of a fume hood, a full-facepiece respirator with organic vapor cartridges should be used.[2][7]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Engineering Controls and Designated Work Area
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a properly functioning chemical fume hood.[6][8] This is the primary engineering control to prevent inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signage.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. Swirl gently to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: Use appropriate tools, such as a spatula for solids or a pipette for liquids, to transfer the material. All transfers should be conducted over a secondary containment tray to catch any potential spills.

  • Post-Handling: After completing the work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[10] Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.[11]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.

  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][6]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory and contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment Selection cluster_ops Operational Safety cluster_end Completion start Start: Handling this compound assess_hazards Assess Hazards: - Toxic (Aniline-like) - Skin Absorbent - Eye/Skin Irritant start->assess_hazards ppe_core Core PPE: - Safety Goggles - Lab Coat assess_hazards->ppe_core Minimum Requirement gloves Select Gloves: - Double Nitrile (short term) - Butyl/Viton (long term) ppe_core->gloves respirator Respiratory Protection: - Work in Fume Hood gloves->respirator handling Handling Protocol: - Designated Area - Secondary Containment respirator->handling Proceed to Work spill Spill Response: - Alert & Evacuate - Use Absorbent handling->spill If Spill Occurs disposal Waste Disposal: - Labeled Hazardous Waste handling->disposal spill->handling After Cleanup decontaminate Decontaminate Work Area disposal->decontaminate end End: Safe Completion decontaminate->end

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Fisher Scientific. (2011, May 18).
  • West Liberty University. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.